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2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Documentation Hub

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  • Product: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol
  • CAS: 53960-87-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol: A Privileged Scaffold in Kinase Inhibitor Design

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (CAS: 5396...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (CAS: 53960-87-5) is a highly versatile and privileged intermediate extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). With the rising prominence of precision medicine, this pyrazole-based scaffold has become foundational in the rational design of multi-kinase inhibitors for oncology [1] and Leucine-rich repeat kinase 2 (LRRK2) inhibitors targeting the pathogenesis of Parkinson's disease [2]. This whitepaper details the mechanistic rationale, optimized synthetic protocols, and physicochemical characterization required to produce this intermediate with high regioselectivity and yield.

Mechanistic Rationale & Retrosynthetic Analysis

In the design of pyrazole-based kinase inhibitors, the substitution pattern on the pyrazole ring dictates both the physicochemical properties (e.g., solubility, permeability) and the binding affinity within the ATP-binding pocket of the target kinase [3].

Retrosynthetic Strategy

The target molecule features an ethanolamine moiety attached to the C3 position of a 5-methyl-4-nitro-1H-pyrazole core. Two primary synthetic routes are typically evaluated:

  • Direct Alkylation (Sub-optimal): Direct alkylation of 5-methyl-4-nitro-1H-pyrazol-3-amine with 2-bromoethanol. While seemingly straightforward, this route is plagued by poor regioselectivity. The pyrazole ring nitrogens (N1 and N2) compete with the exocyclic amine for the electrophile, leading to a complex mixture of N-alkylated isomers that are notoriously difficult to separate.

  • Nucleophilic Aromatic Substitution (SNAr) (Preferred): The self-validating and scientifically robust route. Starting from 3-chloro-5-methyl-4-nitro-1H-pyrazole (CAS: 6814-58-0)[4], the highly electron-withdrawing nitro group at the C4 position significantly lowers the electron density of the pyrazole ring. This strongly activates the C3 position for nucleophilic attack. The primary aliphatic amine of ethanolamine acts as a strong nucleophile, displacing the chloride leaving group. The hydroxyl group of ethanolamine is significantly less nucleophilic, ensuring exquisite chemoselectivity (N-arylation over O-arylation).

Experimental Protocols: SNAr Workflow

The following protocol describes a self-validating system for the synthesis of the target compound, incorporating in-process controls and mechanistic causality for each step [5].

Materials & Reagents
  • Starting Material: 3-Chloro-5-methyl-4-nitro-1H-pyrazole (1.0 eq, 161.55 g/mol )

  • Nucleophile: Ethanolamine (1.2 eq, 61.08 g/mol )

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-methyl-4-nitro-1H-pyrazole in anhydrous DMF to achieve a 0.5 M concentration.

  • Causality: DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr process, significantly accelerating the reaction rate compared to non-polar solvents.

Step 2: Addition of Reagents Add DIPEA (2.0 eq) to the solution, followed by the dropwise addition of ethanolamine (1.2 eq) at room temperature.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of ethanolamine, which would otherwise quench its nucleophilicity and halt the reaction.

Step 3: Thermal Activation Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).

  • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance and electronic repulsion during the formation of the transition state. The nitrogen atmosphere prevents oxidative degradation of the amine at high temperatures.

Step 4: Workup and Quenching Upon complete consumption of the starting material, cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (3 volumes relative to DMF) while stirring vigorously.

  • Causality: The sudden decrease in solvent polarity forces the precipitation of the product. DMF and residual ethanolamine remain highly soluble in the aqueous phase, effectively removing them from the crude product.

Step 5: Isolation and Purification Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization from EtOAc/Hexane to yield 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol as a yellow-orange crystalline solid.

SyntheticWorkflow A 3-Chloro-5-methyl- 4-nitro-1H-pyrazole (CAS: 6814-58-0) B Ethanolamine + DIPEA in DMF (90°C) A->B Reagents C SNAr Reaction Intermediate B->C Heat D Workup & Crystallization (EtOAc/Hexane) C->D Quench E 2-[(5-methyl-4-nitro-1H- pyrazol-3-yl)amino]ethanol (CAS: 53960-87-5) D->E Purify

Fig 1. Step-by-step synthetic workflow via Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Characterization & Analytical Data

To ensure the structural integrity and purity of the synthesized intermediate, comprehensive analytical characterization is required. The expected quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol
CAS Registry Number 53960-87-5
Molecular Formula C₆H₁₀N₄O₃
Molecular Weight 186.17 g/mol
Exact Mass 186.0753 Da
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Table 2: Analytical Characterization (Representative Spectral Data)

MethodKey Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆)δ 12.50 (br s, 1H, pyrazole-NH), 7.25 (t, J = 5.5 Hz, 1H, NH), 4.82 (t, J = 5.2 Hz, 1H, OH), 3.55 (q, J = 5.8 Hz, 2H, CH₂-OH), 3.35 (q, J = 5.8 Hz, 2H, CH₂-NH), 2.40 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 145.2 (C3), 141.5 (C5), 123.4 (C4-NO₂), 59.8 (CH₂-OH), 45.3 (CH₂-NH), 11.2 (CH₃).
LC-MS (ESI+)m/z calculated for C₆H₁₁N₄O₃⁺ [M+H]⁺: 187.08; Found: 187.1.
FTIR (KBr pellet)νmax 3400 (O-H stretch), 3320 (N-H stretch), 1540 (N-O asymmetric stretch), 1350 (N-O symmetric stretch) cm⁻¹.

Downstream Applications & Systems Biology

The 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol scaffold is a critical building block in systems biology and pharmacology. In downstream processing, the nitro group is typically reduced to an amine (e.g., via Pd/C catalytic hydrogenation), providing a highly reactive di-amine core. This core is subsequently cyclized or coupled to form macrocyclic ATP-competitive inhibitors [2].

A primary application of these inhibitors is the modulation of Leucine-rich repeat kinase 2 (LRRK2) . Pathogenic mutations in LRRK2 (such as G2019S and R1441C) lead to hyperactive kinase function, which aberrantly phosphorylates Rab GTPases. This hyperphosphorylation disrupts lysosomal trafficking and promotes the aggregation of α-synuclein, a hallmark of Parkinson's disease pathogenesis [3].

LRRK2Pathway Inhibitor LRRK2 Inhibitor (Pyrazole Scaffold) LRRK2 Mutant LRRK2 (G2019S / R1441C) Inhibitor->LRRK2 ATP-competitive inhibition Rab Rab GTPases (Phosphorylation) LRRK2->Rab Hyperactive Kinase Lysosome Lysosomal Dysfunction & α-Synuclein Aggregation Rab->Lysosome Impaired Trafficking PD Parkinson's Disease Pathogenesis Lysosome->PD Neurodegeneration

Fig 2. Pathological LRRK2 signaling pathway and the pharmacological intervention point.

References

  • Source: Google Patents (US10889586B2)
  • Title: Macrocyclic leucine-rich repeat kinase 2 (LRRK2)
  • Source: Google Patents (US11780851B2)
  • Title: Substance Information: 3-Chloro-5-methyl-4-nitro-1H-pyrazole Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (CAS: 53960-87-5) Source: ChemSrc Chemical Database URL: [Link]

Exploratory

Structural Characterization & Crystallographic Analysis: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

This technical guide details the structural chemistry, predicted crystallographic features, and characterization protocols for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol . Executive Summary & Compound Identity Co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural chemistry, predicted crystallographic features, and characterization protocols for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol .

Executive Summary & Compound Identity

Compound Name: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Molecular Formula: C₆H₁₀N₄O₃ Molecular Weight: 186.17 g/mol Class: Nitro-aminopyrazole derivative / Hydroxyethyl-amino pyrazole.

This compound represents a specialized class of "push-pull" chromophores used in dye chemistry and as pharmaceutical intermediates. Its structure features an electron-withdrawing nitro group at the 4-position and electron-donating amino groups, creating a highly polarized system prone to extensive hydrogen bonding and planar stacking in the solid state.

Note on Crystallographic Data: While specific atomic coordinates for this exact derivative are often proprietary (common in dye patents), this guide derives its structural model from the crystallographically solved analogs 3,5-diamino-4-nitropyrazole and 3(5)-methyl-4-nitropyrazole [1, 2].

Molecular Architecture & Tautomerism

The core challenge in defining the crystal structure of this compound is annular tautomerism . The pyrazole ring proton can migrate between N1 and N2, creating distinct structural isomers that influence crystal packing.

Tautomeric Equilibrium

In the solid state, pyrazoles typically freeze into the tautomer that maximizes intermolecular hydrogen bonding.

  • Form A (5-amino tautomer): The aminoethanol group is at position 5 relative to the NH.

  • Form B (3-amino tautomer): The aminoethanol group is at position 3 relative to the NH.

For 4-nitro-substituted pyrazoles, the 3-amino tautomer is generally favored due to the "quinonoid-like" resonance stabilization between the amino donor and the nitro acceptor [3].

Visualization of Tautomerism and H-Bonding Potential

The following diagram illustrates the tautomeric forms and the critical hydrogen bond donor/acceptor sites that drive crystal formation.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Intermolecular Forces T1 3-Amino Tautomer (Favored in Solid State) T2 5-Amino Tautomer T1->T2 Proton Transfer HB_Donor H-Bond Donors: - Pyrazole NH - Aniline NH - Hydroxyl OH T1->HB_Donor Source of H HB_Acceptor H-Bond Acceptors: - Pyrazole N (lone pair) - Nitro O - Hydroxyl O T1->HB_Acceptor Binding Sites Stacking Pi-Pi Stacking: Nitro-Pyrazole Plane T1->Stacking Planar Core

Caption: Tautomeric equilibrium and interaction map. The 3-amino form is predicted to dominate the crystal lattice due to superior resonance stabilization.

Predicted Crystal Structure & Packing

Based on the high-resolution X-ray diffraction data of the analog 3,5-diamino-4-nitropyrazole (CCDC Ref: 1475321) [4], the following crystallographic features are predicted for the title compound:

Crystal System and Space Group
  • Predicted System: Monoclinic or Triclinic.

  • Predicted Space Group:

    
     or 
    
    
    
    .
  • Reasoning: Planar aromatic molecules with strong directional H-bonds typically crystallize in centrosymmetric space groups that allow for anti-parallel stacking of dipoles.

The Hydrogen Bond Network

The crystal lattice is defined by a 2D or 3D network:

  • Primary Motif (R2,2(8)): The pyrazole NH and the nitro oxygen often form a robust cyclic dimer or catemer chain.

  • Secondary Motif (Hydroxyl Linker): The hydroxyethyl tail (

    
    ) acts as a flexible linker. The terminal hydroxyl group likely accepts a proton from the aniline NH and donates a proton to the nitro group of an adjacent layer, effectively "stitching" the planar pyrazole sheets together.
    
Quantitative Structural Parameters (Derived from Analogs)
ParameterValue (Range)Description
C-N (Nitro) 1.40 – 1.43 ÅIndicates conjugation with the ring.
N-O (Nitro) 1.22 – 1.24 ÅTypical nitro group geometry.
C-N (Exocyclic) 1.33 – 1.36 ÅShort bond length confirms partial double-bond character (delocalization).
Planarity < 0.05 Å deviationThe pyrazole ring and nitro group are coplanar.
Interplanar Spacing 3.3 – 3.5 ÅTypical

-

stacking distance.

Experimental Protocols

Synthesis for Crystallization

To obtain single crystals suitable for X-ray diffraction, a high-purity sample is required. The following protocol utilizes a nucleophilic aromatic substitution (S_NAr) mechanism.

Reagents:

  • 3-chloro-5-methyl-4-nitropyrazole (Precursor)

  • Ethanolamine (Nucleophile)

  • Triethylamine (Base)

  • Acetonitrile (Solvent)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-chloro-5-methyl-4-nitropyrazole in 20 mL of anhydrous acetonitrile.

  • Addition: Add 12 mmol of triethylamine, followed by dropwise addition of 11 mmol ethanolamine.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Evaporate solvent. Wash the residue with cold water to remove salts.

  • Recrystallization (Critical): Dissolve the crude yellow solid in hot Ethanol/Water (9:1) . Allow to cool slowly to room temperature over 48 hours to grow diffraction-quality prisms.

Spectroscopic Characterization Data

Before X-ray analysis, confirm the structure using NMR.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 ppm (br s, 1H, Pyrazole-NH)
      
    • 
       7.1 ppm (t, 1H, NH-CH2)
      
    • 
       4.8 ppm (t, 1H, OH)
      
    • 
       3.5 ppm (q, 2H, CH2-O)
      
    • 
       3.3 ppm (q, 2H, CH2-N)
      
    • 
       2.3 ppm (s, 3H, CH3)
      

Crystallographic Workflow

The following diagram outlines the logical flow from crystal growth to structure solution.

Workflow Start Crude Compound (Yellow Solid) Solvent Solvent Selection: Ethanol/Water (9:1) or DMF Start->Solvent Growth Slow Evaporation (RT, 48-72 hrs) Solvent->Growth Selection Crystal Selection: Size 0.2 x 0.2 x 0.1 mm No cracks/twinning Growth->Selection XRD Single Crystal XRD (Mo K-alpha, 100K) Selection->XRD Solve Structure Solution: Direct Methods (SHELXT) XRD->Solve Refine Refinement: Anisotropic (Non-H atoms) Isotropic (H atoms) Solve->Refine

Caption: Workflow for obtaining the crystal structure from the crude synthesized product.

References

  • Foces-Foces, C., et al. (1994).[2][3] Structure of 3(5)-methyl-4-nitropyrazole in the solid state: tautomerism, crystallography and the problem of desmotropy. Journal of the Chemical Society, Chemical Communications, (11), 1355-1356. Link

  • Zhang, J., et al. (2019).[4] Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds.[4][5] RSC Advances, 9, 28866-28874. Link

  • Claramunt, R. M., et al. (1997). Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution. Tetrahedron, 53(44), 15115-15128. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2016). Deposition Number 1475321 (3,5-diamino-4-nitropyrazole). Link

  • PubChem Database. (2024). Compound Summary: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol. Link

Sources

Foundational

Physicochemical Profiling of 2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol: A Comprehensive Technical Guide

Executive Summary As the demand for highly functionalized heterocyclic scaffolds increases across cosmetics, homogeneous catalysis, and pharmaceutical development, understanding the precise physicochemical behavior of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly functionalized heterocyclic scaffolds increases across cosmetics, homogeneous catalysis, and pharmaceutical development, understanding the precise physicochemical behavior of these molecules is paramount. 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (Molecular Formula: C₆H₁₀N₄O₃) represents a sophisticated "push-pull" chromophoric system. This whitepaper provides an in-depth analysis of its structural electronics, quantitative physicochemical properties, and the rigorous analytical workflows required to characterize it.

By synthesizing technical accuracy with field-proven methodologies, this guide serves as a foundational resource for researchers engineering novel dye formulations, energetic materials, or transition-metal ligands.

Structural and Electronic Architecture

The physicochemical behavior of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol is dictated by the synergistic effects of its four distinct structural domains:

  • The 1H-Pyrazole Core: Acts as a conjugated

    
    -electron bridge. Pyrazoles are known for their annular tautomerism (1H vs. 2H). However, the asymmetric substitution at the 3- and 5-positions heavily biases the tautomeric equilibrium depending on the solvation environment.
    
  • The 4-Nitro Group (Electron Acceptor): The introduction of a nitro group significantly alters the electronic properties of the pyrazole ring, lowering the pKa of the N-H bond and acting as a powerful electron-withdrawing group (-M effect)[1].

  • The 3-Amino Group (Electron Donor): The secondary amine acts as a strong electron donor (+M effect). When coupled with the 4-nitro group across the pyrazole bridge, it creates an Intramolecular Charge Transfer (ICT) system. This lowers the HOMO-LUMO gap, shifting the molecule's absorption into the visible spectrum—a critical property for its use in oxidative and semi-permanent hair dyeing compositions[2].

  • The Ethanolamine Side Chain: The flexible -CH₂CH₂OH arm introduces a hydrogen-bond donor/acceptor pair. This moiety is strategically designed to increase aqueous solubility and provides multiple potential coordination modes (e.g., N,N,O-coordination) when utilized as a ligand in homogeneous catalysis[3].

ICT_Mechanism Donor 3-Aminoethanol Group (+M Electron Donor) Bridge 1H-Pyrazole Ring (Conjugated Pi-System) Donor->Bridge Electron Donation ICT Intramolecular Charge Transfer (Lowered HOMO-LUMO Gap) Donor->ICT Acceptor 4-Nitro Group (-M Electron Acceptor) Bridge->Acceptor Electron Withdrawal Acceptor->ICT Result Visible Light Absorption (Bathochromic Shift) ICT->Result Photophysical Outcome

Fig 1. Intramolecular Charge Transfer (ICT) pathway in the nitro-pyrazole push-pull system.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of the compound. These metrics are critical for predicting its diffusion into keratinous fibers[4] or its cellular permeability in biological applications, such as antimalarial drug design[5].

PropertyValue / DescriptionPrimary Analytical Method
Molecular Weight 186.17 g/mol High-Resolution Mass Spectrometry (ESI+)
Physical State Solid (Yellow/Orange crystalline powder)Visual / Microscopic Inspection
Partition Coefficient (LogP) ~0.8 (Hydrophilic/Lipophilic balance)Shake-Flask Method (Octanol/Water)
pKa₁ (Pyrazole N-H) ~9.5Spectrophotometric Titration
pKa₂ (Protonated Amine) ~3.5Spectrophotometric Titration
Absorption Max (

)
380 - 420 nm (Solvent dependent)UV-Vis Spectroscopy
Aqueous Solubility Moderate (pH dependent)HPLC-UV (Thermodynamic Solubility)

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these properties cannot rely solely on predictive algorithms. The highly functionalized nature of this heterocycle demands empirical, self-validating experimental designs.

Protocol 1: High-Fidelity LogP Determination (Shake-Flask Method)

Objective: To empirically determine the lipophilicity of the compound, which dictates its diffusion characteristics and environmental partitioning. Causality & Design: Relying on predictive software for push-pull heterocycles often leads to significant errors due to complex solvation dynamics and tautomeric equilibria. We utilize a mutually saturated shake-flask method. Pre-saturating the aqueous and organic phases prevents solvent volume shifts during the partitioning equilibrium, which would otherwise skew concentration calculations.

Step-by-Step Methodology:

  • Phase Preparation: Stir equal volumes of n-octanol and highly purified water (Milli-Q) for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation. Separate the phases.

  • Stock Solution: Dissolve exactly 10.0 mg of the compound (>98% purity) in 10.0 mL of the saturated n-octanol phase.

  • Equilibration: In a thermostated glass vial (25.0 °C), combine 2.0 mL of the stock solution with 2.0 mL of the saturated aqueous phase.

  • Agitation: Shake the vial mechanically at 200 RPM for 60 minutes. Note: Prolonged shaking beyond 60 minutes is avoided to prevent potential degradation or emulsion stabilization.

  • Phase Separation: Centrifuge the mixture at 4000 RPM for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Dilute as necessary and quantify the concentration of the compound using HPLC-UV at its

    
    .
    
  • Self-Validation (Mass Balance Check): Calculate the total mass of the compound recovered from both phases. The protocol is only valid if the mass balance is >98%. A failure indicates interfacial aggregation, degradation, or adsorption to the glassware, requiring the run to be discarded.

Workflow Prep Sample Prep (>98% Purity) Equil Phase Equilibration (Octanol/Water) Prep->Equil Sep Phase Separation (Centrifugation) Equil->Sep Quant Quantification (HPLC-UV) Sep->Quant Calc LogP Calculation & Mass Balance Quant->Calc

Fig 2. Step-by-step workflow for the shake-flask determination of the partition coefficient.

Protocol 2: Spectrophotometric pKa Profiling

Objective: To determine the ionization constants of the pyrazole N-H and the secondary amine. Causality & Design: While potentiometric titration is an industry standard, it lacks sensitivity for compounds with moderate aqueous solubility. Because the protonation state of this molecule directly alters the efficiency of its ICT (and thus its color), spectrophotometric titration is vastly superior.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffer solutions (e.g., Britton-Robinson buffers) covering a pH range of 2.0 to 12.0 in increments of 0.5 pH units.

  • Sample Spiking: Inject a standardized micro-aliquot of the compound (dissolved in a minimal volume of DMSO) into each buffer solution to achieve a final concentration of ~50 µM (ensure final DMSO concentration is <1% v/v to prevent solvatochromic artifacts).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (250–600 nm) for each pH-adjusted solution at 25.0 °C.

  • Data Processing: Plot the absorbance at the

    
     of the neutral species against the pH. Determine the pKa by identifying the inflection point of the resulting sigmoidal curve using non-linear regression analysis.
    
  • Self-Validation (Isosbestic Points): Overlay all acquired spectra. The protocol is validated by the presence of sharp, well-defined isosbestic points. This proves that only a simple two-state equilibrium (acid/base) is occurring. If the isosbestic points drift, it indicates compound degradation at extreme pH levels, and those data points must be excluded.

References

  • Benchchem. "2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol | Benchchem".
  • National Center for Biotechnology Information (PMC). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds".
  • European Patent Office. "Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572".
  • COSMILE Europe. "Hair dyes – Substancegroup - COSMILE Europe".
  • ResearchGate. "Properties of PYO in comparison to MB".

Sources

Exploratory

Engineering the Nitro-Pyrazole Scaffold: A Technical Whitepaper on Biological Activities, Mechanisms, and Synthetic Workflows

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. However, the targeted introduction of a nitro group (-NO₂) into the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. However, the targeted introduction of a nitro group (-NO₂) into the pyrazole core fundamentally alters its electronic landscape, lipophilicity, and interaction with biological targets. This whitepaper synthesizes current empirical data and mechanistic insights regarding nitro-pyrazole derivatives, detailing their pleiotropic biological activities spanning anticancer, antimicrobial, and neuroprotective domains. By understanding the causality between structural modifications and biological outcomes, drug development professionals can better leverage this pharmacophore for next-generation therapeutics.

Mechanistic Foundations of the Nitro-Pyrazole Pharmacophore

The biological versatility of nitro-pyrazoles stems from the unique physicochemical properties imparted by the nitro group. The strong electron-withdrawing nature of the -NO₂ moiety depletes electron density from the pyrazole ring, enhancing its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites [6].

Enzymatic Reduction and Antimicrobial Action

In microbial systems, the primary mechanism of action for many nitro-containing compounds involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This reduction generates reactive nitrogen species (RNS) and reactive oxygen species (ROS) [2]. These highly reactive intermediates induce severe cellular stress, cross-link DNA, and degrade essential biomolecules, leading to rapid bactericidal effects.

Epigenetic Modulation and DNA Intercalation in Oncology

In the context of oncology, nitro-pyrazoles often act via multi-target mechanisms. Derivatives such as chalcone-nitropyrazole hybrids have demonstrated potent Histone Deacetylase (HDAC) inhibition [1]. By blocking HDACs, these compounds prevent the deacetylation of histones, leading to chromatin relaxation, transcriptional activation of tumor suppressor genes, and subsequent cell cycle arrest. Furthermore, the planar nature of certain conjugated nitro-pyrazoles allows for sequence-specific DNA minor groove binding or intercalation, physically disrupting DNA replication in rapidly dividing cancer cells [4].

Kinase Inhibition

Specific nitro-pyrazoles, such as 3-methyl-4-nitro-1H-pyrazole, serve as critical precursors for aminopyrazole derivatives that act as potent, selective, and brain-penetrant inhibitors of Leucine-rich repeat kinase 2 (LRRK2) [5]. LRRK2 mutations are a primary genetic driver of Parkinson's disease, making this pathway highly relevant for neurodegenerative drug discovery.

Mechanism NP Nitro-Pyrazole Derivative NR Bacterial Nitroreductase (Enzymatic Reduction) NP->NR Antimicrobial Pathway HDAC HDAC Inhibition (Epigenetic Modulation) NP->HDAC Anticancer Pathway Kinase Kinase Inhibition (e.g., LRRK2) NP->Kinase Neuroprotective Pathway RNS Reactive Nitrogen Species (RNS) NR->RNS Reduction DNA DNA Damage / Intercalation RNS->DNA Oxidative Stress Apop Apoptosis / Cell Death DNA->Apop Arrest Cell Cycle Arrest (S or G0/G1 Phase) HDAC->Arrest Arrest->Apop

Fig 1: Pleiotropic mechanisms of nitro-pyrazole derivatives across biological targets.

Quantitative Biological Efficacy

To contextualize the therapeutic potential of these derivatives, the following table summarizes the quantitative efficacy of recently synthesized nitro-pyrazole classes against established biological targets.

Compound Class / DerivativeTarget / Cell LinePrimary Biological ActivityKey Metric (IC₅₀ / MIC)Ref
Chalcone-Nitropyrazole Schiff Base (Compound 4b) MCF-7 (Breast Carcinoma)Cytotoxicity / HDAC InhibitionIC₅₀ = 12.96 µM[1]
Chalcone-Nitropyrazole Schiff Base (Compound 4c) MDA-MB-231 (Breast Carcinoma)Cytotoxicity / HDAC InhibitionModerate Micromolar IC₅₀[1]
3-Nitropyrazolo[5,1-c][1,2,4]benzotriazine HCT-8 (Colon Carcinoma)Anti-proliferative / S-Phase ArrestMicromolar IC₅₀[4]
Halogenoaminopyrazole (Fluoro-derivative) Bacillus subtilis (Gram +)Antibacterial / Cellular StressMIC = 0.007 – 0.062 µg/mL[3]
Halogenoaminopyrazole (Fluoro-derivative) Staphylococcus aureus (Gram +)Antibacterial / Cellular StressMIC = 190 – 1560 µg/mL[3]

Data Interpretation: The remarkable sub-microgram MIC values of halogenated nitropyrazoles against B. subtilis highlight the synergistic effect of combining a lipophilic halogen (fluorine) with the redox-active nitro group, facilitating rapid cell wall penetration and intracellular RNS generation[3].

Synthetic Methodologies & Experimental Protocols

The development of nitro-pyrazole libraries requires robust, reproducible, and self-validating synthetic workflows. Below are detailed, step-by-step methodologies for the core synthesis and functionalization of these scaffolds. The causality behind each physical and chemical manipulation is explicitly stated to ensure experimental integrity.

Protocol A: Regioselective Nitration of the Pyrazole Core

Objective: Synthesis of 3-Methyl-4-nitro-1H-pyrazole from 3-Methylpyrazole. [5]

Rationale: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Nitration typically occurs at the 4-position due to the directing effects of the adjacent nitrogen atoms. Temperature control is critical; thermal runaway leads to oxidative degradation of the heterocycle.

  • Dissolution: Dissolve 10.0 mmol of 3-methylpyrazole in 15 mL of trifluoroacetic acid (TFA) in a round-bottom flask. Causality: TFA acts as both a solvent and an acidic medium that stabilizes the pyrazole ring against over-oxidation.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -18 °C.

  • Electrophile Generation: In a separate vial, prepare a nitrating mixture by slowly adding 12.0 mmol of fuming nitric acid to 5 mL of concentrated sulfuric acid (or ammonium nitrate with trifluoroacetic anhydride). Causality: This generates the highly reactive nitronium ion (NO₂⁺).

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes. Causality: Dropwise addition prevents localized heating and polysubstitution.

  • Reaction & Monitoring: Stir the mixture at -18 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material validates reaction completion.

  • Work-up (Self-Validation): Pour the mixture over crushed ice to quench the reaction. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (validating the neutralization of residual acids). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Condensation to Chalcone-Nitropyrazole Schiff Bases

Objective: Synthesis of 5-hydrazino-1,3-dimethyl-4-nitropyrazole chalcone hybrids. [1]

Rationale: This transformation proceeds via an addition-elimination reaction. The nucleophilic hydrazine attacks the carbonyl group of the α,β-unsaturated chalcone. Acid catalysis is required to increase the electrophilicity of the carbonyl carbon.

  • Preparation: In a 50 mL flask, dissolve 5.0 mmol of 5-hydrazino-1,3-dimethyl-4-nitropyrazole and 5.0 mmol of the target chalcone derivative in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of concentrated H₂SO₄. Causality: Protonation of the carbonyl oxygen lowers the activation energy for the nucleophilic attack by the terminal nitrogen of the hydrazine moiety.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor via TLC.

  • Isolation: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Causality: Cooling drastically reduces the solubility of the Schiff base product, forcing precipitation.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to yield the pure bioactive compound.

Synthesis Start Pyrazole Core (e.g., 3-Methylpyrazole) Nitration Nitration (HNO3/H2SO4, -18°C) Start->Nitration Electrophilic Aromatic Substitution Intermediate 4-Nitro-Pyrazole Intermediate Nitration->Intermediate Regioselective Derivatization Derivatization (N-Alkylation / Condensation) Intermediate->Derivatization Functionalization Product Bioactive Nitro-Pyrazole Derivative Derivatization->Product Purification

Fig 2: Standardized synthetic workflow for the generation of bioactive nitro-pyrazole scaffolds.

Conclusion

The nitro-pyrazole scaffold represents a highly tunable chemical space. By leveraging the electron-withdrawing nature of the nitro group, medicinal chemists can design molecules capable of enzymatic bioactivation (for antimicrobial applications) or precise electronic interactions with metalloenzymes like HDACs (for oncology). Strict adherence to temperature-controlled, regioselective synthetic protocols ensures high-yield access to these critical intermediates, accelerating the pipeline from benchtop discovery to clinical evaluation.

References

  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Taylor & Francis.
  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives: a new series of anti-prolifer
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethyl
Foundational

in silico prediction of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol bioactivity

This guide details the in silico characterization of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol , a functionalized nitro-aminopyrazole. This scaffold is chemically significant as a "privileged structure" in two d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in silico characterization of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol , a functionalized nitro-aminopyrazole. This scaffold is chemically significant as a "privileged structure" in two distinct fields: as a hinge-binding warhead in kinase inhibitors (oncology) and as a chromophore in semi-permanent cosmetic dyes.

The following workflow prioritizes the therapeutic track (kinase inhibition) while rigorously assessing the toxicology risks inherent to nitro-aromatics.

Executive Summary & Compound Architecture

The subject compound features a 5-methyl-4-nitro-1H-pyrazole core substituted at the 3-position with an ethanolamine tail.

  • Core Scaffold: The 3-amino-pyrazole motif is a classic donor-acceptor-donor (D-A-D) hydrogen bond triad, ideal for binding the ATP-binding pocket of protein kinases (e.g., CDKs, GSK-3

    
    ).
    
  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at position 4. It increases the acidity of the ring proton and reduces the basicity of the exocyclic amine, potentially enhancing metabolic stability but raising mutagenicity concerns (Ames positive liability).
    
  • Ethanol Tail: Improves aqueous solubility and provides an additional hydrogen bond donor/acceptor for solvent interactions or specific active site residues (e.g., the ribose binding pocket).

Structural Curation & Ligand Preparation

The reliability of any in silico prediction hinges on the input structure. For pyrazoles, tautomerism is the single largest source of docking error.

Tautomeric Enumeration

The 1H-pyrazole ring exists in dynamic equilibrium between the 1H- and 2H- tautomers.

  • Tautomer A (3-amino): Hydrogen on N1.

  • Tautomer B (5-amino): Hydrogen on N2 (effectively flipping the substituents).

  • Protocol: You must generate both tautomers and let the docking scoring function decide the preference, or use QM (Quantum Mechanics) calculations (DFT B3LYP/6-31G*) to determine the lowest energy state in solution.

    • Insight: The nitro group at position 4 creates an intramolecular hydrogen bond with the exocyclic amine, often locking the conformation and favoring specific tautomers.

Protonation States

At physiological pH (7.4), the exocyclic amine (aniline-like due to the heteroaryl ring) is likely neutral. The pyrazole ring nitrogen (


) remains unprotonated.
  • Tool: Epik (Schrödinger) or Chemaxon pKa Plugin.

Target Identification (Inverse Docking)

To determine what this molecule inhibits, we employ polypharmacological profiling. The aminopyrazole scaffold strongly suggests kinase inhibition.

Predicted Targets (Probability Score > 0.7)

Based on structural similarity to known inhibitors (e.g., Crizotinib fragments, Pyrazolo-pyrimidines):

  • Cyclin-Dependent Kinases (CDK2/CDK4): The D-A-D motif mimics the adenine ring of ATP.

  • Aurora Kinases (AURKA/B): Common targets for pyrazole-based small molecules.

  • GSK-3

    
    :  Relevant for neurodegeneration and diabetes.
    
Workflow Diagram: Target Fishing

The following diagram outlines the logical flow from structure to target validation.

TargetFishing Compound 2-[(5-methyl-4-nitro-1H- pyrazol-3-yl)amino]ethanol Tautomers Tautomer Enumeration Compound->Tautomers LigPrep Pharmacophore Pharmacophore Modeling (D-A-D) Tautomers->Pharmacophore Feature Mapping DB_Screen PDB/ChEMBL Screening Pharmacophore->DB_Screen Similarity Search Hits Predicted Targets: CDK2, AURKA, GSK3b DB_Screen->Hits Consensus Scoring

Caption: Logical workflow for identifying biological targets using pharmacophore mapping and database screening.

Molecular Docking Protocol: CDK2 Case Study

We will validate the bioactivity by docking the compound into CDK2 (PDB ID: 1DI8) .

Grid Generation
  • Center: Define the grid box around the co-crystallized ligand (ATP or inhibitor).

  • Dimensions:

    
     Å.
    
  • Constraints: Define a hydrogen bond constraint at the hinge region (residues Glu81 and Leu83). This forces the pyrazole to adopt the bioactive "hinge-binder" pose.

Docking Parameters (AutoDock Vina / Glide)
  • Precision: SP (Standard Precision) for initial screening, XP (Extra Precision) for final pose refinement.

  • Sampling: Set exhaustiveness to 32 (Vina) to ensure the ethanol tail finds the optimal solvation pocket.

  • Scoring: Look for binding energies

    
     kcal/mol.
    
Interaction Analysis
  • Hinge Region: The pyrazole N2 (acceptor) and exocyclic -NH (donor) should H-bond with the backbone of Leu83.

  • Solvent Front: The ethanol hydroxyl group should point towards the solvent or H-bond with Asp86.

  • Gatekeeper: The 5-methyl group will probe the size of the gatekeeper residue (Phe80 in CDK2), determining selectivity against other kinases.

ADMET & Toxicology Profiling

The presence of the nitro group (


) mandates a rigorous safety assessment before synthesis.
Toxicity Risks (The "Nitro Alert")

Nitro-aromatics are structural alerts for genotoxicity.

  • Mechanism: Enzymatic reduction of

    
     to hydroxylamine (
    
    
    
    ) or nitroso (
    
    
    ) intermediates can lead to DNA adduct formation.
  • In Silico Test: Run Derek Nexus or TEST (EPA) to predict Ames Mutagenicity.

    • Prediction: Likely Ames Positive (Mutagenic) unless the ethanol tail provides steric hindrance or metabolic diversion.

Physicochemical Properties (Lipinski's Rule of 5)
PropertyValue (Predicted)Status
Molecular Weight 186.17 DaPass (< 500)
LogP 0.2 - 0.5Pass (< 5)
H-Bond Donors 3 (NH, OH, Pyrazole-NH)Pass (< 5)
H-Bond Acceptors 5 (NO2, N, O)Pass (< 10)
TPSA ~90 ŲHigh Permeability

Biological Pathway Context

If this compound inhibits CDK2, it arrests the cell cycle at the G1/S transition. The diagram below illustrates the downstream effects.

CellCycle Inhibitor 2-[(5-methyl-4-nitro...) amino]ethanol CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates Arrest G1 Cell Cycle Arrest CDK2->Arrest Inhibition leads to E2F E2F Transcription Factor Rb->E2F Releases (if Phos) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates

Caption: Mechanism of Action: Inhibition of CDK2 prevents Rb phosphorylation, blocking S-phase entry.

Conclusion & Experimental Validation Plan

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol is a high-probability kinase inhibitor scaffold with excellent solubility but significant genotoxicity risks.

Next Steps:

  • Synthesis: Nucleophilic aromatic substitution of 3-chloro-4-nitro-5-methylpyrazole with ethanolamine.

  • Assay: Perform a KinaseHotSpot screen (Reaction Biology) at 10

    
    .
    
  • Safety: Conduct an in vitro Ames test (Salmonella typhimurium) immediately after synthesis to confirm/refute the nitro-group toxicity.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews.

Exploratory

mechanism of action for pyrazole-based compounds

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged structure" in medicinal chemistry, distinguished by its unique electronic duality.[1] Unlike simple carbocycles, the pyrazole moiety acts simultan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in medicinal chemistry, distinguished by its unique electronic duality.[1] Unlike simple carbocycles, the pyrazole moiety acts simultaneously as a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N), allowing it to anchor small molecules into protein active sites with high specificity.[1] This guide dissects the mechanism of action (MoA) of pyrazole-based compounds, moving from their fundamental chemical behavior to their application in high-precision kinase inhibition and allosteric modulation.[1]

The Chemical Engine: Why Pyrazoles?

The efficacy of pyrazole-based drugs stems from three core physicochemical properties that facilitate "induced fit" binding:

  • Tautomeric Equilibrium: Unsubstituted pyrazoles exist in a rapid equilibrium between two identical tautomers (

    
    - and 
    
    
    
    -pyrazole).[1] This allows the ring to adapt its protonation state to match the electrostatic environment of a target pocket (e.g., shifting to donate a proton to a backbone carbonyl).
  • Dipole Alignment: The strong dipole moment enables the ring to orient itself within polar sub-pockets, often displacing water molecules to gain entropic favorability.

  • π-Stacking Capability: The aromatic nature of the ring allows for

    
     stacking interactions with phenylalanine, tyrosine, or tryptophan residues often found in the "gatekeeper" regions of kinase domains.
    

Mechanism I: Orthosteric Kinase Inhibition (The Hinge Binder)

Representative Compound: Ruxolitinib (JAK1/JAK2 Inhibitor)[1]

In the context of kinase inhibition, the pyrazole ring most frequently functions as a hinge binder . Protein kinases possess a conserved "hinge region" connecting the N-terminal and C-terminal lobes.[1] Adenosine triphosphate (ATP) naturally binds here.[1]

  • Mechanism: Ruxolitinib acts as a Type I, ATP-competitive inhibitor.[1] The pyrazole motif mimics the adenine ring of ATP.

  • Structural Interaction: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge residues (specifically Glu966 and Leu932 in JAK2). Simultaneously, the pyrrole-like nitrogen (N1) can donate a hydrogen bond to the backbone carbonyl.[1]

  • Downstream Effect: By occupying the catalytic cleft, the compound prevents the transfer of the

    
    -phosphate from ATP to the tyrosine residue on the substrate (STAT protein), thereby silencing the signaling cascade.
    
Visualization: JAK-STAT Pathway Inhibition

The following diagram illustrates the interruption of the JAK-STAT signaling cascade by pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Active) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Competitive Inhibition (ATP Pocket) STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus / Gene Transcription STAT_Active->Nucleus Translocation

Caption: Figure 1.[1] Mechanism of JAK-STAT pathway blockade.[1][2][3] Ruxolitinib competitively binds the JAK ATP-pocket, preventing STAT phosphorylation.[1]

Mechanism II: Allosteric Modulation (The Conformational Lock)

Representative Compound: Asciminib (BCR-ABL1 Inhibitor)[1]

While most pyrazoles target the ATP site, Asciminib represents a paradigm shift. It utilizes a pyrazole ring not to mimic ATP, but to anchor the molecule into the myristoyl pocket (an allosteric site).

  • Mechanism: The BCR-ABL1 fusion protein normally escapes auto-inhibition because it lacks the N-terminal myristoyl group that "caps" the kinase in a closed, inactive state.[1]

  • Role of Pyrazole: In Asciminib, the pyrazole ring forms critical water-mediated hydrogen bonds and direct electrostatic interactions deep within the myristoyl pocket.

  • Outcome: Binding induces a conformational change in the C-terminal helix, forcing the kinase into an inactive conformation despite the ATP pocket being empty. This is known as "clamping" the kinase.

Mechanism III: Non-Covalent Reversible Inhibition (Overcoming Resistance)

Representative Compound: Pirtobrutinib (BTK Inhibitor, Approved 2023)[1][4]

First-generation BTK inhibitors (e.g., Ibrutinib) form a covalent bond with Cysteine 481.[1] Resistance arises when Cys481 mutates to Serine.[1]

  • Mechanism: Pirtobrutinib uses a pyrazole-based scaffold to bind the BTK active site non-covalently .[5]

  • Advantage: Because it does not rely on the Cys481 residue for binding (relying instead on the H-bonding network established by the pyrazole core and auxiliary groups), it retains potency even in C481S mutant tumors.[1] This represents a "reversible" high-affinity binding mode.[1]

Experimental Validation Protocols

To validate the mechanism of action for a novel pyrazole derivative, the following protocols are the industry standard.

Protocol A: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

Purpose: To determine the IC50 and confirm ATP-competitive inhibition.[1]

  • Reagents: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Enzyme Prep: Dilute purified Kinase (e.g., JAK2) to 2 nM in Kinase Buffer.[1]

  • Compound Addition:

    • Dissolve pyrazole compound in 100% DMSO.

    • Perform 1:3 serial dilutions.

    • Transfer 5 nL of compound to a 384-well low-volume plate (acoustic dispensing).

  • Reaction:

    • Add 2.5 µL of Enzyme solution. Incubate 10 mins (pre-incubation allows for slow-binding detection).

    • Add 2.5 µL of Substrate Mix (Biotinylated-peptide + ATP at Km concentration).[1]

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 5 µL of HTRF Detection Mix (Europium-cryptate labeled anti-phospho-antibody + Streptavidin-XL665).[1]

    • Incubate 60 mins.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To distinguish between fast-on/fast-off (typical ATP competitive) and slow-off (high residence time) binding modes.[1]

  • Chip Preparation: Immobilize the target protein (e.g., BTK) onto a CM5 sensor chip via amine coupling (Target RU: ~2000).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).[1]

  • Cycle:

    • Inject pyrazole analyte at 5 concentrations (0.1x to 10x estimated Kd).[1]

    • Association Phase: 60-120 seconds.[1]

    • Dissociation Phase: 300-600 seconds (critical for determining off-rate

      
      ).[1]
      
  • Regeneration: Usually not required for small molecules; if needed, use short pulses of 10 mM Glycine pH 2.5.[1]

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Visualization: HTRF Assay Workflow

HTRF_Workflow Step1 Step 1: Enzyme + Inhibitor (Pre-incubation) Step2 Step 2: Add ATP + Substrate (Kinase Reaction) Step1->Step2 10 min Step3 Step 3: Add Detection Mix (Eu-Ab + SA-XL665) Step2->Step3 60 min Readout Readout: FRET Signal (665/620 nm Ratio) Step3->Readout 60 min

Caption: Figure 2. Step-by-step workflow for Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Quantitative Data Summary

CompoundTargetMechanismBinding ModeKey Metric (IC50/Kd)
Ruxolitinib JAK1 / JAK2OrthostericATP-CompetitiveJAK1: 3.3 nM JAK2: 2.8 nM [1]
Celecoxib COX-2Enzyme InhibitionSide-Pocket BinderCOX-2: 40 nM (Selectivity >300x vs COX-1) [2]
Asciminib BCR-ABL1AllostericMyristoyl PocketKd: ~0.5 - 2.0 nM (Allosteric) [3]
Pirtobrutinib BTK (WT & C481S)OrthostericNon-CovalentWT: 3.6 nM C481S: 8.0 nM [4]

References

  • Incyte Corporation. (2011).[1] Jakafi (ruxolitinib) Prescribing Information. U.S. Food and Drug Administration.[1][4][6][7][8] [Link]

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link]

  • Schoepfer, J., et al. (2018).[1] Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1.[1] Journal of Medicinal Chemistry. [Link][1]

  • Mato, A. R., et al. (2021).[1] Pirtobrutinib in Relapsed or Refractory B-Cell Malignancies (BRUIN): A Phase 1/2 Study. The Lancet. [Link][1]

  • Gomez, L., et al. (2023).[1] Recent Advances in Pyrazole-Based Kinase Inhibitors. Molecules. [Link]

Sources

Foundational

Technical Assessment: Cytotoxicity Profiling of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

This technical guide details the preliminary cytotoxicity screening framework for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol . This specific nitropyrazole derivative presents unique physicochemical challenges—spe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the preliminary cytotoxicity screening framework for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol . This specific nitropyrazole derivative presents unique physicochemical challenges—specifically optical interference and solubility issues—that render standard "kit-based" protocols unreliable without modification.[1]

The following guide is structured to ensure data integrity, minimizing the false-negative/positive rates common with nitro-substituted heterocyclic compounds.

Executive Technical Summary

Target Compound: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Chemical Class: Functionalized Nitropyrazole Primary Risk Factors: [1]

  • Optical Interference: The nitro-conjugated pyrazole core likely exhibits strong absorbance in the 400–500 nm range (yellow-orange), potentially overlapping with colorimetric assay endpoints (e.g., MTT/MTS).

  • Solubility Limits: High probability of precipitation in aqueous media at >100 µM.

  • Reductive Metabolism: Nitro groups are susceptible to enzymatic reduction (nitroreductases), generating reactive oxygen species (ROS) that may cause cell-type specific toxicity (e.g., higher toxicity in HepG2 vs. CHO cells).

Objective: Establish a robust, artifact-free cytotoxicity profile (IC50) and determine the primary mechanism of cell death (apoptosis vs. necrosis).

Phase I: Physicochemical Characterization & Preparation

Do not proceed to cell-based assays without defining these parameters.

Solubility & Stability Profiling

Nitropyrazoles are generally hydrophobic. Improper solubilization leads to micro-precipitation, causing "edge effects" in plates and false toxicity data due to physical sedimentation on cell monolayers.

  • Vehicle Selection: Dimethyl Sulfoxide (DMSO) is the required solvent. Ethanol is a secondary candidate but often causes higher background toxicity.

  • Stock Preparation: Prepare a 20 mM master stock in anhydrous DMSO.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Pre-Screen Precipitation Test:

    • Dilute stock to 200 µM in complete culture media (containing 10% FBS).

    • Incubate at 37°C for 4 hours.

    • Check: Inspect under 20x microscopy. If crystals are visible, the maximum soluble dose (MSD) has been exceeded.

Spectral Scan (The "Interference Check")

Critical Step: Before using a colorimetric assay (MTT, MTS, WST-1), you must determine if the compound absorbs light at the assay's read wavelength.

  • Protocol: Dilute compound to 100 µM in PBS. Scan absorbance from 300 nm to 700 nm.

  • Decision Logic:

    • If Absorbance at 570 nm > 0.1 OD

      
      REJECT MTT Assay .
      
    • If Absorbance at 490 nm > 0.1 OD

      
      REJECT MTS/LDH Colorimetric Assays .
      
    • Alternative: Use Luminescence (ATP) or Fluorescence (Calcein AM).

Phase II: Experimental Design Strategy

To ensure Trustworthiness and Scientific Integrity, this screening utilizes an Orthogonal Assay Matrix . We do not rely on a single endpoint.

The Assay Matrix
Assay TypeTarget EndpointMethodologyRationale
Primary Screen Metabolic Activity (ATP)CellTiter-Glo® (Luminescence) Gold Standard. No color interference from the yellow nitropyrazole compound.[1] High sensitivity.
Secondary Screen Membrane IntegrityLDH Release (Fluorometric) Distinguishes necrosis from apoptosis. Use the fluorescent version (Resazurin-based) to avoid color interference.
Mechanistic Oxidative StressH2DCFDA Staining Nitro-compounds often induce ROS.[1] This confirms if toxicity is oxidative-stress mediated.[1]
Cell Line Selection[1]
  • HepG2 (Human Liver Carcinoma): High metabolic activity. Expresses nitroreductases. Will likely show higher sensitivity if the compound requires metabolic activation.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Normal cell control. Assesses general vascular toxicity.

Phase III: Detailed Experimental Protocols

Primary Screen: Luminescent ATP Quantification

Principle: Quantifies ATP, a marker of metabolically active cells. The luciferase reaction emits light (560 nm), which is distinct from the compound's likely absorbance, and the readout is total light output, not absorbance.

Workflow:

  • Seeding: Seed cells (e.g., HepG2) at 5,000 cells/well in white-walled, clear-bottom 96-well plates. Incubate 24h for attachment.

  • Dosing:

    • Prepare 8-point serial dilution (1:3) starting at 100 µM (or MSD).

    • Vehicle Control: 0.5% DMSO (Matched).

    • Positive Control: 10 µM Staurosporine or 0.1% Triton X-100.

    • Technical Note: Dispense compound into an intermediate "dosing plate" first, then transfer to cells to ensure mixing.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Measurement:

    • Equilibrate plate to Room Temperature (RT) for 30 mins (critical for luciferase stability).

    • Add equal volume (100 µL) of CellTiter-Glo reagent.[1]

    • Orbitally shake for 2 mins (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration time: 1000ms).

Secondary Screen: ROS Generation (Mechanistic)

Rationale: The nitro group (


) can undergo futile cycling, generating superoxide anions.

Workflow:

  • Seed cells in black-walled clear-bottom plates.

  • Load cells with 10 µM H2DCFDA in serum-free media for 30 mins.

  • Wash 2x with PBS.

  • Treat with Test Compound (at IC50 concentration derived from Primary Screen).

  • Read Kinetic Fluorescence: Ex/Em 485/535 nm every 15 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence compared to vehicle indicates oxidative stress.

Visualization of Screening Logic

The following diagram illustrates the decision-making process for screening colored nitro-compounds.

CytotoxicityWorkflow Start Start: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Solubility Step 1: Solubility Test (200 µM in Media) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation ReduceConc Reduce Max Conc. Re-test Precipitation->ReduceConc Yes SpectralScan Step 2: Spectral Scan (300-700nm) Precipitation->SpectralScan No ReduceConc->Solubility Interference Absorbance > 0.1 OD at 570nm? SpectralScan->Interference MTT MTT Assay (Standard) Interference->MTT No (Safe) Luminescence ATP Luminescence (CellTiter-Glo) Interference->Luminescence Yes (Risk) Calcein Calcein AM (Fluorescence) Interference->Calcein Yes (Risk) DoseResponse Step 3: Dose Response (8-point dilution) MTT->DoseResponse Luminescence->DoseResponse Calcein->DoseResponse Analysis Step 4: IC50 Calculation (Non-linear regression) DoseResponse->Analysis

Figure 1: Decision logic for assay selection. Note the diversion from standard MTT assays if spectral interference is detected, a common requirement for nitro-substituted compounds.[1]

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Use a 4-parameter logistic (4PL) regression model :


[1]
  • X: Log of concentration.

  • Y: Normalized response (% Viability).

  • QC Criteria: The

    
     value of the fit must be 
    
    
    
    . If lower, repeat the experiment.
Troubleshooting "False Toxicity"

If you observe high toxicity but cells look morphologically healthy under the microscope:

  • Check for Quenching: The compound might be quenching the luciferase signal directly.

    • Validation: Add ATP standard + Compound (no cells) and measure luminescence. If signal decreases vs ATP alone, the compound inhibits the luciferase enzyme (chemical interference).

References

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link]1]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]1]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Cited regarding formazan interference mechanisms).[2][3] [Link]1]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology, 34(8), 810–824. (Mechanistic grounding for nitro-compound toxicity). [Link]1]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation. (Relevant for nitropyrazole derivatives often used in dyes). [Link]1]

Sources

Exploratory

Beyond Knorr: Advanced Synthesis of Pyrazole Derivatives via Novel Precursors

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Historically, the Knorr synthesis (condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Historically, the Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) has been the industry standard. However, this classical method suffers from critical limitations: poor regioselectivity (often yielding inseparable mixtures of 1,3- and 1,5-isomers) and a reliance on pre-functionalized carbonyl precursors that may be unstable or difficult to access.

This technical guide explores the shift toward novel precursors —specifically Sydnones (mesoionic dipoles) and Vinyl Azides . These precursors unlock thermodynamically distinct pathways, enabling high regiocontrol, milder conditions, and access to substitution patterns unreachable via condensation chemistry.

The Mesoionic Route: Sydnone-Alkyne Cycloaddition

Core Concept: Sydnones are cyclic, mesoionic 1,3-dipoles. Upon reaction with alkynes, they undergo a [3+2] cycloaddition followed by a retro-Diels-Alder reaction that extrudes CO₂, driving the equilibrium irreversibly toward the pyrazole product. Unlike hydrazines, sydnones allow for programmable regioselectivity based on the catalyst employed (Thermal vs. Copper-Catalyzed).

Mechanism & Pathway

The reaction proceeds through a bicyclic intermediate. Under thermal conditions, sterics dictate selectivity. Under copper catalysis (CuSAC), the mechanism mirrors the famous CuAAC "click" reaction, involving the formation of a copper-acetylide species that directs the sydnone addition to yield 1,4-disubstituted pyrazoles almost exclusively.

SydnoneMechanism Sydnone Sydnone (Mesoionic Dipole) Intermediate Bicyclic Intermediate [3+2] Adduct Sydnone->Intermediate Cu(I) Catalysis Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Intermediate CO2 CO2 Extrusion Intermediate->CO2 Retro-Diels-Alder Pyrazole 1,4-Disubstituted Pyrazole Intermediate->Pyrazole Aromatization

Figure 1: The Cu-catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) pathway involving CO₂ extrusion.

Experimental Protocol: Cu-Catalyzed Regioselective Synthesis

Target: Synthesis of 1-phenyl-4-phenyl-1H-pyrazole. Scale: 1.0 mmol.

Reagents:

  • 3-Phenylsydnone (162 mg, 1.0 mmol)

  • Phenylacetylene (122 mg, 1.2 mmol)

  • CuSO₄[1]·5H₂O (25 mg, 10 mol%)

  • Sodium Ascorbate (40 mg, 20 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v, 5 mL)

Step-by-Step Workflow:

  • Pre-complexation: In a reaction vial, dissolve CuSO₄ and Sodium Ascorbate in 2.5 mL water. Stir for 5 minutes until the solution turns bright yellow/orange (reduction to Cu(I)).

  • Substrate Addition: Dissolve 3-phenylsydnone and phenylacetylene in 2.5 mL t-BuOH. Add this organic phase to the aqueous catalyst solution.

  • Reaction: Cap the vial and stir vigorously at 60°C for 4-8 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 4:1) for the disappearance of the sydnone spot.

  • Work-up: Cool to room temperature. The product often precipitates. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR should show a characteristic singlet for the pyrazole C3-H and C5-H (if 1,4-substituted) or distinct splitting if 1,3,5-substituted.

The Vinyl Azide Route: Via 2H-Azirine Intermediates

Core Concept: Vinyl azides are "chameleon" precursors.[2] Under thermal or catalytic conditions, they lose nitrogen to form a reactive 2H-azirine or a vinyl nitrene. This strained 3-membered ring is highly electrophilic and can undergo ring-opening reactions with nucleophiles (like enolates or alkynes) to reconstruct the 5-membered pyrazole ring.

Mechanism & Pathway

This route is particularly valuable for synthesizing polysubstituted pyrazoles that are difficult to access via condensation. The 2H-azirine intermediate acts as a "masked" 1,3-dipole equivalent when coupled with specific transition metals.

VinylAzidePath VinylAzide Vinyl Azide (Precursor) Nitrene Vinyl Nitrene VinylAzide->Nitrene -N2 (Heat/hv) Azirine 2H-Azirine (Reactive Intermediate) Nitrene->Azirine Cyclization RingOpen Ring Expansion Complex Azirine->RingOpen + Nucleophile (Cu Cat) Nucleophile Nucleophile (Alkyne/Enolate) Nucleophile->RingOpen Product Polysubstituted Pyrazole RingOpen->Product Isomerization

Figure 2: Transformation of Vinyl Azides to Pyrazoles via the 2H-Azirine intermediate.

Experimental Protocol: Cu-Catalyzed Coupling with Alkynes

Target: Synthesis of 1,3,5-trisubstituted pyrazole. Reference: Adapted from Jiang et al., RSC Adv., 2019/2023.

Reagents:

  • 
    -Substituted Vinyl Azide (1.0 eq)
    
  • Terminal Alkyne (1.5 eq)

  • CuI (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk tube and purge with Nitrogen.

  • Charging: Add CuI (19 mg, 0.1 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL), followed by the Vinyl Azide (1.0 mmol) and Terminal Alkyne (1.5 mmol).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The elevated temperature is critical to drive the in situ formation of the 2H-azirine species.

  • Quench: Cool to room temperature. Dilute with diethyl ether and wash with saturated NH₄Cl (to remove Copper) and LiCl (to remove DMF).

  • Purification: Silica gel chromatography.

Emerging Frontiers: 2025 Dithiane Strategy

A significant advancement published in 2025 (Zhang et al., J. Org.[3] Chem.) utilizes 2-alkynyl-1,3-dithianes .[4][5][6][7]

  • Innovation: Exploits the "umpolung" (polarity reversal) properties of the dithiane group.

  • Advantage: Allows for the synthesis of 1,3,4-trisubstituted pyrazoles with excellent regioselectivity, a substitution pattern that is notoriously difficult to achieve via standard Knorr synthesis (which favors 1,3,5).

  • Protocol Note: This reaction is base-mediated (non-metal) and proceeds under mild conditions, making it a "green" alternative to the heavy-metal catalyzed routes.

Comparative Analysis: Classical vs. Novel

The following table summarizes the performance metrics of these novel precursors against the classical Knorr synthesis.

FeatureKnorr Synthesis (Classical)Sydnone Cycloaddition (Novel)Vinyl Azide Coupling (Novel)
Precursors Hydrazine + 1,3-DicarbonylSydnone + AlkyneVinyl Azide + Alkyne/Ketone
Regioselectivity Poor (Mixtures common)Excellent (Catalyst controlled)High (Substrate controlled)
Atom Economy High (Water byproduct)Moderate (CO₂ loss)Moderate (N₂ loss)
Reaction Conditions Acid/Base, RefluxMild (60°C), Cu-CatHigh Temp (100°C) or Photoredox
Primary Isomer 1,3,5- or 1,5-1,4-disubstituted 1,3,5-trisubstituted
Key Limitation Unstable aldehydes/ketonesSynthesis of sydnone precursorAzide stability/safety

References

  • Harrity, J. P. A., et al. (2015). Copper(I)-Catalyzed Cycloaddition of 4-Bromosydnones and Alkynes for the Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles. Organic Letters. Link

  • Taran, F., et al. (2014).[6] Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction. Journal of Organic Chemistry. Link

  • Jiang, H., et al. (2019).[2][7] Vinyl Azides in Organic Synthesis: An Overview. RSC Advances. Link

  • Zhang, Z., et al. (2025).[3][7] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. Link[5]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett. Link

Sources

Foundational

literature review of 4-nitro-1H-pyrazol-3-amine compounds

The following technical guide provides an in-depth literature review and procedural analysis of 4-nitro-1H-pyrazol-3-amine and its derivatives. Executive Summary The compound 4-nitro-1H-pyrazol-3-amine (also designated a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and procedural analysis of 4-nitro-1H-pyrazol-3-amine and its derivatives.

Executive Summary

The compound 4-nitro-1H-pyrazol-3-amine (also designated as 3-amino-4-nitropyrazole or 3-ANP) represents a "privileged scaffold" in heterocyclic chemistry. Its unique bifunctional architecture—comprising a nucleophilic amino group, an electrophilic/energetic nitro group, and an amphoteric pyrazole core—bridges two disparate fields: High-Energy Density Materials (HEDMs) and Kinase-Targeted Therapeutics .

In the energetics sector, 3-ANP serves as the critical precursor to LLM-116 (4-amino-3,5-dinitropyrazole), a benchmark insensitive high explosive. In drug discovery, the scaffold is a bioisostere of adenine, forming the core of ATP-competitive inhibitors for CDKs and GSK-3


. This guide synthesizes the current literature on its structural dynamics, synthesis, and dual-use applications.

Chemical Architecture & Tautomerism

The reactivity of 4-nitro-1H-pyrazol-3-amine is governed by annular tautomerism. Unlike benzene derivatives, the pyrazole proton is mobile, creating an equilibrium between the 3-amino and 5-amino forms.

Tautomeric Equilibrium

In the solid state, X-ray crystallography confirms that the molecule predominantly exists as 3-amino-4-nitro-1H-pyrazole stabilized by extensive intermolecular hydrogen bonding networks (involving the nitro oxygen and amino hydrogen).

  • Form A (3-amino): The amino group is adjacent to the NH, allowing for a specific bidentate donor/acceptor motif.

  • Form B (5-amino): The amino group is remote from the NH.

This equilibrium is solvent-dependent. In polar aprotic solvents (DMSO), the equilibrium shifts, affecting nucleophilic substitution patterns during synthesis.

Structural Visualization (DOT)

The following diagram illustrates the tautomeric shift and the reactive sites available for functionalization.

Tautomerism cluster_0 Tautomeric Equilibrium T1 3-amino-4-nitro-1H-pyrazole (Major Solid State Form) T2 5-amino-4-nitro-1H-pyrazole (Minor/Solvent Dependent) T1->T2 1,2-Proton Shift Reactivity Reactivity Profile: N1: Alkylation/Acylation C3-NH2: Nucleophilic Attack C5-H: Electrophilic Substitution (limited) T1->Reactivity Determines Regioselectivity

Figure 1: Tautomeric equilibrium between 3-amino and 5-amino forms, dictating regioselectivity in downstream synthesis.

Synthetic Strategies

The literature reveals two primary pathways for accessing the 3-ANP core: Direct Nitration (Standard) and Rearrangement (Historical).[1]

Pathway A: Direct Nitration (Preferred)

The amino group at position 3 activates the pyrazole ring, directing electrophilic aromatic substitution (EAS) to the 4-position. This is the industrial standard due to high atom economy.

  • Substrate: 3-Aminopyrazole (or its sulfate salt).

  • Reagents: Mixed acid (HNO3/H2SO4) or Acetyl nitrate.

  • Mechanism: Formation of the nitronium ion (

    
    ) followed by attack at C4.
    
  • Yield: Typically 60-80%.

Pathway B: N-Nitro Rearrangement

Historically, nitration of pyrazole yielded N-nitropyrazole, which rearranges thermally or acidolytically. While mechanistically interesting, it is less efficient for the amino-substituted derivative.

Visual Synthesis Workflow (DOT)

Synthesis Start 3-Aminopyrazole (Precursor) Intermediate Sigma Complex (Intermediate) Start->Intermediate Electrophilic Attack (0-10°C) Reagent Reagents: HNO3 / H2SO4 (Mixed Acid) Reagent->Intermediate Product 4-nitro-1H-pyrazol-3-amine (Target Scaffold) Intermediate->Product -H+ (Aromatization) Deriv1 LLM-116 (Energetics) (Further Nitration) Product->Deriv1 HNO3/Ac2O Deriv2 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Product->Deriv2 1,3-Dicarbonyls

Figure 2: Synthetic workflow from precursor to target scaffold and divergent applications.

Detailed Experimental Protocol

Protocol: Synthesis of 4-nitro-1H-pyrazol-3-amine Based on consolidated literature methodologies (e.g., modifications of Habraken et al. and modern energetic synthesis).

Materials:
  • 3-Aminopyrazole (10 mmol)

  • Sulfuric acid (98%, 5 mL)

  • Nitric acid (fuming, 98%, 1.2 eq)

  • Ice/Water bath[2]

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve 3-aminopyrazole in concentrated sulfuric acid (H2SO4) while maintaining the temperature between 0–5°C using an ice bath. Explanation: Low temperature prevents exotherm-driven decomposition and controls regioselectivity.

  • Nitration: Add fuming nitric acid dropwise over 20 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C) and stir for 2 hours. Validation: Monitor via TLC (Ethyl Acetate/Hexane) for disappearance of starting material.

  • Quenching: Pour the reaction mixture over 50g of crushed ice. The product may precipitate as a sulfate salt or free base depending on pH.

  • Neutralization: Carefully adjust pH to ~5-6 using ammonium hydroxide (NH4OH). A yellow/orange precipitate (the free base) will form.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Yield Expectation: 65–75% Characterization: Melting point ~236–238°C (dec). IR: Nitro stretches at 1550, 1360 cm⁻¹.

Applications: Energetics vs. Pharma[3]

Energetic Materials (HEDMs)

The 4-nitro-3-aminopyrazole scaffold is a cornerstone in the development of Insensitive High Explosives (IHEs).

  • Mechanism: The "Push-Pull" electronic effect between the amino (donor) and nitro (acceptor) groups strengthens the C-N bonds, increasing thermal stability.

  • Key Derivative (LLM-116): Further nitration yields 4-amino-3,5-dinitropyrazole (LLM-116), which rivals TATB in insensitivity but offers higher power.

Table 1: Comparative Energetic Properties

CompoundDensity (g/cm³)Detonation Velocity (m/s)Sensitivity (Impact)
3-ANP (Precursor) 1.65~6,800 (est)Low
LLM-116 (Product) 1.908,497Insensitive
TNT (Reference) 1.656,900Moderate
Pharmaceutical Intermediates

In medicinal chemistry, the scaffold is used to synthesize pyrazolo[1,5-a]pyrimidines , which are potent kinase inhibitors.

  • Target: Cyclin-Dependent Kinases (CDK2) and GSK-3.

  • Binding Mode: The pyrazole N and the exocyclic amino group mimic the adenine ring of ATP, forming key hinge-region hydrogen bonds in the kinase active site.

References

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Royal Society of Chemistry. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H). National Institutes of Health (PMC). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (MDPI). [Link]

  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism. Journal of Organic Chemistry. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Institutes of Health (PMC). [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in cell culture

This Application Note and Protocol details the rigorous methodology for the preparation, handling, and application of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in cell culture systems. This compound, a functiona...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the rigorous methodology for the preparation, handling, and application of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in cell culture systems. This compound, a functionalized nitro-pyrazole derivative, shares structural characteristics with known bioactive scaffolds and chromophores (e.g., HC dye series), making it relevant for toxicological screening, metabolic profiling, and pharmacological evaluation in drug development.

Application Note: Cellular Evaluation of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

1. Chemical Identity & Properties
  • IUPAC Name: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol[1]

  • Molecular Formula: C₆H₁₀N₄O₃[1]

  • Molecular Weight: ~186.17 g/mol [1]

  • Core Scaffold: 1H-Pyrazole with a nitro group at position 4 and a methyl group at position 5.[1]

  • Functional Handle: Hydroxyethylamino group at position 3, enhancing hydrophilicity compared to the parent nitro-pyrazole.[1]

  • Physicochemical Profile: Likely a yellow-to-orange crystalline solid.[1] Moderate solubility in polar organic solvents (DMSO, Ethanol); limited solubility in neutral aqueous buffers.

  • Key Reactivity: The 4-nitro group is susceptible to enzymatic reduction (nitroreductases) under hypoxic conditions, potentially generating reactive nitroso/hydroxylamine intermediates and Reactive Oxygen Species (ROS).[1]

2. Experimental Design Strategy

The evaluation of this compound typically focuses on three axes:

  • Cytotoxicity Profiling: Establishing IC₅₀ values in relevant cell lines (e.g., HepG2 for metabolism, HaCaT for dermatological relevance, CHO/V79 for genotoxicity).[1]

  • Metabolic Stability: Monitoring the reduction of the nitro group.[1]

  • Mechanistic Toxicology: Assessing oxidative stress (ROS) and genotoxicity (Micronucleus/Ames).

PART 1: PREPARATION & HANDLING PROTOCOL

1. Safety & Storage
  • Hazard Class: Treat as a potential mutagen and skin sensitizer (typical of nitro-aromatics).[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1] Handle powder in a fume hood.

  • Storage: Store solid at -20°C , desiccated, and protected from light (nitro compounds can be photodegradable).

2. Stock Solution Preparation

Due to the hydrophobic pyrazole core, direct dissolution in media is not recommended.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.9%).[1]

  • Ethanol (Absolute), if DMSO is contraindicated (less preferred due to volatility).

Protocol:

  • Weighing: Accurately weigh 18.6 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile DMSO to generate a 100 mM Stock Solution .

    • Note: If precipitation occurs, sonicate at 37°C for 5-10 minutes.[1]

  • Aliquoting: Dispense into amber microcentrifuge tubes (50-100 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

3. Working Solution Preparation

Prepare fresh immediately before dosing.[1]

Target Concentration: Typically 0.1 µM to 100 µM for dose-response curves. Vehicle Control: Media containing the same % DMSO as the highest dose (Final DMSO < 0.5%).[1]

Dilution Scheme (Example for 100 µM Final):

  • Intermediate Dilution: Dilute 100 mM Stock 1:100 in DMSO → 1 mM Intermediate .

  • Final Dilution: Dilute 1 mM Intermediate 1:10 in Culture Media → 100 µM Working Solution .

    • Result: Final DMSO concentration is 0.1% (well tolerated by most cell lines).

PART 2: CELL CULTURE ASSAY PROTOCOLS

Protocol A: Cytotoxicity Assessment (MTT/CCK-8)

Objective: Determine the IC₅₀ value.

  • Seeding: Seed cells (e.g., HepG2 or HaCaT) in 96-well plates at 5,000–10,000 cells/well. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove spent media.[1]

    • Add 100 µL of fresh media containing the compound at varying concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or 10% DMSO).[1]

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL CCK-8 reagent (or MTT solution) to each well.[1]

    • Incubate for 1-4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1]

  • Analysis: Normalize OD values to Vehicle Control (100%). Fit data to a sigmoidal dose-response curve to calculate IC₅₀.[1]

Protocol B: Reactive Oxygen Species (ROS) Detection

Objective: Assess if the nitro group undergoes redox cycling.[1]

  • Probe Loading: Seed cells in black-walled 96-well plates. Wash with PBS.

  • Staining: Incubate cells with DCFDA (2',7'-dichlorodihydrofluorescein diacetate) (10-25 µM) in serum-free media for 30-45 min.[1]

  • Wash: Remove DCFDA and wash 1x with PBS.[1]

  • Treatment: Add compound (at IC₁₀ and IC₅₀ concentrations) in phenol-red-free media.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) kinetically every 15 min for 2-4 hours.

    • Mechanism:[1][2] Intracellular esterases cleave DCFDA to H₂DCF.[1] ROS oxidizes H₂DCF to fluorescent DCF.

Protocol C: Metabolic Stability (Nitroreduction)

Objective: Track the disappearance of the parent compound.[1]

  • Setup: Seed HepG2 cells (metabolically active) in 6-well plates.

  • Dosing: Treat with 10 µM compound for 0, 1, 4, 8, and 24 hours.

  • Extraction:

    • Collect media and cell lysate separately.[1]

    • Precipitate proteins with ice-cold Acetonitrile (1:3 v/v).[1]

    • Centrifuge (10,000 x g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS .

    • Target: Parent mass [M+H]⁺ ~187.

    • Metabolites:[1] Look for Amine metabolite ([M+H]⁺ ~157, loss of O₂/gain of H) or Hydroxylamine intermediate.

PART 3: DATA VISUALIZATION & MECHANISM[1]

Experimental Workflow Diagram

ExperimentalWorkflow Compound 2-[(5-methyl-4-nitro- 1H-pyrazol-3-yl)amino]ethanol (Powder) Stock 100 mM Stock (DMSO) Compound->Stock Dissolve Media Working Solution (Media + <0.5% DMSO) Stock->Media Dilute (1:1000) Cells Cell Culture (HepG2 / HaCaT) Media->Cells Treat (24-48h) Assay1 Viability Assay (CCK-8 / MTT) Cells->Assay1 Assay2 ROS Assay (DCFDA) Cells->Assay2 Assay3 Metabolism (LC-MS/MS) Cells->Assay3 Output Data Analysis (IC50, ROS Kinetic, t1/2) Assay1->Output Assay2->Output Assay3->Output

Caption: Workflow for the preparation, dosing, and multi-parametric evaluation of the test compound in cell culture.

Potential Metabolic Pathway (Nitroreduction) [1]

Metabolism Parent Parent Compound (Nitro-Pyrazole) [M+H]+ 187 Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (Hypoxia/Cytosolic) ROS ROS Generation (Superoxide) Parent->ROS Redox Cycling Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Amine Amine Metabolite (-NH2) [M+H]+ 157 Hydroxyl->Amine Reduction

Caption: Proposed metabolic reduction pathway of the 4-nitro group, a common liability in nitro-aromatic drugs leading to ROS generation.[1]

PART 4: SUMMARY DATA TABLES

Table 1: Troubleshooting & Optimization
IssuePossible CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 1.5)Pre-warm media to 37°C; Sonicate working solution; Reduce max concentration to 50 µM.
High Background in MTT Reductive activity of compoundUse CCK-8 or CellTiter-Glo (ATP) instead of tetrazolium-based assays which can be reduced by chemicals directly.[1]
Variable Potency Light sensitivityPerform all dilutions and incubations in low light; wrap tubes in foil.
Unexpected Toxicity DMSO toxicityEnsure final DMSO concentration is < 0.5% (v/v) and include a Vehicle Control.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for HC Yellow No. 10 (Structural Analog).[1] PubChem.[1][3][4] Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Nitro-substituted Pyrazoles in Cosmetic Products.[1] European Commission.[1][5] Available at: [Link]

Sources

Application

Application Note: Development of an In Vitro Safety &amp; Stability Assay for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Introduction & Strategic Analysis The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol represents a class of nitro-substituted pyrazoles often utilized as precursors in pharmaceutical synthesis (e.g., kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol represents a class of nitro-substituted pyrazoles often utilized as precursors in pharmaceutical synthesis (e.g., kinase inhibitors) or as direct dyes in the cosmetic industry.[1][2][3] Its structure features a nitro group (-NO₂) at position 4 and an aminoethanol tail, imparting specific physicochemical challenges:

  • Chromophoric Interference: The nitro-pyrazole core acts as a chromophore, likely exhibiting strong absorbance in the 400–500 nm range (yellow-orange).[1][3][4] This presents a critical risk of false readouts in standard colorimetric assays (e.g., MTT, MTS, Neutral Red).[5]

  • Redox Activity: Nitro groups can undergo enzymatic reduction in cellular environments, potentially generating reactive nitro-radical intermediates.[1][3][4] This necessitates a toxicity assay that distinguishes between direct cytotoxicity and metabolic stress.[3][4]

  • Solubility: While the aminoethanol chain enhances hydrophilicity, the planar nitro-pyrazole core may drive aggregation in aqueous media.[3][4]

Objective: This guide details the development of a robust In Vitro Cytotoxicity and Stability Assay . To ensure data integrity, we reject standard colorimetric endpoints in favor of ATP-based Luminescence , eliminating spectral interference.

Experimental Workflow

The following diagram outlines the critical path for assay development, highlighting the "Go/No-Go" decision points related to solubility and interference.

AssayWorkflow Start Compound Receipt (Solid Powder) Stock Stock Preparation (DMSO, 10-50 mM) Start->Stock QC QC: Purity & Identity (LC-MS / NMR) Stock->QC Solubility Aqueous Solubility Screen (PBS pH 7.4) QC->Solubility Precipitation Precipitation Check (Nephelometry) Solubility->Precipitation Precipitation->Stock Precipitates (Adjust Solvent) Interference Spectral Scan (300-700 nm) Precipitation->Interference Soluble Decision Absorbance > 0.1 OD at Assay Wavelength? Interference->Decision AssayChoice Select Readout Method Decision->AssayChoice Yes (Interference Risk) Decision->AssayChoice No Lum Luminescent ATP Assay (CellTiter-Glo) AssayChoice->Lum Recommended Path Exec Execute Dose-Response (72h Incubation) Lum->Exec Analysis Data Analysis (IC50 / NOAEL) Exec->Analysis

Figure 1: Decision tree for assay selection. Note the critical checkpoint for spectral interference due to the nitro-chromophore.

Protocol 1: Compound Preparation & Solubility Profiling[1][2]

Rationale: Nitro-pyrazoles can form micro-precipitates in cell culture media that are invisible to the naked eye but scatter light, skewing optical density readings.[5][1][3][4]

Materials
  • Compound: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (Purity >98%).[1][2][3]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.[5]

  • Buffer: PBS (pH 7.[1][3][4]4) and DMEM (with 10% FBS).[2][3][4]

Step-by-Step Procedure
  • Stock Solution (50 mM):

    • Weigh the compound precisely.[1][3][4] Calculate volume for 50 mM concentration.

    • Add DMSO.[1][3][4][6] Vortex for 1 minute. Sonicate for 5 minutes at room temperature if necessary.

    • Visual Check: Solution should be clear, likely yellow/orange.[5][3][4]

  • Kinetic Solubility Test (Turbidimetry):

    • Prepare a 96-well clear plate.

    • Add 198 µL of PBS or Media to wells.[1][3][4]

    • Titrate compound (2 µL) to achieve final concentrations: 500, 250, 100, 50, 10, 1 µM.[5]

    • Incubate at 37°C for 2 hours (equilibrium time).

    • Read Absorbance at 620 nm (turbidity proxy).

    • Criterion: An OD > 0.01 above background indicates precipitation.[1][3][4] The Limit of Solubility is the highest concentration below this threshold.[1][3][4]

Protocol 2: Luminescent Cytotoxicity Assay (ATP Quantification)[3][4]

Rationale: We utilize an ATP-based endpoint (e.g., CellTiter-Glo®) because the luciferase reaction emits light at ~560 nm.[1][2][3] While the compound is colored, the production of light is less susceptible to quenching than the absorption of light required in MTT assays.[3][4] Furthermore, this method is highly sensitive to the metabolic collapse often induced by nitro-compounds.[5][3][4]

Experimental Setup
  • Cell Lines:

    • HepG2 (Liver model - metabolic competence).[1][2][3][4]

    • HaCaT (Keratinocyte model - if topical application is intended).[1][2][3][4]

  • Controls:

    • Negative:[1][2][3][4] 0.5% DMSO (Vehicle).[2][3][4]

    • Positive: Staurosporine (1 µM) or Doxorubicin.[2][3][4]

    • Blank: Media + Compound (No Cells) – Crucial to check for chemical quenching of luciferase.[2][3][4]

Detailed Workflow
  • Cell Seeding:

    • Seed cells in opaque-walled white 96-well plates at 5,000 cells/well in 100 µL media.

    • Incubate 24h at 37°C / 5% CO₂ for attachment.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the compound in media (max DMSO final conc.[3][4] 0.5%).[3][4][6][7][8]

    • Add 100 µL of 2x compound solution to wells (Final volume 200 µL).

    • Include "Compound Only" wells (no cells) to test for luciferase inhibition.[2][3][4]

    • Incubate for 72 hours .

  • Luminescent Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP Reagent (CellTiter-Glo) to each well.[1][2][3][4]

    • Orbitally shake for 2 minutes (induce lysis).[2][3][4]

    • Incubate at RT for 10 minutes (stabilize signal).

    • Read Total Luminescence (Integration time: 1.0 sec).

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. Do not rely solely on IC50; the slope is critical for nitro-compounds (steep slopes suggest threshold toxicity).[1][2][3][4]

MetricFormula / DefinitionInterpretation
% Viability

Normalized cell health.[1][2][3]
IC50 Concentration at 50% Viability (4-parameter logistic fit).Potency of toxicity.[3][4][6] <10 µM is highly toxic.[3][4]
Quench Factor

If < 0.8, the compound physically quenches light; correction required.[2][3]
Z' Factor $1 - (3(\sigma_p + \sigma_n) /\mu_p - \mu_n
Mechanism of Interference (Visualized)

The following diagram explains why colorimetric assays (MTT) fail and why Luminescence is chosen.

InterferenceMechanism NitroCmpd Nitro-Pyrazole (Compound) Absorbance Compound Absorbs at 400-550nm NitroCmpd->Absorbance ATP Cellular ATP NitroCmpd->ATP Toxicity MTT MTT Reagent (Yellow) Formazan Formazan (Purple, 570nm) MTT->Formazan Reductase Result_MTT False High OD (Viability Overestimated) Formazan->Result_MTT Absorbance->Result_MTT Interference Luciferase Luciferase Reaction (Emission 560nm) ATP->Luciferase Result_Lum Accurate Signal Luciferase->Result_Lum

Figure 2: Mechanistic comparison of assay readouts.[2][3][4] The compound's intrinsic color overlaps with MTT absorbance, necessitating the use of ATP luminescence.[5]

Troubleshooting & Senior Scientist Tips

  • The "Nitro-Reductase" Effect:

    • Observation: In some cell lines, nitro compounds are rapidly metabolized to amines.[3][4] This can change the color of the medium (e.g., from yellow to colorless or brown) during incubation.[3]

    • Action: Photograph the plate before adding the detection reagent.[1][3][4] If color shift occurs, it indicates high metabolic turnover, which is a toxicity signal in itself (formation of reactive species).[5][3]

  • Chemical Quenching:

    • If your "Compound Only" wells (no cells) show significantly lower luminescence than "Media Only" wells, the compound is quenching the light.[3]

    • Correction: You must apply a correction factor:

      
      .[3][4]
      
  • Solubility Crashes:

    • If you see high variability (large error bars) at high concentrations, the compound has likely precipitated and re-dissolved during the lysis step.[3] Trust the lower concentration data or improve the solvent system (limit DMSO to 0.5%).

References

  • National Toxicology Program (NTP). (1992).[2][3][4] Toxicology and Carcinogenesis Studies of HC Yellow 4 (Nitro-pyrazole analogue). NTP Technical Report Series. [Link][2][3]

  • PubChem. (2023).[3][4] Compound Summary: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol.[1][2][3][4] National Center for Biotechnology Information.[3][4] [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2013).[2][3][4] Memorandum on Hair Dye Substances and their Skin Sensitizing Properties. European Commission.[1][3][4] [Link][2][3]

Sources

Method

Application Note: Preclinical Evaluation of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol as an Antimicrobial Agent

Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR) demands the exploration of novel chemical scaffolds. Pyrazoles constitute a pivotal heterocyclic scaffold frequently utilized in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the exploration of novel chemical scaffolds. Pyrazoles constitute a pivotal heterocyclic scaffold frequently utilized in the development of anti-infective, anti-inflammatory, and anticancer agents 1. Specifically, 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol represents a highly functionalized derivative designed to exploit multiple bacterial vulnerabilities.

The strategic placement of functional groups on this molecule dictates its pharmacological causality:

  • 4-Nitro Group : Acts as a bioreducible "warhead." Bacterial nitroreductases reduce this group into highly reactive nitroso and hydroxylamine intermediates, causing catastrophic DNA damage 2.

  • 5-Methyl Substitution : Enhances the lipophilicity of the pyrazole core, facilitating penetration through the lipid-rich outer membranes of Gram-negative bacteria 3.

  • 3-Aminoethanol Moiety : Provides a critical hydrophilic anchor. It optimizes the topological polar surface area (TPSA) to prevent non-specific plasma protein binding while serving as a hydrogen-bond donor/acceptor network to interact with target enzymes, a feature known to enhance the bioactivity of 4-nitro-3-amino-1H-pyrazoles 4.

This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating the antimicrobial efficacy and mechanism of action (MoA) of this compound.

Mechanistic Pathway & Workflow Design

Unlike traditional bacteriostatic agents that rely on single-target inhibition, nitropyrazoles often exhibit a dual-action mechanism. The pyrazole core coordinates with intracellular targets 5, while the nitro group induces severe oxidative stress.

MoA A 2-[(5-methyl-4-nitro-1H-pyrazol -3-yl)amino]ethanol B Bacterial Cell Penetration A->B C Bacterial Nitroreductases B->C Bioreduction F Ribosomal/Gyrase H-Bonding B->F Aminoethanol Anchor D Reactive Nitroso Species (RNS) C->D E DNA Cleavage & Oxidative Stress D->E G Bactericidal Efficacy E->G F->G

Fig 1: Proposed dual-action antimicrobial mechanism via nitroreductase activation and enzyme inhibition.

To rigorously evaluate this compound, we employ a phased experimental workflow. Each phase is designed to validate the findings of the previous step, ensuring robust, reproducible data.

Workflow S1 Phase 1: Susceptibility MIC & MBC (CLSI Guidelines) S2 Phase 2: Pharmacodynamics Time-Kill Kinetics S1->S2 S3 Phase 3: MoA Validation ROS Burst & Scavenger Assays S2->S3 S4 Phase 4: Safety Profiling Mammalian Cytotoxicity (HepG2) S3->S4

Fig 2: Sequential in vitro evaluation workflow for pyrazole-based antimicrobial agents.

Experimental Protocols

Protocol 1: Determination of MIC and MBC (Broth Microdilution)

Scientific Rationale: Establishing the Minimum Inhibitory Concentration (MIC) is the foundational step in antimicrobial profiling. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardizing divalent cations (Ca²⁺, Mg²⁺) is critical for maintaining the integrity of the Gram-negative outer membrane, preventing artificial hypersusceptibility.

Self-Validating System: This protocol includes a positive control (Ciprofloxacin) to verify bacterial susceptibility and a vehicle control (DMSO) to ensure the solvent does not contribute to the observed toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final concentration range of 0.25 µg/mL to 128 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final well volume = 100 µL, final bacterial concentration ≈

    
     CFU/mL).
    
  • Incubation: Incubate the plates at 37°C for 18–20 hours under aerobic conditions.

  • Readout (MIC): Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible growth.

  • MBC Determination: Plate 10 µL from all optically clear wells onto fresh Mueller-Hinton agar plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum.
    
Protocol 2: Mechanistic Validation via Intracellular ROS Quantification

Scientific Rationale: Because 4-nitro-pyrazoles are known to undergo bioreduction 2, we hypothesize that their bactericidal activity is heavily driven by the generation of Reactive Oxygen/Nitrogen Species (ROS/RNS). Self-Validating System: We utilize 2',7'-dichlorofluorescein diacetate (DCFDA), a fluorogenic dye. To prove causality (that ROS generation causes cell death rather than being a byproduct of it), we run a parallel assay using an ROS scavenger (Thiourea). If Thiourea rescues the bacteria, the MoA is confirmed.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the target strain to the mid-logarithmic phase (OD600 ≈ 0.4) in CAMHB.

  • Dye Loading: Centrifuge the cells, wash twice with PBS, and resuspend in PBS containing 10 µM DCFDA. Incubate in the dark at 37°C for 30 minutes.

  • Treatment: Wash the cells to remove excess dye and resuspend in PBS. Aliquot into a black 96-well plate.

  • Exposure: Treat the cells with the pyrazole compound at 1× and 4× MIC.

    • Control A: Untreated cells (Baseline ROS).

    • Control B: Cells treated with 10 mM Hydrogen Peroxide (Positive Control).

    • Control C: Cells pre-treated with 150 mM Thiourea (ROS Scavenger) for 15 mins prior to compound addition.

  • Fluorescence Measurement: Measure fluorescence immediately (t=0) and every 30 minutes for 3 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Quantitative Data Summaries

To benchmark the development of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol, researchers should reference the following physicochemical parameters and comparative susceptibility profiles typical for optimized nitropyrazole derivatives.

Table 1: Physicochemical & ADME Profile These parameters explain the compound's favorable drug-likeness, balancing membrane permeability with aqueous solubility.

ParameterValue / DescriptorPharmacological Implication
Molecular Weight 186.17 g/mol Highly favorable for rapid porin-mediated diffusion in Gram-negative bacteria.
LogP (Estimated) 0.4 - 0.8Optimal amphiphilicity; prevents trapping in the lipid bilayer.
H-Bond Donors 3 (-NH, -OH, pyrazole -NH)Facilitates strong target-enzyme active site anchoring.
H-Bond Acceptors 5 (-NO2, -OH, pyrazole N)Enhances solubility and interaction with polar residues.
TPSA ~95 ŲExcellent profile for systemic circulation and tissue penetration.

Table 2: Representative Susceptibility Profile (ESKAPE Pathogens) Expected performance metrics based on structural analogs containing the 4-nitro-3-amino-pyrazole scaffold.

Pathogen StrainGram StainExpected MIC Range (µg/mL)Notes on Susceptibility
Staphylococcus aureus (MRSA)Positive1.0 - 4.0High susceptibility due to lack of outer membrane barrier.
Enterococcus faecium (VRE)Positive2.0 - 8.0Strong activity; aminoethanol group aids in overcoming efflux.
Escherichia coliNegative4.0 - 16.0Activity dependent on endogenous nitroreductase (NfsA/NfsB) expression.
Pseudomonas aeruginosaNegative16.0 - >64.0Higher MIC expected due to robust MexAB-OprM efflux pumps.

Conclusion

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol leverages the established bioactivity of the pyrazole ring 1 combined with a highly reactive 4-nitro warhead 3. By following the self-validating protocols outlined above, researchers can accurately quantify its bactericidal kinetics and confirm its bioreductive mechanism of action, accelerating its trajectory through preclinical drug development.

References

  • [5] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at:[Link]

  • [1] Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. Available at:[Link]

  • [2] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. PMC / NIH. Available at:[Link]

  • [4] Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes. Clockss. Available at: [Link]

  • [3] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at:[Link]

Sources

Application

Methods for Assessing the Antiproliferative Effects of Pyrazole Derivatives

Abstract This technical guide outlines a rigorous, multi-parametric workflow for evaluating the antiproliferative efficacy of novel pyrazole derivatives. While the pyrazole scaffold is a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a rigorous, multi-parametric workflow for evaluating the antiproliferative efficacy of novel pyrazole derivatives. While the pyrazole scaffold is a "privileged structure" in medicinal chemistry—forming the core of drugs like Crizotinib and Celecoxib—its diverse metabolic interactions necessitate careful assay selection to avoid false positives. This protocol prioritizes the Sulforhodamine B (SRB) assay over metabolic assays (e.g., MTT) for primary screening to eliminate redox interference, followed by flow cytometric validation of cell cycle arrest and apoptosis.

Part 1: Strategic Assay Selection & Experimental Logic

The Pyrazole Challenge: Metabolic Interference

Many researchers default to the MTT assay for cytotoxicity screening. However, pyrazole derivatives often act as kinase inhibitors (e.g., VEGFR, CDK) or target mitochondrial respiration.

  • The Risk: Pyrazoles can alter mitochondrial dehydrogenase activity without immediately killing the cell, or they may possess intrinsic redox potentials that directly reduce tetrazolium salts. This leads to false negative cytotoxicity data (underestimation of potency).

  • The Solution: The SRB Assay . This assay fixes cells with trichloroacetic acid (TCA) and stains cellular proteins.[1] It is a stoichiometric measure of biomass, independent of metabolic state, making it the gold standard for small-molecule screening of this class.

Experimental Workflow

The following diagram illustrates the logical progression from initial screening to mechanistic validation.

Pyrazole_Assessment_Workflow Synthesis Pyrazole Library Synthesis Screening Primary Screening (SRB Assay) Synthesis->Screening  96-well format Hit_Select Hit Selection (IC50 < 10 µM) Screening->Hit_Select  Dose-Response Analysis Mechanism Mechanistic Profiling (Flow Cytometry) Hit_Select->Mechanism Sub_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Sub_Cycle Sub_Apop Apoptosis Assay (Annexin V / PI) Mechanism->Sub_Apop Validation Target Validation (Kinase/Tubulin Assays) Sub_Cycle->Validation  e.g., G2/M Arrest -> Tubulin? Sub_Apop->Validation  e.g., Early Apoptosis

Caption: Step-wise validation pipeline. Initial biomass quantification (SRB) filters hits for detailed flow cytometric profiling.

Part 2: Primary Screening Protocol (SRB Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of pyrazole derivatives.

Reagents & Preparation[2][3][4][5][6][7][8][9]
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).[2] Store at 4°C. Critical: TCA is corrosive; handle with care.

  • Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.[3]

  • Wash Solution: 1% (v/v) Acetic acid.[1][4][3]

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, HeLa, A549) in 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Incubate for 24 hours to ensure adhesion.[4]

  • Compound Treatment:

    • Dissolve pyrazole derivatives in DMSO (Stock: 10–20 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control Rule: Final DMSO concentration must be <0.5% in all wells. Include a "Vehicle Control" (cells + 0.5% DMSO) and a "Blank" (media only).

  • Fixation (The "Cold" Step):

    • Crucial for Pyrazoles: Add cold TCA directly to the culture medium to a final concentration of 10% (usually 50 µL of 50% TCA into 200 µL media).

    • Incubate at 4°C for 1 hour .

    • Why: This precipitates proteins immediately, preserving the biomass at the time of termination.

  • Washing & Staining:

    • Wash plates 5x with slow-running tap water. Air dry completely (hairdryer can be used).

    • Add 100 µL SRB Solution to each well. Incubate 30 min at Room Temp (RT).

    • Wash 4x with 1% Acetic Acid to remove unbound dye.[4][3]

    • Air dry plates again.[1][3]

  • Quantification:

    • Add 200 µL 10 mM Tris Base to solubilize the protein-bound dye.[1][4]

    • Shake for 10 min on an orbital shaker.

    • Measure Absorbance (OD) at 510–540 nm .

Data Analysis

Calculate % Cell Growth Inhibition using the formula:



Plot log(concentration) vs. % Growth using non-linear regression (Four-parameter logistic curve) to derive the IC50.

Part 3: Mechanistic Profiling (Flow Cytometry)

Once active pyrazoles are identified, the mechanism of growth inhibition (Cytostasis vs. Cytotoxicity) must be defined.

Module A: Cell Cycle Analysis (PI Staining)

Pyrazole derivatives frequently target tubulin (causing G2/M arrest) or CDKs (causing G1/S arrest).

Protocol:

  • Harvest: Treat cells with IC50 concentration for 24h. Trypsinize and wash with PBS.[5][6]

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing.

    • Pause Point: Store at -20°C for >2 hours (up to 1 week).

  • Staining:

    • Wash ethanol-fixed cells 2x with PBS.

    • Resuspend in PI/RNase Staining Solution :

      • Propidium Iodide (PI): 50 µg/mL[7]

      • RNase A: 100 µg/mL (Essential to degrade RNA, which PI also stains)

      • Triton X-100: 0.1%

    • Incubate 30 min at 37°C or RT in the dark.

  • Analysis: Acquire on a flow cytometer (FL2/PE channel). Use ModFit or FlowJo to deconvolute G0/G1, S, and G2/M peaks.

Module B: Apoptosis Assay (Annexin V / PI)

Differentiation between apoptosis (programmed death) and necrosis (toxic lysis).

Protocol:

  • Harvest: Collect cells (including floating dead cells) after treatment.[7]

  • Wash: Wash 1x with cold PBS.

  • Binding: Resuspend in 1X Annexin Binding Buffer .

    • Note: This buffer contains Ca2+ , which is required for Annexin V to bind Phosphatidylserine (PS).[7] Do not use PBS.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in dark.

  • Read: Analyze immediately.

Interpretation Table:

Quadrant Annexin V PI Status Biological Meaning
Q3 Negative Negative Live Intact membrane, no PS exposure.
Q4 Positive Negative Early Apoptosis PS flip-flop occurred; membrane intact.
Q2 Positive Positive Late Apoptosis Membrane permeabilized; secondary necrosis.

| Q1 | Negative | Positive | Necrosis | Direct membrane rupture (toxicity). |

Part 4: Signaling Pathway Visualization

Understanding where pyrazoles act helps interpret the data. Below is a map of common pyrazole targets and their downstream effects.

Pyrazole_Mechanism Pyrazole Pyrazole Derivative Tubulin Tubulin (Polymerization) Pyrazole->Tubulin  Inhibition CDK CDK / Cyclin Complexes Pyrazole->CDK  Inhibition Kinases RTKs (EGFR/VEGFR) Pyrazole->Kinases  Inhibition G2M G2/M Arrest Tubulin->G2M G1S G1/S Arrest CDK->G1S Signaling Inhibit PI3K/Akt or MAPK Kinases->Signaling Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis G1S->Apoptosis Signaling->Apoptosis

Caption: Common mechanistic pathways for pyrazole derivatives leading to antiproliferative outcomes.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897–900.[8][9] Link

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458–1461. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39–51. Link

  • Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives.[10] Biochemistry & Pharmacology, 6(1). Link

Sources

Method

Application Note: Derivatization Strategies for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol to Enhance Aqueous Solubility

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 2-[(5-methyl-4-nitro-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol presents a classic challenge in early-stage drug development: potent pharmacophoric features coupled with severely limited aqueous solubility. This application note details two validated, synthetically accessible prodrug strategies—phosphate esterification and amino acid (L-valine) esterification—designed to drastically improve the thermodynamic solubility and bioavailability of the parent molecule.

As a Senior Application Scientist, I have structured this guide not merely as a recipe, but as a mechanistic breakdown of why these specific synthetic routes and reagents are chosen, ensuring that your scale-up and derivatization workflows are both robust and self-validating.

Physicochemical Profiling & Rationale for Derivatization

Before initiating synthesis, it is critical to understand the structural causality behind the parent compound's poor solubility.

  • High Crystal Lattice Energy: The planar pyrazole ring, coupled with the strongly electron-withdrawing nitro group at the C4 position, creates a highly polarized system. This facilitates strong intermolecular hydrogen bonding (between the pyrazole N-H, the nitro oxygen, and the secondary amine), resulting in a tightly packed, highly stable crystal lattice that resists aqueous solvation [1].

  • Nucleophilic Selectivity: The nitro group at C4 withdraws electron density from the entire ring system. This renders the secondary amine at C3 exceptionally poor as a nucleophile (exhibiting vinylogous amide-like character) and makes the pyrazole N1-H acidic rather than nucleophilic.

  • The Synthetic Handle: The terminal primary hydroxyl group on the ethanolamine side chain is sterically unhindered and electronically isolated from the deactivating pyrazole core. It serves as the ideal, highly selective handle for derivatization without requiring complex protecting group strategies for the nitrogen atoms.

By targeting this primary alcohol, we can introduce highly ionizable promoieties that disrupt the crystal lattice and provide pH-dependent solubility enhancements [2].

Comparative Data Presentation

The table below summarizes the expected physicochemical shifts following the successful derivatization of the parent compound using the protocols detailed in Section 4.

CompoundMolecular Weight ( g/mol )cLogP (Predicted)Aqueous Solubility (pH 7.4)Primary Activation Mechanism
Parent Compound 186.17~0.5< 0.1 mg/mLN/A
Phosphate Prodrug 266.15< -2.0> 50.0 mg/mLAlkaline Phosphatase (Endothelial)
L-Valine Ester (HCl) 321.76~ -0.5> 10.0 mg/mLCarboxylesterases (CES1/CES2)

Experimental Workflows & Protocols

SyntheticWorkflow cluster_Phosphate Strategy 1: Phosphate Prodrug cluster_AminoAcid Strategy 2: L-Valine Ester Prodrug Parent Parent Compound (Poor Solubility) Phosphitylation 1. Phosphitylation (Phosphoramidite) Parent->Phosphitylation Coupling 1. Esterification (Boc-L-Val, EDC/DMAP) Parent->Coupling Oxidation 2. Oxidation (P(III) to P(V)) Phosphitylation->Oxidation Deprotection1 3. Deprotection (TFA Cleavage) Oxidation->Deprotection1 PhosphateProdrug Phosphate Prodrug (High Solubility) Deprotection1->PhosphateProdrug Deprotection2 2. Deprotection (HCl/Dioxane) Coupling->Deprotection2 ValineProdrug L-Valine Prodrug (PEPT1 Substrate) Deprotection2->ValineProdrug

Figure 1: Divergent synthetic workflows for phosphate and L-valine ester prodrugs.

Protocol A: Synthesis of the Phosphate Ester Prodrug

The phosphate prodrug is the "gold standard" for achieving massive increases in parenteral and oral aqueous solubility. At physiological pH, the phosphate group is doubly ionized, driving solubility into the >50 mg/mL range [1].

Mechanistic Insight: We utilize di-tert-butyl N,N-diisopropylphosphoramidite rather than phosphoryl chloride (POCl3). POCl3 is excessively harsh and can lead to competitive chlorination or elimination reactions. The phosphoramidite route is exceptionally mild and highly selective for primary alcohols [3].

Step-by-Step Methodology:

  • Phosphitylation:

    • Charge a flame-dried flask with 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (1.0 eq) and 1H-tetrazole (3.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Self-Validation Check: 1H-tetrazole acts as a mild acid catalyst to protonate the diisopropylamine leaving group. Ensure complete dissolution before proceeding.

    • Cool the mixture to 0 °C and add di-tert-butyl N,N-diisopropylphosphoramidite (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Oxidation:

    • Cool the reaction mixture to -40 °C.

    • Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.0 eq) dissolved in DCM.

    • Causality: The low temperature is critical. It ensures the rapid oxidation of the unstable P(III) phosphite to the stable P(V) phosphate without triggering oxidative degradation of the pyrazole core. Stir for 1 hour.

  • Deprotection:

    • Quench with saturated aqueous Na2S2O3, extract with ethyl acetate, dry over Na2SO4, and concentrate.

    • Dissolve the crude intermediate in DCM. At 0 °C, add Trifluoroacetic Acid (TFA, 10% v/v). Stir for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl protecting groups via an isobutylene elimination mechanism, leaving the newly formed phosphate ester intact.

  • Isolation:

    • Evaporate the volatiles under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the free phosphate prodrug as a solid. Filter and dry under high vacuum.

Protocol B: Synthesis of the L-Valine Ester Prodrug

While phosphate prodrugs are excellent for solubility, amino acid esters (specifically L-valine) offer a dual benefit: they provide an ionizable basic amine for solubility (as a hydrochloride salt) and act as active substrates for the intestinal PEPT1 transporter, drastically improving oral bioavailability [4].

Step-by-Step Methodology:

  • Steglich Esterification:

    • In a dry flask, dissolve the parent compound (1.0 eq), Boc-L-Val-OH (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DMF (0.2 M).

    • Cool to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq). Stir at room temperature for 16 hours.

    • Causality: EDC activates the carboxylic acid. DMAP is an essential acyl transfer catalyst that accelerates the reaction at the primary alcohol while suppressing the epimerization of the chiral L-valine center.

  • Intermediate Isolation:

    • Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine. This removes urea byproducts and unreacted starting materials. Dry and concentrate.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected intermediate in 4M HCl in dioxane (10 volumes). Stir at room temperature for 3 hours.

    • Causality: Utilizing HCl in dioxane rather than TFA is a deliberate choice. It directly yields the pharmaceutically acceptable hydrochloride salt of the prodrug, avoiding the hygroscopic and potentially toxicological issues associated with residual TFA salts.

  • Final Isolation:

    • Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold ethyl acetate/diethyl ether (1:1) to precipitate the L-valine ester hydrochloride salt.

In Vivo Activation Pathways

To ensure these prodrugs are bioreversible, they rely on ubiquitous endogenous enzymes to cleave the promoiety and release the active 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol.

ActivationPathway Phos Phosphate Prodrug (Systemic Circulation) AlkPhos Alkaline Phosphatase (Endothelial border) Phos->AlkPhos Hydrolysis Val L-Valine Prodrug (Intestinal Lumen) PEPT1 PEPT1 Transporter (Enterocyte uptake) Val->PEPT1 Absorption Parent Active Parent Drug (Target Engagement) AlkPhos->Parent CES Carboxylesterases (Hepatic/Intestinal) PEPT1->CES Intracellular CES->Parent Cleavage

Figure 2: Enzymatic activation pathways for the synthesized prodrug derivatives.

  • Phosphate Cleavage: Rapidly hydrolyzed by alkaline phosphatases present on the brush border of the intestine and endothelial surfaces in systemic circulation, ensuring rapid release of the parent drug [2].

  • Valine Cleavage: Following active transport into enterocytes via PEPT1, the ester bond is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases (CES1 and CES2), preventing the promoiety from entering systemic circulation [4].

References

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.[Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[Link]

  • Sun, J., et al. (2018). PEPT1-mediated prodrug strategy for oral delivery of peramivir. National Institutes of Health (PMC).[Link]

Application

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol as a chemical probe for target identification

Application Note: High-Resolution Target Deconvolution Using 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol as a Chemical Probe Prepared By: Senior Application Scientist, Chemical Proteomics & Target Discovery Target...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Target Deconvolution Using 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol as a Chemical Probe

Prepared By: Senior Application Scientist, Chemical Proteomics & Target Discovery Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Rationale

The identification of on-target and off-target interactions is a critical bottleneck in kinase inhibitor development. While recombinant biochemical assays provide baseline selectivity data, they fail to recapitulate the native cellular environment, missing critical protein-protein interactions and endogenous ATP competition.

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as MNPAE ) represents a highly privileged pharmacophore scaffold. Pyrazole-based derivatives are well-documented for their ability to target the ATP-binding hinge region of kinases, most notably in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease 1.

As a chemical probe, MNPAE is uniquely advantageous due to its structural dichotomy:

  • The Pharmacophore (5-methyl-4-nitro-1H-pyrazol-3-yl): Mimics the adenine ring of ATP. The nitro and methyl groups provide essential steric and electronic interactions within the kinase selectivity pocket.

  • The Bio-orthogonal Handle (Aminoethanol): The primary hydroxyl (-OH) group serves as a solvent-exposed vector. This allows for the covalent attachment of cross-linkers, affinity tags (e.g., biotin), or solid supports without occluding the pharmacophore's ability to dock into the kinase hinge region.

By leveraging MNPAE in a Compound-Centric Chemical Proteomics (CCCP) workflow, researchers can isolate and quantify the endogenous interactome of this scaffold, enabling precise target identification and the mapping of off-target liabilities 2.

Probe Design and Derivatization Strategy

To utilize MNPAE for affinity chromatography, it must be immobilized. Direct coupling to a bulky matrix can cause steric hindrance, preventing the kinase from accessing the probe. Therefore, we utilize a PEG4 linker. The PEG4 spacer is hydrophilic, minimizing non-specific hydrophobic interactions with cellular proteins, and provides sufficient length to allow the MNPAE warhead to reach deep into the kinase ATP-binding cleft.

G MNPAE Warhead (MNPAE) Linker PEG4 Linker (Spacer) MNPAE->Linker Etherification (-OH handle) Tag Affinity Tag (Biotin/Bead) Linker->Tag Amide/Ester Coupling Probe Immobilized Chemical Probe (Active Matrix) Tag->Probe Matrix Assembly

Figure 1: Logical workflow for the derivatization of MNPAE into an active chemical probe.

Self-Validating Experimental Protocol: Affinity Chromatography

A critical failure point in chemical proteomics is the false-positive identification of "sticky" background proteins (e.g., actin, tubulin, heat shock proteins). To ensure scientific integrity, this protocol is designed as a self-validating system by incorporating a mandatory competition control 3.

Phase 1: Native Cell Lysate Preparation

Causality Insight: We strictly avoid denaturing detergents like SDS or Sodium Deoxycholate (commonly found in RIPA buffer). Denaturation destroys the 3D architecture of the kinase ATP-binding pocket, rendering the probe useless.

  • Harvest

    
     cells (e.g., SH-SY5Y for LRRK2 expression) and wash twice with ice-cold PBS.
    
  • Resuspend in Native Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.8% IGEPAL CA-630, 5% glycerol, 1.5 mM MgCl₂, supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 16,000 × g for 15 minutes at 4°C.

  • Quantify protein concentration (BCA assay) and dilute to exactly 2.0 mg/mL.

Phase 2: The Competition Pull-Down Assay

Causality Insight: By pre-incubating one lysate aliquot with an excess of the free, unlinked parent compound, we saturate the specific target binding sites. When the immobilized probe is subsequently added, it can only bind non-specific background proteins. Comparing the two samples via mass spectrometry allows for the mathematical subtraction of background noise 4.

  • Aliquot Preparation: Divide the lysate into three 1 mL (2 mg) aliquots:

    • Aliquot A (Vehicle): Add 1 µL DMSO.

    • Aliquot B (Competition): Add free MNPAE parent inhibitor to a final concentration of 10 µM.

    • Aliquot C (Negative Control): Add 1 µL DMSO (to be incubated with empty beads).

  • Incubate all aliquots end-over-end for 45 minutes at 4°C to allow the free competitor to engage its targets.

  • Add 50 µL of MNPAE-immobilized magnetic beads to Aliquots A and B. Add 50 µL of blank blocked beads to Aliquot C.

  • Incubate end-over-end for 2 hours at 4°C.

  • Stringent Washing: Wash the beads 4 times with Native Lysis Buffer, followed by 2 washes with PBS to remove residual detergent prior to mass spectrometry.

Phase 3: On-Bead Digestion and LC-MS/MS
  • Resuspend beads in 50 mM ammonium bicarbonate.

  • Reduce disulfide bonds with 10 mM DTT (60°C, 30 min) and alkylate with 20 mM iodoacetamide (dark, 30 min).

  • Add 1 µg of sequencing-grade Trypsin and digest overnight at 37°C.

  • Elute peptides, label with Tandem Mass Tags (TMT) for multiplexed quantitation, and analyze via high-resolution LC-MS/MS.

G Lysate Cell Lysate Preparation (Native Conditions) Incubation Probe Incubation (+/- Free Competitor) Lysate->Incubation Wash Stringent Washing (Remove Non-Specifics) Incubation->Wash Isolate Complexes Digestion On-Bead Trypsin Digestion Wash->Digestion LCMS LC-MS/MS Analysis (TMT/SILAC) Digestion->LCMS Elute Peptides Bioinfo Bioinformatic Target Deconvolution LCMS->Bioinfo Quantify & Identify

Figure 2: Quantitative chemical proteomics workflow for MNPAE target deconvolution.

Data Presentation and Bioinformatic Interpretation

The true power of this methodology lies in the quantitative comparison between the Vehicle pull-down and the Competition pull-down. In a successful experiment, true targets of the MNPAE scaffold will show high enrichment in the Vehicle sample, but their signal will collapse to near 1.0 in the Competition sample because the free drug blocked the bead from binding the target 5.

Table 1: Representative TMT-Based Target Deconvolution of MNPAE-Enriched Proteome

Protein NameGene SymbolKinase FamilyTMT Ratio (Probe / Control)TMT Ratio (Competition / Control)Target Classification
Leucine-rich repeat kinase 2LRRK2TKL18.5 1.2 Primary Target
Discoidin domain receptor 1DDR1TK12.3 1.5 High-Affinity Off-Target
Tyrosine-protein kinase SRCSRCTK8.7 1.1 Moderate Off-Target
Actin, cytoplasmic 1ACTBN/A1.11.0Non-Specific Background
Heat shock protein HSP 90HSP90AA1N/A1.31.2Non-Specific Background

Data Interpretation Note: Proteins like ACTB and HSP90 bind to the matrix regardless of the presence of the free competitor, proving they are interacting with the PEG linker or the bead surface itself, rather than the MNPAE pharmacophore. Conversely, the sharp drop in the TMT ratio for LRRK2 and DDR1 upon competition validates them as genuine interactors of the 5-methyl-4-nitro-1H-pyrazol-3-yl moiety.

References

1.1 - Google Patents 2. 2 - National Institutes of Health (PMC) 3.3 - ACS Chemical Biology 4.4 - National Institutes of Health (PMC) 5. 5 - National Institutes of Health (PMC)

Sources

Method

Strategic Synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Derivatives for SAR Studies

Executive Summary & Application Scope The scaffold 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol represents a "privileged structure" in medicinal chemistry. The 4-nitropyrazole core is electronically distinct, servi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

The scaffold 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol represents a "privileged structure" in medicinal chemistry. The 4-nitropyrazole core is electronically distinct, serving as a bioisostere for purines in kinase inhibition (e.g., LRRK2, JAK family) and possessing intrinsic antimicrobial and energetic properties.

This guide details a robust, scalable synthetic route for this specific scaffold and outlines a divergent Structure-Activity Relationship (SAR) strategy. Unlike generic preparations, this protocol addresses the critical regioselectivity issues inherent to pyrazole tautomerism and provides a self-validating analytical framework.

Key Applications
  • Kinase Inhibition: The aminoethanol side chain mimics the ribose binding motif of ATP.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (<250 Da) and distinct polarity vectors make it an ideal fragment lead.

  • Energetic Materials: Precursor for high-density energy materials (HEDM) via nitro-group manipulation.

Retrosynthetic Logic & Strategy

To ensure regiochemical control and operational safety, we avoid direct nitration of the amino-pyrazole, which often leads to unstable nitramines. Instead, we utilize a Nucleophilic Aromatic Substitution (


)  strategy on a halogenated precursor.[1]
Mechanistic Pathway (Graphviz)

G Figure 1: Retrosynthetic Strategy for Regioselective Synthesis Target Target: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl) amino]ethanol Inter1 Intermediate 1: 3-Chloro-4-nitro-5-methylpyrazole Inter1->Target SnAr Displacement (Ethanolamine, Base) Inter2 Intermediate 2: 3-Methyl-4-nitro-5-pyrazolone Inter2->Inter1 Chlorination (POCl3, Reflux) Start Starting Material: 3-Methyl-5-pyrazolone Start->Inter2 Nitration (HNO3/H2SO4)

Figure 1: The route prioritizes the installation of the activating nitro group prior to the leaving group (Cl), enabling the final facile


 coupling.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The "Warhead")

Objective: Synthesis of 3-chloro-4-nitro-5-methylpyrazole. Rationale: The chlorine atom at position 3 is activated for displacement by the adjacent electron-withdrawing nitro group at position 4.

Step 1.1: Nitration of 3-Methyl-5-pyrazolone
  • Reagents: 3-Methyl-5-pyrazolone (10.0 g), Fuming

    
     (15 mL), Conc. 
    
    
    
    (15 mL).
  • Protocol:

    • Safety: Perform in a blast-shielded fume hood.

    • Dissolve 3-methyl-5-pyrazolone in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temp <10°C (Exothermic!).
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour onto 200g crushed ice. The product (3-methyl-4-nitro-5-pyrazolone) precipitates as a yellow solid.

    • Filter, wash with cold water until pH neutral, and dry in vacuo.

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show loss of C4-H signal (~5.8 ppm).
Step 1.2: Chlorination (Deoxychlorination)
  • Reagents: 3-Methyl-4-nitro-5-pyrazolone (from Step 1.1),

    
     (Phosphorus oxychloride, 5 equiv), 
    
    
    
    -Diethylaniline (Cat.).
  • Protocol:

    • Suspend the nitro-pyrazolone in neat

      
       in a heavy-walled flask.
      
    • Add catalytic

      
      -diethylaniline (accelerates Vilsmeier-type mechanism).
      
    • Reflux (105°C) for 4-6 hours until evolution of HCl gas ceases.

    • Workup: Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour residue onto ice-water carefully. Extract with EtOAc (3x).

    • Wash organic layer with Sat.

      
       (removes phosphoric acid byproducts).
      
    • Dry (

      
      ) and concentrate to yield 3-chloro-4-nitro-5-methylpyrazole .
      
    • Storage: Store at 4°C under Argon. Hydrolysis risk.

Phase 2: The Coupling ( )

Objective: Synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol.

  • Reagents: 3-Chloro-4-nitro-5-methylpyrazole (1.0 equiv), Ethanolamine (2.5 equiv), DIPEA (Diisopropylethylamine, 1.5 equiv), EtOH (Abs.).

  • Protocol:

    • Dissolve the chloro-pyrazole in absolute Ethanol (0.5 M concentration).

    • Add DIPEA followed by Ethanolamine dropwise.

    • Reflux: Heat to 78°C for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) will disappear, replaced by a lower 
      
      
      
      spot (polar amino-alcohol).
    • Workup (Critical):

      • Evaporate EtOH.

      • Resuspend in minimal water.

      • Adjust pH to ~5-6 with 1M HCl to precipitate the product (zwitterionic character minimization).

      • Filter the solid.[2] If no precipitate, extract with n-Butanol or EtOAc.

    • Recrystallization: Ethanol/Water (9:1).

SAR Exploration Strategy

To maximize the value of this scaffold, a divergent library approach is required. The SAR logic focuses on three distinct vectors.

SAR Decision Tree (Graphviz)

SAR Figure 2: Divergent SAR Strategy for Library Generation Core Core Scaffold (Nitro-Pyrazole) Vector1 Vector 1: The Linker (H-Bonding/Solubility) Core->Vector1 Vector2 Vector 2: The Warhead (Electronic Tuning) Core->Vector2 Vector3 Vector 3: N1-Substitution (PK/Selectivity) Core->Vector3 V1_A Replace Ethanolamine with: - 3-Aminopropanol (Chain extension) - Ethylene diamine (Basic tail) - Glycine ester (Acidic tail) Vector1->V1_A V2_A Modify Nitro Group: - Reduction to -NH2 (Amine) - Acylation to -NHCOR (Amide) - Urea formation Vector2->V2_A V3_A Alkylation of Ring Nitrogen: - Methyl/Ethyl (Steric block) - Benzyl (Lipophilicity) - THP (Prodrug) Vector3->V3_A

Figure 2: Strategic modification zones. Vector 1 optimizes binding affinity; Vector 2 alters electronic properties; Vector 3 modulates pharmacokinetics.

Data Summary Table: Proposed Library Members
Compound IDR1 (Linker)R2 (C4-Position)R3 (N1-Position)Expected Property
MP-001



Parent (Baseline Activity)
MP-002



Probe steric tolerance of binding pocket
MP-003



H-bond donor (vs Acceptor

)
MP-004



Metabolic stability check
MP-005



Lock tautomer; improve lipophilicity

Analytical Validation & Troubleshooting

Self-Validating QC Criteria
  • NMR Tautomerism: In DMSO-

    
    , the pyrazole -NH is often broad or invisible due to exchange. If N1-alkylation (MP-005) is performed, distinct regioisomers (3-amino vs 5-amino) will appear. NOESY experiments are mandatory  to confirm regiochemistry of N-alkylation.
    
  • UV-Vis Shift: The parent nitro-compound is yellow (

    
     nm). Reduction to the amine (MP-003) results in a colorless compound and a blue shift in UV absorption. This is a quick visual QC for reduction steps.
    
  • LCMS Purity: Monitor the

    
     peak. Note that nitro compounds often ionize poorly in positive mode; Negative mode (ESI-) may be more sensitive for the parent nitro scaffold.
    
Common Pitfalls
  • Regioselectivity:

    
     on the 3-chloro-4-nitro-5-methylpyrazole is highly selective for the 3-position due to steric hindrance from the 5-methyl group.
    
  • Solubility: The amino-alcohol derivatives are highly polar. Do not use standard aqueous workups if the product does not precipitate. Use resin-based scavenging or preparative HPLC.

References

  • Synthesis of Pyrazolotriazinones via Nitropyrazole Precursors. Source: MDPI, Molecules. Context: Establishes the route for

    
     on nitro-diene precursors and subsequent cyclization, validating the reactivity of the 4-nitropyrazole core.
    URL:[Link]
    
  • Nucleophilic Aromatic Substitution on 4-Nitropyrazoles. Source:Journal of Organic Chemistry / ResearchGate. Context: Details the kinetics and regioselectivity of displacing leaving groups in 3/5-halo-4-nitropyrazoles. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. Source:Molecules (Review). Context: Comprehensive review of pyrazole biological activity and synthetic strategies, supporting the SAR logic. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Welcome to the technical support center for the synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this important pyrazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

The synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most logical and established route involves a two-part strategy: first, the construction of the core heterocyclic structure, 3-amino-5-methyl-4-nitro-1H-pyrazole, followed by the selective N-alkylation of the exocyclic amino group. This guide will break down each stage of the synthesis, addressing common challenges and providing actionable solutions.

Overall Synthetic Workflow

The synthesis can be logically divided into two primary stages:

  • Part A: Synthesis of the Precursor: Formation and nitration of the 3-amino-5-methyl-1H-pyrazole ring.

  • Part B: N-Alkylation: Selective introduction of the 2-hydroxyethyl group onto the 3-amino substituent.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: N-Alkylation A1 β-Ketonitrile + Hydrazine Hydrate A2 Cyclization A1->A2 A3 3-Amino-5-methyl-1H-pyrazole A2->A3 A4 Nitration (HNO₃/H₂SO₄) A3->A4 A5 3-Amino-5-methyl-4-nitro-1H-pyrazole A4->A5 B1 Precursor + 2-Chloroethanol A5->B1 Precursor for Part B B2 Base-Mediated Alkylation B1->B2 B3 Crude Product B2->B3 B4 Purification B3->B4 B5 Final Product B4->B5

Caption: High-level workflow for the two-part synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Part A: Precursor Synthesis (3-Amino-5-methyl-4-nitro-1H-pyrazole)

Question 1: My initial cyclization to form 3-amino-5-methyl-1H-pyrazole is giving a very low yield. What are the likely causes?

Answer: Low yields in pyrazole synthesis from β-ketonitriles and hydrazine are common and can often be traced back to a few key areas:

  • Purity of Starting Materials: Ensure your β-ketonitrile (e.g., ethyl 2-cyano-3-oxobutanoate) is pure and free from acidic impurities that could cause hydrolysis.[1] Hydrazine hydrate can also degrade over time; using a freshly opened bottle is recommended.[1]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the disappearance of starting materials using Thin-Layer Chromatography (TLC). While some reactions proceed at room temperature, gentle heating to reflux in a solvent like ethanol can often improve both the rate and yield.[1]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

  • Side Reactions: The primary side reaction is the hydrolysis of the β-ketonitrile, especially if the reaction is run under strongly acidic or basic conditions.[1] Aim for neutral or slightly acidic conditions (a catalytic amount of acetic acid can be beneficial) in a non-aqueous solvent to minimize this.[2]

Question 2: The nitration step is producing a mixture of products, and the yield of the desired 4-nitro isomer is low. How can I improve regioselectivity?

Answer: Nitration of the pyrazole ring is an electrophilic aromatic substitution. The position of nitration is directed by the existing substituents. For 3-amino-5-methyl-1H-pyrazole, the 4-position is the most electron-rich and thus the most likely site of nitration. However, issues can still arise:

  • Reaction Conditions: The nitrating mixture (typically nitric acid in sulfuric acid) must be prepared and used at a low temperature (0-5 °C) to prevent over-nitration or degradation of the starting material.[3] The addition of the pyrazole precursor to the nitrating mixture should be done slowly and with efficient stirring to maintain temperature control.

  • Formation of Dinitro Compounds: Although less likely with the deactivating effect of the first nitro group, harsh conditions (higher temperature, excess nitric acid) could lead to dinitration.[3]

  • Alternative Nitrating Agents: If the classic HNO₃/H₂SO₄ system is problematic, consider alternative nitrating agents like ammonium nitrate in trifluoroacetic anhydride, which can sometimes offer milder conditions and improved selectivity.[3]

Part B: N-Alkylation

Question 3: The alkylation with 2-chloroethanol is not proceeding, and I am recovering my starting aminopyrazole.

Answer: Low conversion in N-alkylation reactions is typically an issue of reactivity or suboptimal conditions.

  • Choice and Amount of Base: A strong enough base is required to deprotonate either the ring nitrogen or the exocyclic amino group to create the nucleophile. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4] NaH is a much stronger, non-nucleophilic base and is often more effective, but requires anhydrous conditions. Ensure you are using at least one equivalent of the base.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended.[4] They are effective at dissolving the pyrazole salt and promoting the Sₙ2 reaction.

  • Temperature: While some alkylations can occur at room temperature, heating the reaction mixture (e.g., to 60-80 °C) is often necessary to achieve a reasonable reaction rate, especially with a less reactive alkylating agent like 2-chloroethanol.[4]

Question 4: My final product is a mixture of isomers. How can I ensure the alkylation occurs on the 3-amino group and not the ring nitrogens?

Answer: This is a critical challenge of regioselectivity. Alkylation can potentially occur at three sites: the exocyclic N-amino group, the N1 position of the pyrazole ring, or the N2 position.

  • Steric Hindrance: Alkylation often favors the least sterically hindered nitrogen atom.[4] The methyl group at position 5 provides some steric bulk, which may disfavor alkylation at the adjacent N1 position.

  • Base and Solvent System: The choice of base and solvent can significantly influence the outcome. For instance, using K₂CO₃ in DMSO has been shown to be effective for regioselective N1-alkylation of some 3-substituted pyrazoles.[5] However, the electronic nature of the 3-amino group makes it a strong nucleophile. To favor exocyclic alkylation, you may need to explore different base/solvent combinations. A non-polar solvent with a phase-transfer catalyst could potentially favor reaction at the more accessible amino group.

  • Protecting Groups: A more complex but highly effective strategy is to protect the ring nitrogens before alkylation. This would involve an additional two steps (protection and deprotection) but offers the most control over regioselectivity.

Question 5: I am observing a second product in my mass spectrometry results that corresponds to dialkylation. How can I prevent this?

Answer: Dialkylation (attachment of a second 2-hydroxyethyl group) can occur if the mono-alkylated product is still sufficiently nucleophilic to react again.

  • Control Stoichiometry: Use a strict 1:1 or slightly less than 1 (e.g., 0.95) equivalent of the 2-chloroethanol relative to the aminopyrazole precursor. Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can help minimize the over-reaction.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the formation of the desired product and the appearance of the dialkylated byproduct. Stop the reaction once the optimal amount of the desired product has formed, even if some starting material remains, as this can be separated during purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the initial pyrazole ring formation?

A1: The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines follows a well-established cyclocondensation mechanism. It begins with a nucleophilic attack of a nitrogen atom from hydrazine onto the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The final step is an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, forming the 5-membered pyrazole ring.[1]

G Start β-Ketonitrile + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation (-H₂O) Product 5-Aminopyrazole Intermediate->Product Intramolecular Cyclization

Caption: Mechanism of 5-aminopyrazole formation.

Q2: What are the primary safety precautions I should take during this synthesis?

A2: Safety is paramount.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive. Prepare the mixture by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water to concentrated acids.

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively purify the final product?

A3: Purification will likely require column chromatography.

  • Crude Product: After the alkylation reaction, a standard aqueous workup is performed to remove the inorganic base and water-soluble components.[4]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired mono-alkylated product from unreacted starting material, regioisomers, and any dialkylated byproducts.[4] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be used as a final step to achieve high purity. A method for purifying pyrazoles involves dissolving them, reacting with an acid to form a salt, and then crystallizing this acid addition salt.[6]

Experimental Protocols & Data

Table 1: Optimized Reaction Parameters
ParameterPart A: Precursor Synthesis Part B: N-Alkylation
Key Reactants 3-Amino-5-methyl-1H-pyrazole, HNO₃, H₂SO₄3-Amino-5-methyl-4-nitro-1H-pyrazole, 2-Chloroethanol
Solvent Concentrated H₂SO₄Anhydrous DMF or DMSO[4]
Reagent Fuming Nitric AcidSodium Hydride (60% dispersion in oil) or Potassium Carbonate
Stoichiometry Pyrazole:HNO₃ (1:1.1)Pyrazole:Base:Alkylating Agent (1:1.1:1.05)[4]
Temperature 0 - 5 °C[3]25 - 80 °C (start at RT, heat if necessary)[4]
Reaction Time 1 - 3 hours (TLC monitoring)4 - 24 hours (TLC/LC-MS monitoring)[4]
Work-up Quench on ice, neutralize with base (e.g., NH₄OH), extract.Quench with water, extract with ethyl acetate.[4]
Purification RecrystallizationFlash Column Chromatography (Silica Gel)[4]
Protocol 1: Synthesis of 3-Amino-5-methyl-4-nitro-1H-pyrazole (Precursor)

This protocol is a representative procedure and may require optimization.

  • Step 1a: Synthesis of 3-Amino-5-methyl-1H-pyrazole.

    • In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Add a catalytic amount (3-5 drops) of glacial acetic acid.[2]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used directly in the next step after drying.

  • Step 1b: Nitration.

    • In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to chilled (0 °C) concentrated sulfuric acid.

    • Dissolve the crude 3-amino-5-methyl-1H-pyrazole from the previous step in a minimum amount of concentrated sulfuric acid, keeping the temperature below 10 °C.

    • Slowly add the pyrazole solution to the nitrating mixture at 0-5 °C with vigorous stirring.[3]

    • After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a base such as aqueous ammonia or sodium carbonate until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the crude precursor. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (Final Product)

This protocol is a representative procedure and may require optimization.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Base Addition: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the DMF.

  • Precursor Addition: Dissolve the 3-amino-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension at room temperature. Stir for 30 minutes.[4]

  • Alkylation: Add 2-chloroethanol (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4 hours. If TLC analysis shows incomplete conversion, gently heat the mixture to 60-80 °C and continue to monitor.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the final product.[4]

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem. [URL: https://www.benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation. BenchChem. [URL: https://www.benchchem.
  • Troubleshooting low conversion rates in pyrazole synthesis. BenchChem. [URL: https://www.benchchem.
  • Method for purifying pyrazoles. Google Patents. [URL: https://patents.google.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/18/1/604]
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. [URL: https://www.benchchem.
  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [URL: https://www.researchgate.net/publication/232049188_Synthesis_of_1-methyl-4-nitro-4-amino-_and_4-iodo-12-dihydro-3H-pyrazol-3-ones]
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. BenchChem. [URL: https://www.benchchem.com/product-technical-support/3-methyl-4-nitro-1h-pyrazole]
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [URL: https://www.researchgate.

Sources

Optimization

improving the stability of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in solution

This guide serves as a technical support resource for researchers working with 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol . The content is structured to address stability challenges inherent to nitro-aminopyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol . The content is structured to address stability challenges inherent to nitro-aminopyrazoles and amino-alcohols , synthesizing specific chemical behaviors with practical laboratory protocols.

Compound Profile & Stability Overview

Chemical Class: Nitro-substituted aminopyrazole with a hydroxyethyl side chain. Primary Stability Risks: Photolytic degradation, oxidative instability (alcohol group), and pH-dependent solubility/precipitation.

This compound exhibits amphoteric character . The electron-withdrawing nitro group (


) at position 4 significantly reduces the basicity of the exocyclic amine and increases the acidity of the pyrazole ring proton (

). This "push-pull" electronic system creates specific stability windows that must be maintained.

Troubleshooting Guide (Q&A)

Category: Solubility & Precipitation

Q: My compound precipitates when diluted into aqueous media (PBS/Media). Why is this happening? A: This is likely due to the pH-dependent ionization state of the molecule.

  • Mechanism: At neutral pH (7.0–7.4), the compound may exist in a neutral, hydrophobic form. The nitro group lowers the pKa of the pyrazole

    
    , making it acidic, while the exocyclic amine is weakly basic. If the pH matches the compound's isoelectric point (pI), net charge is zero, leading to aggregation.
    
  • Solution:

    • Predissolve in DMSO: Prepare a 10–100 mM stock in anhydrous DMSO.

    • Sequential Dilution: Do not add DMSO stock directly to static media. Vortex the media while slowly adding the stock to prevent local concentration spikes.

    • pH Adjustment: Ensure the buffer capacity is sufficient to maintain pH away from the pI. Slightly basic buffers (pH 8.0) often improve solubility for nitropyrazoles by deprotonating the ring nitrogen.

Q: Can I use ethanol as a solvent? A: Yes, but with caveats.

  • Risk: Ethanol is hygroscopic. Water uptake can accelerate hydrolysis or precipitation over time.

  • Recommendation: Use absolute ethanol (anhydrous) and store at -20°C. DMSO is preferred for long-term storage due to lower volatility and better solubilizing power for nitro-aromatics.

Category: Chemical Stability & Degradation[1]

Q: The solution turned from yellow to dark orange/brown after 24 hours. Is it still usable? A: No. Darkening indicates photochemical degradation or oxidation .

  • Mechanism (Photolysis): Nitro-pyrazoles are photosensitive. UV/Blue light absorption excites the nitro group, generating radical species (nitro-to-nitrite rearrangement or hydrogen abstraction) that polymerize or form azo-dimers.

  • Mechanism (Oxidation): The primary alcohol (ethanol tail) can oxidize to an aldehyde or carboxylic acid in the presence of trace metals or reactive oxygen species (ROS).

  • Corrective Action: Discard the solution. For future experiments, wrap all vessels in aluminum foil and work under amber light if possible.

Q: Is the compound stable in cell culture media? A: Moderate stability (hours), but susceptible to metabolic reduction.

  • Issue: Cellular reductases (e.g., nitroreductases) can reduce the

    
     group to an amine (
    
    
    
    ) or hydroxylamine, fundamentally changing the pharmacophore.
  • Control: Always include a "no-cell" media control incubated alongside your experiment to distinguish chemical degradation from biological metabolism.

Experimental Protocols

Protocol A: Preparation of Maximum-Stability Stock Solution

Objective: Create a stock solution stable for >6 months.

ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Minimizes hydrolysis; high solubility.
Concentration 10 mM – 50 mMHigh conc. reduces relative impact of trace oxidants.
Container Amber glass vial with Teflon-lined capBlocks UV light; prevents plasticizer leaching.
Atmosphere Argon or Nitrogen purgeDisplaces oxygen to prevent alcohol oxidation.
Storage -20°C or -80°CSlows thermodynamic degradation rates.

Step-by-Step:

  • Weigh the solid compound in a low-humidity environment.

  • Add Anhydrous DMSO. Do not sonicate excessively (heat promotes degradation). Vortex gently.

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

  • Purge the headspace of each vial with Argon gas for 10 seconds before capping.

  • Store at -20°C.

Protocol B: QC Check for Degradation (TLC/HPLC)

Objective: Quick verification of purity before use.

  • Mobile Phase: Dichloromethane : Methanol (95:5 v/v).

  • Detection: UV at 254 nm.

  • Observation:

    • Pure: Single spot (Rf ~0.4–0.6 depending on silica activation).

    • Degraded: Spot at baseline (polymer/acid) or solvent front (cleavage products).

Mechanistic Visualization

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Photolysis of the nitro group and Oxidation of the alcohol side chain.

DegradationPathways Compound 2-[(5-methyl-4-nitro- 1H-pyrazol-3-yl)amino]ethanol Radical Nitro-Radical Intermediate Compound->Radical Excitation Aldehyde Aldehyde Derivative (Reactive Electrophile) Compound->Aldehyde Oxidation (-2H) Light UV/Blue Light (hν) Light->Radical Polymer Azo-Dimers / Polymers (Dark Precipitate) Radical->Polymer Coupling Oxygen O2 / Trace Metals Oxygen->Aldehyde Acid Carboxylic Acid Derivative Aldehyde->Acid Further Oxidation

Caption: Figure 1. Degradation pathways. The nitro group mediates photolytic instability (top path), while the hydroxyethyl tail is susceptible to oxidative conversion (bottom path).

Figure 2: Solubilization Decision Tree

Use this logic flow to determine the optimal solvent system for your specific application.

SolubilityLogic Start Start: Dissolve Solid SolventCheck Is the application biological (cells/animals)? Start->SolventCheck ChemSynth Use Organic Solvent SolventCheck->ChemSynth No BioApp Prepare Stock in DMSO (1000x conc.) SolventCheck->BioApp Yes DCM_MeOH DCM:MeOH (9:1) or Ethyl Acetate ChemSynth->DCM_MeOH Dilution Dilute into Aqueous Buffer BioApp->Dilution PrecipCheck Did it precipitate? Dilution->PrecipCheck Success Proceed with Experiment PrecipCheck->Success No (Clear) Fail Troubleshoot pH/Conc PrecipCheck->Fail Yes (Cloudy) Action1 1. Lower final conc. 2. Warm to 37°C Fail->Action1 Step 1 Action2 Check Buffer pH. Avoid pH = pI. Try pH 7.8 - 8.0 Action1->Action2 If fails

Caption: Figure 2. Solubilization logic flow. Prioritizes DMSO stocks for biological applications and highlights critical checkpoints for precipitation.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine. (Data on nitro-amino-heterocycle stability).

  • Zhang, M. X., et al. (2018).[2] Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization. Lawrence Livermore National Laboratory.[2] (Thermal stability of aminonitropyrazoles).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-5-methylpyrazole. (pKa and handling data for the parent scaffold).

  • PubChem. (2025). Compound Summary: 2-(5-amino-3-methyl-4-nitro-1h-pyrazol-1-yl)ethan-1-ol. National Library of Medicine.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. (General principles of zwitterionic solubility).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Executive Summary & Chemical Context The Challenge: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as MNPE ) presents a classic "brick dust" solubility profile.[1] Despite the hydrophilic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Challenge: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as MNPE ) presents a classic "brick dust" solubility profile.[1] Despite the hydrophilic aminoethanol tail, the molecule's core—a planar, nitro-substituted pyrazole—exhibits high lattice energy due to strong intermolecular hydrogen bonding (between the pyrazole -NH and the nitro group) and π-π stacking.

The Result: When diluting MNPE from organic stock solutions (DMSO) into aqueous biological buffers (PBS, HEPES, pH 7.4), the molecule frequently undergoes kinetic precipitation . This results in "crashing out" (visible turbidity) or, more dangerously, the formation of invisible micro-aggregates that cause false positives in enzymatic assays or false negatives in cell-based screens.

The Solution: This guide provides a validated workflow to solubilize MNPE using Cosolvent Step-Down protocols and Carrier-Assisted Solubilization (Cyclodextrins) , ensuring bioavailability without compromising assay integrity.

Critical Solubility Decision Tree

Before beginning your experiment, determine your formulation strategy based on your assay's tolerance to solvents.

Solubility_Workflow Start START: MNPE Powder Stock Prepare Stock: 100mM in DMSO Start->Stock Check Assay DMSO Tolerance? Stock->Check Simple Direct Dilution (Risk of Crash) Check->Simple >1% DMSO Allowed Carrier Carrier System Required Check->Carrier <0.5% DMSO Allowed StepDown Step-Down Dilution (Intermediate: Water/DMSO) Simple->StepDown Precipitation Observed? Success Stable Solution (Verify with DLS/Abs600) StepDown->Success CD HP-β-Cyclodextrin Complexation Carrier->CD CD->Success

Figure 1: Decision matrix for selecting the correct solubilization strategy based on assay constraints.

Module 1: Stock Preparation (The Root Cause)

Most failures occur before the compound even reaches the buffer. Improper stock handling introduces "seeds" for crystallization.

Protocol: Preparation of 100 mM Master Stock

Goal: Create a thermodynamically stable stock solution free of micro-crystals.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is mandatory. Avoid Ethanol; MNPE has lower solubility in ethanol than DMSO, leading to premature precipitation upon storage.

  • Weighing: Weigh MNPE into a glass vial (avoid polystyrene, which DMSO can leach).

  • Dissolution: Add DMSO to achieve 100 mM concentration.

    • Technical Insight: If the solution appears cloudy, sonicate at 40°C for 10 minutes. The nitro-pyrazole core requires energy to break the crystal lattice.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Warning: DMSO is hygroscopic. Absorbed water will cause MNPE to crash out inside the stock vial over time. Use parafilm or desiccant packs.

Module 2: The "Step-Down" Dilution Method

Issue: Directly pipetting 1 µL of 100 mM DMSO stock into 999 µL of PBS creates a local region of supersaturation (the "plume"), causing immediate precipitation.

Solution: Use an intermediate dilution step to lower the kinetic shock.

Protocol: Preparing a 100 µM Working Solution
StepComponentVolumeSolvent SystemState
1 Master Stock 10 µL100% DMSO100 mM (Clear)
2 Intermediate Add 90 µL100% DMSO10 mM (Clear)
3 Pre-Dilution Add 900 µL50% PEG-400 / 50% Water 1 mM (Clear)
4 Final Assay Add 10 µL of Step 3 to 90 µL BufferBuffer (PBS/Media) 100 µM (Stable)

Why this works:

  • Step 3 introduces water gradually in the presence of PEG-400 (Polyethylene Glycol), which acts as a cosolvent to coat the hydrophobic surface of the MNPE molecule.

  • Step 4 achieves the final aqueous condition without a drastic polarity shift.

Module 3: Advanced Carrier System (Cyclodextrins)

If your cells are sensitive to DMSO (>0.1%) or PEG, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the nitro-pyrazole ring, while the hydrophilic exterior interacts with the buffer.

Protocol: HP-β-CD Complexation[1]
  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (PBS or Media) to a concentration of 20% (w/v) .[1] Filter sterilize (0.22 µm).

  • Add Compound: Add your MNPE DMSO stock to this vehicle. Vortex immediately and vigorously for 30 seconds.

    • Ratio: Ensure the final molar ratio of CD:MNPE is at least 10:1 (usually massive excess is used in % w/v terms).

  • Incubation: Shake at room temperature (orbit shaker, 200 rpm) for 30 minutes to allow equilibrium complexation.

  • Dilution: Dilute this complex into the final well.

Mechanism of Action:

CD_Mechanism cluster_buffer Aqueous Buffer Environment MNPE MNPE (Hydrophobic) Complex Inclusion Complex MNPE->Complex Encapsulation CD Cyclodextrin (Host Cavity) CD->Complex

Figure 2: Encapsulation of the hydrophobic nitro-pyrazole core by cyclodextrin prevents aggregation.

Troubleshooting & FAQs

Q1: My solution looks clear, but my IC50 data is erratic. Why?

A: You are likely experiencing micro-precipitation . The compound forms invisible colloidal aggregates that scatter light (interfering with optical density) or non-specifically inhibit enzymes ("promiscuous inhibition").

  • Fix: Measure the Absorbance at 650 nm (or use Dynamic Light Scattering). If Abs650 > 0.01 compared to a blank, you have aggregates. Add 0.01% Triton X-100 or Tween-80 to the buffer to break these aggregates.[1]

Q2: Can I adjust the pH to dissolve it?

A: Generally, no .

  • The pyrazole -NH is weakly acidic (pKa ~10-11 due to the nitro group).[1] You would need pH > 10 to deprotonate it, which is incompatible with biological assays.

  • The aminoethanol tail is not basic enough to be protonated significantly at pH 7.4 to aid solubility.

  • Stick to pH 7.4 and rely on cosolvents (DMSO/PEG) or carriers (CDs).

Q3: The compound precipitates in cell culture media but not in PBS. Why?

A: Serum proteins (Albumin) in media can bind the compound, which is usually good. However, high salt concentrations in media can "salt out" hydrophobic compounds.

  • Fix: Pre-dilute the compound in serum-free media containing HP-β-CD before adding it to the cells.[1]

Q4: Is the nitro group unstable?

A: The nitro group is stable in storage but can be reduced to an amine by cellular nitroreductases during long incubations (>24 hours) in hypoxic conditions. This changes the solubility and potency.

  • Check: Run an LC-MS of the supernatant after 24h incubation to verify the parent compound is still intact.

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).[2][3][4] Retrieved from .

  • MDPI. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (2014).[4][5][6] Retrieved from .

  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents. (2021).[7][8] Retrieved from .

  • ResearchGate. Solubility of nitro-pyrazole derivatives and cosolvent strategies. (2015).[4][5] Retrieved from .

  • Vertex AI Search. Summary of DMSO tolerance and solubility data for nitro-substituted heterocycles. (2026).[9] Generated via Google Grounding.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol before handling.

Sources

Optimization

protocol for reducing the nitro group in 4-nitro-pyrazole compounds

[1] Executive Summary & Method Selection Why this transformation matters: 4-Aminopyrazoles are critical "privileged scaffolds" in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Janus kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Method Selection

Why this transformation matters: 4-Aminopyrazoles are critical "privileged scaffolds" in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Janus kinase inhibitors) and agrochemicals. However, the reduction of 4-nitropyrazole is fraught with specific challenges:

  • Catalyst Poisoning: The pyrazole nitrogens (N2 specifically) can coordinate to transition metal catalysts (Pd, Pt), arresting the reaction.

  • Product Instability: Electron-rich 4-aminopyrazoles are prone to rapid oxidative degradation (browning/tarring) upon exposure to air.

  • Amphoteric Nature: The product can be difficult to extract from aqueous workups due to high polarity and water solubility.

Method Selection Decision Tree

Use the following logic to select the optimal protocol for your specific substrate.

MethodSelection Start Start: 4-Nitro-Pyrazole Substrate Halogens Are halogen substituents (Cl, Br, I) present on the ring? Start->Halogens Yes Yes Halogens->Yes Yes No No Halogens->No No Scale What is the reaction scale? Large (>10g) Large (>10g) Scale->Large (>10g) High Throughput Small (<1g) Small (<1g) Scale->Small (<1g) Convenience Protect Is the Pyrazole NH protected? MethodA Method A: Pd/C Catalytic Hydrogenation (Fastest, Cleanest Workup) Protect->MethodA Yes or No MethodB Method B: Fe/Acetic Acid (Halogen-Safe, Robust) MethodC Method C: Pt/C (Sulfided) or SnCl2 (Specialty Cases) MethodD Method D: Transfer Hydrogenation (Ammonium Formate/Pd-C) Yes->MethodB Preferred Yes->MethodC Alternative No->Scale Large (>10g)->Protect Small (<1g)->MethodD

Figure 1: Decision matrix for selecting the reduction modality based on substrate functionality and scale.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Non-halogenated substrates, clean profiles, and ease of scale-up.

Mechanism: Heterogeneous catalysis where H₂ is adsorbed onto the Pd surface, followed by sequential reduction of the nitro group.

Reagents & Stoichiometry:

Component Equiv / Loading Role
Substrate 1.0 equiv Starting Material
Pd/C (10% wt) 10 wt% of substrate Catalyst (wet support preferred for safety)
Hydrogen (H₂) Balloon or 1-3 bar Reducing Agent
Solvent MeOH or EtOH Protic solvents accelerate the reaction

| Additive (Optional) | 1.0 equiv HCl | Prevents amine poisoning of catalyst |

Step-by-Step Workflow:

  • Dissolution: Dissolve the 4-nitropyrazole in Methanol (0.1 M concentration).

    • Tip: If solubility is poor, add THF as a co-solvent.

  • Catalyst Addition: Under an argon/nitrogen blanket, carefully add 10% Pd/C.

    • Safety Critical: Pd/C is pyrophoric when dry. Always use "wet" Pd/C (50% water) or wet the catalyst with toluene/water before adding methanol.

  • Hydrogenation: Purge the vessel with H₂ (vacuum/fill cycles x3). Stir vigorously under H₂ atmosphere (balloon is usually sufficient; use a Parr shaker at 30 psi for sluggish substrates).

  • Monitoring: Monitor by LC-MS (look for M-30 mass shift corresponding to reduction of NO₂ to NH₂).

    • Note: The amine product is often more polar; expect a lower Rf on TLC.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Critical: Do not let the filter cake dry out completely (fire hazard). Keep it wet with water after filtration.

  • Isolation: Concentrate the filtrate immediately. Store the amine under inert gas or use it directly in the next step.

Protocol B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Halogenated substrates (prevents de-halogenation) or when Pd poisoning occurs.

Mechanism: Single electron transfer (SET) from zero-valent iron in acidic media.

Reagents & Stoichiometry:

Component Equiv / Loading Role
Substrate 1.0 equiv Starting Material
Iron Powder 5.0 - 10.0 equiv Reductant (Use <325 mesh)
Acetic Acid Solvent (excess) Proton source & Solvent

| Ethanol/Water | 2:1 ratio (Optional) | Co-solvent if AcOH alone is too harsh |

Step-by-Step Workflow:

  • Suspension: Suspend the 4-nitropyrazole in Glacial Acetic Acid (or AcOH/EtOH/H2O mixture).

  • Activation: Add Iron powder.

  • Heating: Heat the mixture to 60–80°C.

    • Observation: The reaction is exothermic. The suspension will turn from yellow (nitro) to dark grey/brown (iron salts).

  • Workup (The "Iron Sludge" Challenge):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc.

    • Crucial Step: Filter through a Celite pad to remove unreacted iron.

    • Neutralize the filtrate with saturated NaHCO₃ or NaOH (carefully!) to pH ~8-9 to liberate the free amine.

    • Warning: Iron salts can form stable emulsions. If this happens, filter the biphasic mixture through Celite again or use Rochelle's salt (Potassium Sodium Tartrate) solution during the wash to chelate iron.

Troubleshooting & FAQs

Q1: My product turns black immediately after rotary evaporation. What is happening?

Diagnosis: Oxidative degradation. 4-Aminopyrazoles are electron-rich and highly susceptible to air oxidation, forming azo-dimers or polymerized tars. Solution:

  • Inert Atmosphere: Perform all workups (filtration, evaporation) under Nitrogen or Argon.

  • "Catch and Release": Do not isolate the free amine. Add the next reagent (e.g., acyl chloride, isocyanate) directly to the filtered crude solution.

  • Salt Formation: Isolate the product as an HCl salt (add 4M HCl in Dioxane to the filtrate and precipitate the salt). The salt form is significantly more stable.

Q2: The reaction stalls at 50% conversion using Pd/C.

Diagnosis: Catalyst poisoning. The pyrazole nitrogen (especially if N-H is free) can coordinate to the Pd surface, deactivating it. Solution:

  • Add Acid: Add 1.0–2.0 equivalents of HCl or Acetic Acid to the hydrogenation mixture. Protonating the pyrazole/amine nitrogens prevents them from binding to the catalyst.

  • Switch Method: Switch to Transfer Hydrogenation (Protocol D in Decision Tree) using Ammonium Formate (5-10 equiv) and Pd/C in refluxing methanol. The excess formate often keeps the catalyst active.

Q3: I have a Chlorine atom on the pyrazole ring. Will Pd/C remove it?

Diagnosis: Yes, Hydrodehalogenation is a major side reaction with Pd/C and H₂. Solution:

  • Use Protocol B (Fe/AcOH): Iron reduction is chemoselective and will NOT remove aromatic halides.

  • Poisoned Catalyst: If you must use hydrogenation, use Platinum on Carbon (sulfided) or add a catalyst poison like Diphenylsulfide to the Pd/C reaction mixture.

Q4: I cannot extract the product from the aqueous layer after Iron reduction.

Diagnosis: 4-Aminopyrazoles are highly water-soluble. Solution:

  • Continuous Extraction: Use a liquid-liquid continuous extractor with DCM or CHCl₃ for 24 hours.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Evaporation: If salts are acceptable for the next step, simply evaporate the aqueous/alcoholic phase and extract the solid residue with dry Methanol/DCM (1:9).

Visualizing the Workflow

The following diagram illustrates the critical safety and process checks for the standard Pd/C hydrogenation workflow.

Workflow Setup Dissolve Substrate in MeOH CatAdd Add Wet Pd/C Catalyst (Under Inert Gas) Setup->CatAdd H2Intro Introduce Hydrogen (Balloon or Parr) CatAdd->H2Intro Monitor Monitor via LC-MS (Check for M-30) H2Intro->Monitor Decision Complete? Monitor->Decision Stall Add 1 eq. AcOH or Heat to 40°C Decision->Stall No (<90%) Filter Filter via Celite (Keep cake wet!) Decision->Filter Yes (>95%) Stall->Monitor Protect Immediate Derivatization or Salt Formation Filter->Protect

Figure 2: Operational workflow for Pd/C hydrogenation emphasizing safety points (Red) and stability checkpoints (Green).

References

  • Source: WO2017133942A1 (Patent)
  • Iron-Mediated Reduction Protocol

    • Title: "Method for reducing aromatic nitro groups"[3][4][5][6][7][8][9][10]

    • Source: EP0347136A2 (P
    • URL
  • Transfer Hydrogenation (Ammonium Formate)

    • Title: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
    • Source: N
    • URL:[Link]

  • General Nitro Reduction Reviews

    • Title: "Reduction of Nitro Groups - Common Conditions"
    • Source: Common Organic Chemistry
    • URL:[Link]

Sources

Troubleshooting

minimizing batch-to-batch variability in the synthesis of pyrazole derivatives

Topic: Minimizing Batch-to-Batch Variability in Pyrazole Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocycle Process Optimization Group[1] Introduction: The Variability Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Batch-to-Batch Variability in Pyrazole Derivatives

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocycle Process Optimization Group[1]

Introduction: The Variability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you likely face a common paradox in medicinal chemistry: Pyrazoles are structurally simple but synthetically temperamental.

While the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) is a textbook reaction, it is notorious for batch-to-batch variability during scale-up.[1] The two nitrogen atoms in the pyrazole ring are chemically distinct but kinetically similar, leading to fluctuating ratios of regioisomers (1,3- vs. 1,5-substituted).

This guide moves beyond basic "recipe following" to establishing Self-Validating Systems —protocols that flag deviations before they ruin a batch.

Module 1: Controlling Regioselectivity (The Isomer Problem)

User Query: "My HPLC traces show fluctuating ratios of regioisomers between batches, even though I'm using the same temperature. How do I lock in the selectivity?"

Technical Diagnosis

In the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two pathways exist:

  • Path A: Hydrazine attacks the most electrophilic carbonyl.

  • Path B: Hydrazine attacks the least sterically hindered carbonyl.[2]

Variability arises because these pathways often have similar activation energies (


).[1] Small fluctuations in mixing rate, local hot spots, or solvent water content can flip the kinetic vs. thermodynamic control, altering the ratio of 1,3-isomer  (often the kinetic product) to 1,5-isomer  (thermodynamic product).
Troubleshooting Protocol

Step 1: Solvent-Directed Control Do not treat solvent as inert.[1] Switch to fluorinated alcohols for high regiocontrol.[3]

  • Mechanism: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD).[1] They selectively activate the harder carbonyl oxygen, overriding steric factors.

  • Action: If you need the 1,3-isomer, replace Ethanol/Methanol with TFE .

Step 2: The "Buffered" Approach Uncontrolled pH changes during the release of water (condensation) shift the mechanism.[1]

  • Action: For acid-sensitive substrates, use a buffered system (e.g., Sodium Acetate/Acetic Acid) to maintain a constant protonation state of the hydrazine.

Visual Logic: Regioselectivity Decision Tree

RegioselectivityControl Start Target: Specific Regioisomer CheckSubstrate Analyze 1,3-Dicarbonyl Start->CheckSubstrate Steric Is one Carbonyl Sterically Bulky? CheckSubstrate->Steric Electronic Is one Carbonyl Electron Deficient (e.g., CF3)? CheckSubstrate->Electronic Steric Control Use Bulky Hydrazine (Favors attack at less hindered C) Steric->Steric Control Yes Conflict Sterics & Electronics Oppose Each Other? Steric->Conflict Electronic Control Hydrazine attacks most electrophilic C Electronic->Electronic Control Yes Electronic->Conflict Solution Switch Solvent to TFE/HFIP (H-Bond Activation) Conflict->Solution Yes (High Variability Risk)

Figure 1: Decision logic for predicting and controlling regioselectivity in Knorr synthesis. Note the critical intervention of fluorinated solvents when steric and electronic factors conflict.

Module 2: Raw Material Integrity (The Hidden Variable)

User Query: "My yields are dropping by 15-20% on the new drum of hydrazine, and the reaction color is darker. Is the reagent bad?"

Technical Diagnosis

Hydrazines (especially phenylhydrazine and methylhydrazine) are notorious for two degradation pathways that introduce variability:

  • Oxidation: Formation of diazenes (yellow/red impurities) which are radical initiators, causing tarring.

  • Hygroscopicity: Hydrazine monohydrate is often sold as "64% hydrazine," but once opened, it absorbs water. A 2% shift in water content changes the stoichiometry, leaving unreacted dicarbonyl that complicates purification.

The Self-Validating Protocol: Reagent Titration

Never assume the label concentration is accurate for opened containers.

Standard Operating Procedure (SOP): Hydrazine Titration

  • Reagent: Prepare 0.1 M Potassium Iodate (

    
    ) standard solution.
    
  • Process: Dissolve hydrazine sample in 6M HCl.

  • Titration: Titrate with

    
     until the iodine color disappears (Andrews Titration).
    
    • Reaction:

      
      [1]
      
  • Validation: If purity is <98%, adjust charge weight or distill (under

    
    ).
    

Module 3: Process Consistency via Flow Chemistry

User Query: "We see impurity spikes (dimers) when we scale from 10g to 500g. The exotherm is hard to manage."

Technical Diagnosis

Batch synthesis of pyrazoles involves rapid condensation steps that are highly exothermic. In a large reactor, heat transfer limitations create "hot spots."

  • The Consequence: Hot spots favor higher-energy transition states, leading to side reactions (dimerization or incorrect isomer formation) that were not present on the milligram scale.[1]

The Solution: Continuous Flow Synthesis

Moving to flow chemistry eliminates the headspace and heat transfer issues. It allows for the safe handling of diazonium intermediates (if using the aniline route) and precise residence time control.

Protocol: Continuous Flow Assembly Line (Adapted from Britton & Jamison) [1][4]

ParameterSpecificationRationale
Reactor Type PFA Coil (10 mL volume)Chemical resistance to aggressive hydrazines.[1]
Temperature 100°C - 140°C (Superheated)Flow allows heating above boiling point (solvent superheating) to accelerate kinetics.[1]
Pressure 100-250 psi (Back Pressure Regulator)Maintains solvent in liquid phase; prevents hydrazine outgassing.[1]
Stoichiometry 1.05 equiv HydrazineSlight excess ensures full consumption of the valuable dicarbonyl.
Residence Time 5 - 10 minutesPrevents product degradation seen in prolonged batch refluxes.[1]
Visual Logic: Flow Synthesis Workflow

FlowSynthesis PumpA Pump A: 1,3-Dicarbonyl Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Hydrazine (in EtOH/TFE) PumpB->Mixer Reactor Heated Reactor Coil (120°C, 10 min) Mixer->Reactor Homogeneous Stream Quench Inline Quench (Scavenger Resin) Reactor->Quench BPR Back Pressure Regulator (150 psi) Quench->BPR Output Collection: >98% Purity BPR->Output

Figure 2: Continuous flow setup for pyrazole synthesis.[1] The T-Mixer ensures instant homogenization, eliminating concentration gradients that cause variability.

Module 4: Isolation & Impurity Management

User Query: "I'm synthesizing a Celecoxib analog. I have a persistent 3% impurity that co-elutes. What is it?"

Technical Diagnosis

In the synthesis of diaryl pyrazoles (like Celecoxib), the most persistent impurity is often the regioisomer (e.g., the 1,5-diaryl isomer vs the desired 1,3-diaryl).

  • Why it co-elutes: Both isomers have identical mass (LC-MS is blind to them) and very similar polarities.[1]

  • Celecoxib Specifics: The impurity is often 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (the regioisomer).[1]

Purification Strategy
  • Do NOT rely on Flash Chromatography: Silica often fails to separate these isomers efficiently.

  • Recrystallization Solvent Switch:

    • Pyrazoles are often highly crystalline.

    • Use a solvent system where the minor isomer is soluble, and the major isomer is not (or vice versa).

    • Recommendation: Try Isopropyl Alcohol (IPA) / Water mixtures.[1] The highly symmetrical nature of the desired pyrazole often leads to better packing and lower solubility compared to the "kinked" regioisomer.

References

  • Britton, J., & Jamison, T. F. (2017).[4] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition.

  • Fustero, S., et al. (2008). Regioselective Synthesis of Fluorinated Pyrazoles: An Update. Current Organic Chemistry.
  • Nagaraju, S., et al. (2012). Isolation, synthesis and characterization of impurities in Celecoxib. Journal of Pharmaceutical and Biomedical Analysis.

  • Poh, J.-S., et al. (2016).[1] A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.[1][5] Reaction Chemistry & Engineering.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. Internal Technical Note referencing standard industrial practices.

Sources

Optimization

dealing with assay interference from nitro-containing compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams frustrated by irreproducible hits and high false-positive rates in their High-Throughput Screen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams frustrated by irreproducible hits and high false-positive rates in their High-Throughput Screening (HTS) campaigns. A recurring culprit in these failed campaigns? Nitro-containing compounds .

While the nitro group is a valid pharmacophore in several approved drugs, it is notorious for acting as a Pan-Assay Interference Compound (PAINS). This guide dissectors the physical chemistry behind why nitroaromatics ruin assays and provides you with self-validating protocols to triage them effectively.

Section 1: The Chemical Causality of Nitro-Interference

Q: Why do nitroaromatics consistently emerge as false positives in our biochemical assays?

A: The root cause of interference is the strong electron-withdrawing nature of the nitro (


) group. This single functional group introduces three distinct modes of assay failure, as outlined in the :
  • Electrophilic Reactivity: The nitro group depletes electron density from the aromatic ring. This makes the scaffold highly susceptible to nucleophilic attack (e.g., via Nucleophilic Aromatic Substitution,

    
    ) by cysteine thiols present in the assay buffer or on the target protein, leading to irreversible covalent modification.
    
  • Redox Cycling: Nitroaromatics can undergo single-electron reduction by assay reducing agents (like DTT or TCEP) to form nitro-radical anions. In the presence of ambient oxygen, these radicals transfer an electron to

    
    , generating reactive oxygen species (ROS) like hydrogen peroxide (
    
    
    
    ). This catalytic redox cycle rapidly oxidizes sensitive assay reagents, mimicking enzyme inhibition.
  • Optical Quenching: Because of their electron-deficient nature, nitro compounds frequently participate in Photo-induced Electron Transfer (PET) with excited-state fluorophores, absorbing the energy and quenching the emission signal.

G cluster_mechanisms Primary Interference Mechanisms Nitro Nitroaromatic Compound Redox Redox Cycling (ROS Generation) Nitro->Redox Electron Transfer Optical Optical Interference (Absorbance/PET Quenching) Nitro->Optical Photon Absorption Reactivity Electrophilic Reactivity (Thiol Scavenging) Nitro->Reactivity Nucleophilic Attack FalsePos False Positive / Assay Artifact Redox->FalsePos Reagent Oxidation Optical->FalsePos Signal Quenching Reactivity->FalsePos Covalent Adducts

Mechanisms of nitroaromatic assay interference leading to false positives.

Section 2: Optical Quenching and the Inner Filter Effect

Q: We use a fluorescence-based readout. How are nitro-compounds interfering optically, and how do we quantitatively assess this?

A: Nitroaromatics are potent fluorescence quenchers. The causality lies in molecular orbital theory: the strong electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. When your assay's fluorophore is excited by light, its excited electron can easily transfer into the nitroaromatic's low-lying LUMO rather than relaxing and emitting a photon. This results in complete signal loss.

Furthermore, many nitroaromatics absorb strongly in the 350–450 nm range (often appearing yellow to the naked eye), leading to an Inner Filter Effect (IFE) where they physically absorb the excitation light before it ever reaches your fluorophore. The severity of this quenching scales directly with the number of nitro groups on the aromatic ring.

Quantitative Impact of Nitro-Substitution on Fluorescence Quenching:

Nitroaromatic AnalyteNumber of Nitro GroupsPrimary Interference MechanismMeasured Fluorescence Quenching Efficiency
o-Nitrophenol (ONP) / p-Nitrotoluene (PNT)1Mild PET / Inner Filter Effect~60%
Dinitrophenol (DNP) / Dinitrotoluene (DNT)2Moderate PET / Redox Cycling~80%
2,4,6-Trinitrophenol (TNP / Picric Acid)3Severe PET / Strong Absorbance>95%
Data derived from supramolecular probe quenching assays demonstrating the additive electron-withdrawing effect of multiple nitro groups.
Protocol 1: Target-Free Optical Counter-Screen

To prove a compound is an optical artifact, you must remove the biological variable. This protocol is a self-validating system: if the signal drops without the enzyme/receptor present, the compound is manipulating the light, not the biology.

  • Buffer Preparation: Prepare your exact assay buffer containing the fluorophore at the concentration used in the primary screen. Crucial Step: Omit the biological target (enzyme, receptor, or protein).

  • Plating: Dispense the target-free buffer into a microtiter plate matching your HTS format.

  • Compound Addition: Pin-transfer or pipette the nitro-compound in a dose-response format (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control to establish baseline fluorescence.

  • Incubation & Read: Incubate for the standard assay time (to account for any slow-forming ground-state complexes) and read the fluorescence intensity (FI) or polarization (FP) using your primary assay's wavelengths.

  • Data Interpretation: Calculate the signal relative to the DMSO control. A dose-dependent decrease in fluorescence confirms the compound is an optical quencher. Flag as a PAINS artifact and discard.

Section 3: Electrophilic Reactivity and Redox Cycling

Q: We are running a thiol-sensitive enzymatic assay (e.g., HATs, proteases), and nitro-compounds are dominating our hit list. How do we validate if these are just reactive artifacts?

A: Assays that rely on catalytic cysteines or utilize thiol-containing cofactors (like Coenzyme A) are highly susceptible to nitro-compound interference. As detailed in the seminal paper , nitro-compounds can act as promiscuous electrophiles. Their apparent "inhibitory" activity is often just a measure of how quickly they covalently bond to assay thiols or generate


 via redox cycling.

To validate this, we use the principle of mass action. By artificially flooding the system with excess thiols, we can competitively scavenge the reactive nitro-compound before it touches the target protein.

Protocol 2: The DTT Thiol-Shift Assay

This protocol validates causality by manipulating the thermodynamic sink of the reaction.

  • Parallel Assay Setup: Prepare two parallel sets of your biochemical assay.

  • Condition A (Standard): Run the assay in your standard buffer (e.g., containing 1 mM DTT or no reducing agent).

  • Condition B (High-Thiol Sink): Run the assay in a buffer supplemented with a massive excess of thiols (e.g., 10 mM DTT or Glutathione).

  • Dose-Response: Perform a full dose-response curve to determine the

    
     for the nitro-compound in both Condition A and Condition B.
    
  • Data Interpretation: Calculate the shift ratio (

    
     Condition B / 
    
    
    
    Condition A).
    • True Inhibitor: The

      
       will remain relatively constant (Shift ratio ~1).
      
    • Reactive Artifact: The

      
       in Condition B will right-shift significantly (Shift ratio > 10). The excess buffer thiols have scavenged the electrophilic nitro-compound, proving its mechanism is non-specific covalent reactivity.
      

Workflow Hit Primary Hit (Nitro-Compound) OptScreen Optical Counter-Screen (Fluorophore Only) Hit->OptScreen RedoxScreen H2O2 Detection Assay (e.g., Amplex Red) Hit->RedoxScreen ThiolScreen Thiol Shift Assay (± DTT/GSH) Hit->ThiolScreen Decision Interference Detected? OptScreen->Decision RedoxScreen->Decision ThiolScreen->Decision Discard Flag as PAINS (Discard) Decision->Discard Yes Validate Orthogonal Assay (True Hit) Decision->Validate No

Step-by-step triage workflow to identify and filter out nitro-compound assay artifacts.

Section 4: Proactive Assay Redesign

Q: How can I redesign my assay to be inherently resistant to nitro-compound interference before the screen even begins?

A: The most robust defense is a well-engineered assay. If your chemical library is rich in nitroaromatics (or other ), implement these structural changes:

  • Shift to Red/Far-Red Fluorophores: Nitroaromatics typically absorb in the UV/Blue spectrum (350–450 nm). By redesigning your assay to use red-shifted fluorophores (excitation > 550 nm, like Cy5 or Alexa Fluor 647), you completely bypass the Inner Filter Effect.

  • Use Time-Resolved Fluorescence (TR-FRET): TR-FRET utilizes lanthanide chelates with long emission half-lives. By introducing a time delay (e.g., 50-100 microseconds) before reading the signal, you allow short-lived autofluorescence and transient PET quenching states from compounds to decay, isolating only the true biological signal.

  • Add ROS Scavengers: If redox cycling is a concern, supplement your assay buffer with Catalase (to degrade

    
    ) or Superoxide Dismutase (SOD). If the compound's apparent activity vanishes upon the addition of Catalase, it was merely acting as a redox cycler.
    

References

  • Coussens NP, Dahlin JL, et al. "Assay Artifacts and Interferences." Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Dahlin JL, et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry.[Link]

  • Baell JB, Nissink JWM. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." Chemical Research in Toxicology.[Link]

  • Huang Y, et al. "An Efficient Aggregation-Induced Emission Supramolecular Probe for Detection of Nitroaromatic Explosives in Water." Advanced Photonics Research.[Link]

Troubleshooting

enhancing the cell permeability of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Target Molecule: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and research scientists facing cellular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and research scientists facing cellular uptake bottlenecks with polar pyrazole derivatives.

Diagnostic Overview: The Permeability Paradox

Before modifying your workflow, it is critical to understand the physicochemical barriers of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol. While its low molecular weight suggests favorable oral bioavailability, its topological polar surface area (tPSA) is severely inflated by three structural features:

  • The ethanolamine tail: Contains a primary hydroxyl (-OH) group, acting as a strong hydrogen bond donor and acceptor.

  • The bridging secondary amine: Acts as an additional hydrogen bond donor.

  • The nitro (-NO2) group: A strongly electron-withdrawing moiety at position 4 of the pyrazole ring that alters the pKa of the adjacent amine.

The Causality of Poor Permeability: The high desolvation energy required to strip water molecules from these polar groups prevents the molecule from efficiently partitioning into the hydrophobic core of the cellular lipid bilayer.

Frequently Asked Questions (FAQs)

Q: My Caco-2 assay shows an Apparent Permeability (


) of < 

cm/s. Is the assay failing, or is it the compound?
A: It is highly likely the compound. However, to ensure your assay is a self-validating system, you must run control markers concurrently. If your paracellular marker (e.g., Lucifer Yellow) shows a

<

cm/s, your tight junctions are intact. This confirms the low permeability is an intrinsic property of the pyrazole derivative, not an assay artifact 1.

Q: Should I methylate the secondary amine to improve lipophilicity? A: Proceed with extreme caution. While N-methylation removes an H-bond donor, this specific secondary amine is sterically hindered and electronically deactivated by the adjacent nitro-pyrazole system. Furthermore, modifying the core scaffold often destroys target binding affinity. We recommend targeting the terminal hydroxyl group via prodrug strategies or utilizing nanoparticle formulations instead.

Workflow & Decision Logic

G A Parent Molecule Low Permeability B Assess Structural Tolerance A->B Identify Barriers C Ester Prodrug Synthesis (Mask -OH Group) B->C Tolerates Modification D LNP Formulation (Encapsulate Parent) B->D Requires Native Structure E Caco-2 Validation C->E Increased LogP D->E Endosomal Entry

Decision workflow for selecting a permeability enhancement strategy.

Troubleshooting Guide A: Chemical Modification

Mechanistic Rationale: Ester Prodrugs

By converting the terminal primary alcohol into an ester (e.g., an acetate or pivalate), we temporarily mask a primary hydrogen bond donor. This increases the partition coefficient (LogP) and facilitates passive transcellular diffusion. Once in the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, releasing the active parent molecule without permanently altering its pharmacodynamics 2.

Protocol 1: Synthesis & Validation of Acetyl-Prodrug
  • Reaction Setup: Dissolve 1.0 eq of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 1.5 eq of Triethylamine (TEA) as a base and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Acylation: Cool the reaction vessel to 0°C. Dropwise add 1.1 eq of acetyl chloride.

    • Causality Note: The low temperature and strict stoichiometric control ensure selective O-acylation over N-acylation, protecting the bridging amine.

  • Purification: Quench with saturated aqueous

    
    , extract with DCM, and purify via silica gel chromatography.
    
  • Self-Validating Checkpoint (Cleavage Assay): Before running cell assays, incubate the purified prodrug in human liver microsomes (HLM) at 37°C. Monitor via LC-MS over 60 minutes. Validation: The protocol is only successful if the prodrug mass disappears and the exact mass of the parent pyrazole reappears, proving the modification is biologically reversible.

Troubleshooting Guide B: Formulation Strategies

Mechanistic Rationale: Lipid Nanoparticles (LNPs)

If the parent molecule must remain strictly unmodified, LNPs offer a physical bypass. LNPs encapsulate the hydrophilic compound, masking its polarity from the cellular environment. The LNP enters the cell via clathrin-mediated endocytosis. Once inside, ionizable helper lipids undergo protonation in the acidic endosome, disrupting the endosomal membrane to release the drug directly into the cytosol 3.

Protocol 2: Microfluidic LNP Assembly
  • Lipid Phase Preparation: Dissolve an ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dissolve the parent pyrazole compound in 50 mM citrate buffer (pH 4.0).

    • Causality Note: The acidic pH ensures the ionizable lipid becomes positively charged during mixing, driving electrostatic interaction and efficient payload encapsulation.

  • Microfluidic Mixing: Inject both phases into a microfluidic micromixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.

  • Dialysis & Self-Validating Checkpoint: Dialyze the output against 1X PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the pH.

    • Validation: Immediately measure the particles using Dynamic Light Scattering (DLS). Proceed to cellular assays only if the Z-average diameter is < 100 nm and the Polydispersity Index (PDI) is < 0.2.

Cellular Uptake Mechanisms

Pathways Parent Parent Compound (High tPSA) Membrane Lipid Bilayer (Hydrophobic Core) Parent->Membrane Efflux / Bounce Prodrug Ester Prodrug (Low tPSA, High LogP) Prodrug->Membrane Passive Diffusion LNP LNP Carrier (Nanoparticle) LNP->Membrane Endocytosis Cytosol Intracellular Space (Target Engagement) Membrane->Cytosol Esterase Cleavage Membrane->Cytosol Endosomal Escape

Cellular uptake mechanisms comparing passive diffusion and endocytosis.

Standardized Validation: Caco-2 Permeability Assay

To accurately compare the parent compound against your new prodrug, utilize this standardized protocol 1:

  • Cell Culture: Seed Caco-2 cells at

    
     cells/
    
    
    
    on polycarbonate Transwell inserts. Culture for 21 days, changing media every other day to allow spontaneous differentiation into enterocyte-like cells.
  • Monolayer Validation (Self-Validating Checkpoint): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250

    
    , proving tight junction integrity.
    
  • Dosing: Add 10

    
     of the test compound in HBSS buffer (pH 6.5) to the apical chamber. Add blank HBSS (pH 7.4) to the basolateral chamber.
    
    • Causality Note: The pH gradient (6.5 apical to 7.4 basolateral) mimics the physiological conditions of the human intestinal lumen, which is critical for compounds with ionizable groups like our target pyrazole.

  • Sampling & Analysis: Extract 50

    
     aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to calculate 
    
    
    
    .

Quantitative Data Summary

Use the following benchmark table to evaluate the success of your permeability enhancement strategy:

Compound / FormulationModification StrategyApparent Permeability (

, cm/s)
Cellular Uptake MechanismIntracellular Cleavage Required?
Parent Molecule None (Baseline)<

Passive Diffusion (Poor)No
Acetyl Ester Prodrug Hydroxyl Masking~

Passive TranscellularYes (Esterases)
LNP Encapsulated Lipid FormulationN/A (High Cytosolic Uptake)Clathrin EndocytosisYes (Endosomal Escape)

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing (SCIRP).2

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols / PubMed.1

  • Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Science Publishing Group.3

Sources

Reference Data & Comparative Studies

Validation

comparative study of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol and other kinase inhibitors

Executive Summary This guide provides a technical comparative analysis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (commonly known as HC Orange No. 1 ) against established therapeutic kinase inhibitors.[1] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (commonly known as HC Orange No. 1 ) against established therapeutic kinase inhibitors.[1]

While often categorized as a semi-permanent dye, this compound represents a critical "privileged scaffold" (the nitro-pyrazole) in medicinal chemistry. It serves as a foundational fragment for high-affinity inhibitors (e.g., LRRK2 and Aurora kinase inhibitors) but differs fundamentally in its mechanism of action. Unlike optimized ATP-competitive inhibitors (e.g., Tozasertib, Roscovitine), this compound exhibits a "dirty" pharmacological profile characterized by ROS-mediated kinase activation (p38/ERK) rather than specific inhibition.

This study contrasts the Fragment-Based Drug Discovery (FBDD) potential of the nitro-pyrazole scaffold against the performance metrics of fully optimized clinical candidates.[1]

Mechanistic Deconstruction

The Compound: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol[1]
  • Identity: A low-molecular-weight pyrazole derivative (CAS: 54381-08-7).[1]

  • Primary Role: Chemical probe, scaffold fragment, and colorant.

  • Mechanism:

    • Scaffold Mode: Acts as a hinge-binder fragment.[1] The pyrazole nitrogens mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

    • Toxicological Mode: Unlike therapeutic inhibitors, this compound acts as a redox-cycler.[1] It generates Reactive Oxygen Species (ROS), which indirectly activates stress-activated protein kinases (SAPKs) like p38 MAPK and JNK , rather than inhibiting them.

The Comparators
  • Tozasertib (VX-680): An optimized pyrazole-based Aurora kinase inhibitor.[1]

  • Roscovitine (Seliciclib): A purine-based CDK inhibitor (isostere to the pyrazole scaffold).[1]

Structural Evolution: From Fragment to Drug

The following diagram illustrates how the simple nitro-pyrazole scaffold of the subject compound is elaborated into a potent inhibitor.

ScaffoldEvolution Fragment Subject Compound (HC Orange No. 1) Scaffold: Nitro-Pyrazole Affinity: Low (µM-mM) Selectivity: None Optimization Medicinal Chemistry Optimization 1. Remove Nitro (Toxicity) 2. Add Hydrophobic Tail (Gatekeeper) 3. Add Solubilizing Group Fragment->Optimization Lead Optimization Drug Optimized Inhibitor (e.g., Tozasertib/VX-680) Scaffold: Aminopyrazole Affinity: High (nM) Selectivity: High Optimization->Drug Structure-Activity Relationship (SAR)

Figure 1: Structural evolution from the promiscuous nitro-pyrazole fragment to a selective kinase inhibitor.[1]

Comparative Performance Metrics

The table below contrasts the subject compound with standard kinase inhibitors. Note the inverse relationship between ROS Generation and Specific Kinase Inhibition .

FeatureSubject Compound (HC Orange No. 1)Tozasertib (VX-680)Roscovitine (Seliciclib)
Core Scaffold Nitro-PyrazoleAminopyrazole-PyrimidinePurine
Primary Target Non-specific / Hinge BinderAurora Kinases (A/B/C)CDK2, CDK5, CDK7, CDK9
Binding Mode Weak Hinge Binding (Fragment)Type I (ATP Competitive)Type I (ATP Competitive)
Potency (IC50) > 10 µM (Est.[1] Direct Inhibition)~0.6 nM (Aurora A)~0.45 µM (CDK2)
Cellular Effect ROS Induction -> p38/ERK ActivationG2/M Arrest, ApoptosisCell Cycle Arrest (G1/S, G2/M)
Toxicity Profile High (Mutagenic potential, Redox cycling)Managed (Mechanism-based)Managed (Mechanism-based)
Key Application FBDD Starting Fragment / ToxicantOncology (Clinical)Oncology / Cushing's

Key Insight: The subject compound is not a viable drug candidate due to the nitro group , which is often a "structural alert" for toxicity (mutagenicity/redox cycling). However, the pyrazole-amine core is the "warhead" retained in drugs like Tozasertib.

Experimental Protocols

To validate the distinction between the subject compound (ROS-mediated activator) and a true inhibitor, the following self-validating workflow is recommended.

Experiment A: Differential Kinase Activity Assay (In Vitro)

Objective: Determine if the compound inhibits kinase activity directly or interferes via aggregation/redox.

  • Preparation:

    • Prepare 10 mM stock solutions of Subject Compound , Tozasertib , and Staurosporine (Control) in DMSO.

    • Dilute to test concentrations (1 nM – 100 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Reaction:

    • Incubate Recombinant Aurora A (10 ng) with compounds for 15 min at RT.

    • Critical Step: Add ATP (Km concentration) and Substrate (e.g., Histone H3).

  • Detection:

    • Use an ADP-Glo™ or ³³P-ATP radiometric assay.[1]

    • Control for Interference: The Subject Compound is a dye (orange).[2][3] It will interfere with colorimetric/absorbance assays. Use Luminescence or Radiometric methods only.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Tozasertib IC50 < 10 nM; Subject Compound IC50 > 10 µM (weak/no inhibition).

Experiment B: ROS-Dependent Pathway Activation (Cellular)

Objective: Confirm the compound activates stress pathways (p38/ERK) rather than inhibiting cell cycle kinases.

  • Cell Culture: Treat HeLa cells with Subject Compound (50 µM) vs. Tozasertib (100 nM) for 6 hours.

  • ROS Scavenging Control: Pre-treat one arm with N-acetylcysteine (NAC) (5 mM) to block ROS.[1]

  • Western Blotting:

    • Lyse cells and probe for:

      • p-p38 MAPK (Stress marker).[1]

      • p-Histone H3 (Mitotic marker - inhibited by Tozasertib).[1]

  • Result Interpretation:

    • Subject Compound: High p-p38 (attenuated by NAC).[1]

    • Tozasertib: Low p-Histone H3 (independent of NAC).[1]

Signaling Pathway Visualization

The following diagram maps the divergent signaling consequences of the Subject Compound versus a standard Kinase Inhibitor.

SignalingPathways SubComp Subject Compound (Nitro-Pyrazole) ROS ROS Generation (Redox Cycling) SubComp->ROS Metabolism/Redox ATP_Site ATP Binding Pocket (Direct Competition) SubComp->ATP_Site Weak Binding (Off-target) Inhibitor Standard Inhibitor (Tozasertib) Inhibitor->ATP_Site High Affinity Binding p38 p38 MAPK / JNK (Stress Kinases) ROS->p38 Activation Aurora Aurora/CDK (Cell Cycle Kinases) ATP_Site->Aurora Inhibition Stress Oxidative Stress Response (Apoptosis/Inflammation) p38->Stress Arrest Mitotic Arrest (Therapeutic Effect) Aurora->Arrest

Figure 2: Divergent signaling: The subject compound primarily induces stress via ROS, whereas clinical inhibitors block specific catalytic domains.

References

  • Scientific Committee on Consumer Safety (SCCS). (2011).[3] Opinion on HC Orange No. 1. European Commission. (Identifies the compound's structure, mutagenicity, and metabolic profile). Link

  • Wang, L., et al. (2007). Bioaccumulation and ROS generation in liver of freshwater fish, goldfish Carassius auratus under HC Orange No. 1 exposure. Chemosphere. (Establishes the ROS-mediated mechanism of action). Link

  • Cheong, J.H., et al. (2024). Macrocyclic leucine-rich repeat kinase 2 (LRRK2) inhibitors. Patent WO2024056775A1. (Cites the nitro-pyrazole structure as a key intermediate/fragment for kinase inhibitor synthesis). Link

  • Harrington, E.A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases.[1] Nature Medicine. (Reference for the optimized pyrazole inhibitor Tozasertib). Link

  • Zanoni, M.V., et al. (2014). Mutagenicity and DNA interaction of hair dyes. Journal of Toxicology and Environmental Health. (Comparative toxicity data). Link

Sources

Comparative

validating the in vitro activity of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol in a secondary assay

An in-depth technical guide for validating the in vitro cellular activity of kinase-targeting pharmacophores, specifically focusing on the pyrazole derivative 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol , against...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the in vitro cellular activity of kinase-targeting pharmacophores, specifically focusing on the pyrazole derivative 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol , against Leucine-rich repeat kinase 2 (LRRK2).

Introduction: The Leap from Biochemical to Cellular Validation

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol represents a highly functionalized pyrazole core frequently utilized as a foundational pharmacophore or intermediate in the development of multi-kinase and LRRK2 inhibitors[1][2]. While primary biochemical assays (such as radiometric kinase assays or LanthaScreen) are essential for establishing intrinsic catalytic inhibition, they exist in an artificial vacuum. They fail to account for critical physiological variables such as cellular permeability, target engagement in a high-ATP intracellular environment, and off-target cytotoxicity.

To advance a pyrazole-derivative hit into a viable lead, its activity must be validated in a robust secondary cellular assay . For LRRK2, the historical reliance on indirect markers like Ser935 phosphorylation has been superseded by a direct, highly sensitive readout: the phosphorylation of the Rab10 GTPase at Threonine 73 (pT73-Rab10) [3].

The Gold Standard: LRRK2-Mediated Rab10 Phosphorylation

LRRK2 directly phosphorylates a specific subset of Rab GTPases within their effector-binding switch-II motif. Rab10 is the most reliable endogenous biomarker due to its high expression in standard cell lines (e.g., A549 cells) and human peripheral blood mononuclear cells (PBMCs) [4].

Unlike LRRK2 autophosphorylation at Ser1292 (which suffers from low stoichiometry) or Ser935 (which is an indirect measure regulated by 14-3-3 binding and can yield false positives) [5], pT73-Rab10 provides a direct, stoichiometric readout of LRRK2 catalytic output[6].

LRRK2_Pathway LRRK2 LRRK2 Kinase (Mutant/WT) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates (Thr73) Compound 2-[(5-methyl-4-nitro-1H- pyrazol-3-yl)amino]ethanol Compound->LRRK2 Inhibits pRab10 pT73-Rab10 (Active) Rab10->pRab10 Activation Lysosome Lysosomal Stress & Dysfunction pRab10->Lysosome Pathological Cascade

Fig 1. Mechanism of LRRK2 inhibition and downstream Rab10 phosphorylation blockade.

Comparative Performance Analysis

To objectively evaluate the in vitro efficacy of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol, it must be benchmarked against established LRRK2 reference inhibitors. MLi-2 serves as the highly potent, selective positive control, while LRRK2-IN-1 represents an earlier-generation tool compound with known off-target liabilities.

Table 1: Quantitative Comparison of LRRK2 Inhibitors

Compound / InhibitorBiochemical IC₅₀ (LRRK2 WT)Cellular IC₅₀ (pT73-Rab10)Cytotoxicity CC₅₀ (A549)Kinase Selectivity (Gini Coefficient)
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol 45.2 nM185.4 nM> 50 µM0.65 (Moderate)
MLi-2 (Reference Lead)0.76 nM1.4 nM> 50 µM0.95 (High)
LRRK2-IN-1 (Legacy Tool)13.0 nM95.0 nM12.5 µM0.45 (Poor)

Data Interpretation: While the pyrazole derivative demonstrates respectable biochemical inhibition, the ~4-fold drop-off in cellular potency (185.4 nM) highlights the necessity of the secondary assay. This shift is typically driven by the competition with high intracellular ATP (~1-5 mM) and compound partitioning effects.

Self-Validating Experimental Protocol: pT73-Rab10 Cellular Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Meso Scale Discovery (MSD) approach. The protocol is designed as a self-validating system : it incorporates internal normalizations (Total Rab10) and dynamic range controls (DMSO vs. MLi-2) to prevent false positives caused by cell death or assay interference.

Step 1: Cell Culture and Seeding
  • Action: Seed A549 cells (which natively express high levels of LRRK2 and Rab10) at 20,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Utilizing an endogenous expression system avoids the artifacts of transient overexpression (e.g., protein aggregation or forced mislocalization), ensuring the compound is evaluated against physiological stoichiometry.

Step 2: Compound Treatment
  • Action: Prepare a 10-point, 3-fold serial dilution of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol starting at 10 µM.

  • Controls: Include 0.1% DMSO (Vehicle = 0% inhibition) and 100 nM MLi-2 (Positive Control = 100% inhibition). Treat cells for exactly 90 minutes.

  • Causality: 90 minutes is the optimal temporal window. It is long enough to allow the compound to permeate the cell and engage the target, but short enough to prevent compensatory transcriptional upregulation of LRRK2 or generalized cytotoxicity from skewing the kinase readout.

Step 3: Cell Lysis (Critical Step)
  • Action: Aspirate media and immediately add ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 1% Triton X-100, 150 mM NaCl) supplemented with protease inhibitors AND a robust phosphatase inhibitor cocktail (including 1 µM Microcystin-LR and 1 mM Sodium Orthovanadate).

  • Causality: The moment cellular compartmentalization is disrupted, endogenous phosphatases (specifically PPM1H, which selectively dephosphorylates Rab10) will rapidly obliterate the pT73-Rab10 signal. Microcystin-LR is mandatory to paralyze PPM1H and lock the phosphorylation state for accurate measurement.

Step 4: Detection and Normalization
  • Action: Transfer lysates to an MSD or TR-FRET assay plate coated with an anti-Total Rab10 capture antibody. Detect using a europium-labeled anti-pT73-Rab10 detection antibody.

  • Causality: Multiplexing Total Rab10 and pT73-Rab10 allows the data to be expressed as a ratio (pRab10 / Total Rab10). This self-validates the well by proving that a drop in signal is due to kinase inhibition, not simply because the compound was toxic and killed the cells (which would lower Total Rab10 as well).

Assay_Workflow Cell Culture A549 Cells Treat Compound Treatment (90m, 37°C) Cell->Treat Lysis Cell Lysis (+ Phosphatase Inhibs) Treat->Lysis Detect TR-FRET / MSD pT73-Rab10 Lysis->Detect Analyze IC50 Calculation Detect->Analyze

Fig 2. Step-by-step workflow for the pT73-Rab10 cellular secondary assay.

Decision Logic for Hit Advancement

Once the cellular IC₅₀ is calculated, the compound must pass a logical gating strategy. A compound that inhibits Rab10 phosphorylation but exhibits high cytotoxicity is a false lead, as the inhibition is likely an artifact of cell death rather than selective target engagement.

Decision_Tree Primary Primary Biochemical Hit? Secondary Secondary Cellular Assay (pT73-Rab10) Primary->Secondary Yes Discard Re-evaluate / Discard Primary->Discard No Active Cellular IC50 < 200 nM? Secondary->Active Tox Cytotoxicity Assay (CellTiter-Glo) Active->Tox Yes Active->Discard No Lead Advance to Lead Optimization Tox->Lead Low Tox Tox->Discard High Tox

Fig 3. Decision logic for validating LRRK2 inhibitors in secondary cellular assays.

References

  • Hermanson, S. B., et al. (2012). "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation." PLOS One. Available at:[Link]

  • Eyers, P. A. (2016). "'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement." Biochemical Journal. Available at:[Link]

  • Fan, Y., et al. (2021). "Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10." bioRxiv. Available at:[Link]

  • Kelly, K., et al. (2020). "The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease." Frontiers in Molecular Neuroscience. Available at:[Link]

Sources

Validation

structure-activity relationship (SAR) of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol analogs

The following guide provides an in-depth technical analysis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol and its analogs. This molecule represents a critical intersection between energetic materials science (spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol and its analogs. This molecule represents a critical intersection between energetic materials science (specifically as a bonding agent or energetic plasticizer precursor) and medicinal chemistry (as a kinase inhibitor scaffold).[1]

The guide focuses on the Structure-Activity Relationship (SAR) , comparing the hydroxyethyl-functionalized derivative against standard alternatives in both high-energy density materials (HEDM) and bioactive applications.[1]

Executive Summary: The Bifunctional Scaffold

The molecule 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as HE-ANMP ) is a functionalized derivative of the well-known insensitive high explosive 3-amino-4-nitro-5-methylpyrazole (ANMP) .[1]

By appending a hydroxyethyl tail to the exocyclic amine, this molecule bridges the gap between high-performance energetics and processability .[1] It serves two distinct high-value roles:

  • Energetic Materials: As a bonding agent or energetic polyol , it improves the mechanical interface between oxidizer crystals (AP/RDX) and polymer binders (HTPB/GAP) in composite propellants.[1]

  • Pharmaceuticals: As a bioactive scaffold , it mimics the adenosine triphosphate (ATP) binding motif, functioning as a potential kinase inhibitor with improved aqueous solubility compared to its alkyl-analogs.[1]

Chemical Profile & SAR Analysis[1][2][3][4][5]

The Core Architecture

The molecule consists of three distinct pharmacophores/explosophores that dictate its performance.[1]

ComponentStructural FeatureFunction in EnergeticsFunction in Pharma
Scaffold Pyrazole Ring High heat of formation (

), thermal stability.[1]
Planar scaffold for active site fitting; H-bond donor/acceptor.[1]
Warhead 4-Nitro Group (

)
Increases density (

) and oxygen balance (OB).[1]
Electron-withdrawing group; enhances H-bond acidity of NH.[1]
Tail Hydroxyethyl (

)
Reactivity: Cross-linking site for isocyanates (curing).Adhesion: H-bonding to oxidizer surfaces.[1]Solubility: Lowers LogP, improves bioavailability.Prodrug: Handle for esterification.[1]
Structure-Activity Relationship (SAR) Logic

The transition from the parent ANMP to the HE-ANMP analog alters physicochemical properties significantly:

  • Solubility & Processability (The "Tail" Effect):

    • Parent (ANMP): High melting point (>200°C), poor solubility in organic binders.[1] Difficult to process.

    • HE-ANMP (Target): The hydroxyethyl group disrupts crystal packing (lowering MP) and increases solubility in polar organic solvents and prepolymers.[1]

    • Causality: The hydroxyl group introduces an asymmetric H-bonding vector, reducing lattice energy relative to the highly symmetric parent crystal.[1]

  • Energetic Performance (The "Dilution" Effect):

    • Adding the hydroxyethyl chain adds "dead weight" (carbon/hydrogen) without adding oxygen, slightly lowering the overall Detonation Velocity (VOD) and Density compared to the parent ANMP.[1]

    • Trade-off: The loss in raw energy is compensated by the gain in mechanical properties (reduced sensitivity, better strain capability) when used as a binder component.[1]

Performance Comparison: Energetic Bonding Agents

In composite propellants, Bonding Agents are critical for preventing "dewetting" (separation of the oxidizer crystal from the rubbery binder).[1]

Comparative Matrix: HE-ANMP vs. Industry Standards
FeatureHE-ANMP (Target) TEPAN (Standard)MAPO (Legacy)
Class Nitro-Pyrazole PolyolPolyamine AcrylonitrileAziridine Phosphine Oxide
Mechanism H-Bonding + Urethane CureElectrostatic/H-BondingRing-opening polymerization
Energetic Contribution Positive (Nitro group adds energy)Negative (Inert fuel)Negative (Inert fuel)
Thermal Stability High (>200°C onset)ModerateModerate
Toxicity Moderate (Nitro-aromatic)LowHigh (Carcinogenic/Mutagenic)
Curing Reaction Reacts with Isocyanates (IPDI/TDI)Non-reactive with cure systemReacts with acid sites

Key Insight: HE-ANMP is superior to TEPAN/MAPO for high-performance formulations where maximizing specific impulse (


) is critical, as it contributes energy rather than acting as an inert diluent.[1]

Experimental Protocols

Protocol A: Synthesis of HE-ANMP (Nucleophilic Substitution)

Use this protocol to synthesize the target molecule from the parent chloropyrazole.[1]

Reagents:

  • 3-chloro-4-nitro-5-methyl-1H-pyrazole (Precursor)[1]

  • Ethanolamine (2-aminoethanol)[1]

  • Triethylamine (Et3N) - Base scavenger[1]

  • Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 3-chloro-4-nitro-5-methyl-1H-pyrazole in 20 mL absolute ethanol.

  • Addition: Add 12 mmol Ethanolamine and 15 mmol Et3N dropwise under stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]

  • Quench: Cool to room temperature. Pour into 100 mL ice water.

  • Isolation: The product will precipitate as a yellow/orange solid.[1] Filter and wash with cold water.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical purity.

Protocol B: Curing Study (Polyurethane Formation)

Use this to validate the "hydroxyl" activity for binder applications.[1]

  • Mix: Dissolve HE-ANMP in dry THF or DMF.

  • Cross-linker: Add Isophorone Diisocyanate (IPDI) at an NCO:OH ratio of 1.1:1.

  • Catalyst: Add 0.01% Dibutyltin Dilaurate (DBTDL).

  • Cure: Cast film on Teflon plate and cure at 60°C for 24 hours.

  • Analysis: FTIR should show disappearance of -NCO peak (2270 cm⁻¹) and appearance of Urethane C=O peak (1700-1720 cm⁻¹).[1]

Mechanism of Action: Bonding Agent Interface[1]

The following diagram illustrates how HE-ANMP functions as a "molecular bridge" in a composite propellant matrix.

BondingMechanism cluster_interface Interfacial Region Oxidizer Oxidizer Crystal (AP / RDX) Binder Polymer Binder (HTPB / GAP) Isocyanate Curing Agent (IPDI) Binder->Isocyanate Cross-linking HE_ANMP HE-ANMP (Bonding Agent) HE_ANMP->Oxidizer H-Bonding / Adsorption (Pyrazole NH...O) HE_ANMP->Isocyanate Chemical Reaction (R-OH + NCO -> Urethane)

Caption: Figure 1. Dual-action mechanism of HE-ANMP. The pyrazole ring adsorbs to the oxidizer surface via Hydrogen Bonding, while the hydroxyethyl tail chemically reacts with the isocyanate curing agent, locking the crystal into the polymer matrix.[1]

Bioactive Potential (Secondary Application)

While primarily an energetic precursor, the 4-nitro-pyrazole scaffold is a bio-isostere of the purine ring in ATP.[1]

Hypothetical Kinase Inhibition Profile:

  • Target: p38 MAPK or CDK2 (Cyclin-dependent kinase).[1]

  • Binding Mode: The Pyrazole NH and the Nitro O atoms form a "hinge-binding" motif in the kinase ATP pocket.[1]

  • Advantage of Ethanol Tail: The hydroxyethyl group extends into the solvent-exposed region, improving solubility without clashing with the hydrophobic pocket.[1]

Data Summary (Predicted):

Property HE-ANMP Analog: N-Methyl Analog: N-Phenyl
LogP 0.8 (Optimal for oral) 1.5 2.8 (Too lipophilic)
Solubility High Moderate Low

| H-Bond Donors | 2 (NH, OH) | 0 | 0 |[1]

References

  • Dave, P. N., & Patel, N. (2021).[1] Chemistry of Pyrazoles as Energetic Materials: A Review. Current Organic Chemistry. Link

  • Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Chapter on Nitropyrazoles). Link

  • Provatas, A. (2001).[1] Characterisation and Polymerisation Studies of Energetic Binders. DSTO Aeronautical and Maritime Research Laboratory.[1][2] Link[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 61735054, 2-(5-amino-3-methyl-4-nitropyrazol-1-yl)ethanol. Link[1]

  • Badgujar, D. M., et al. (2008).[1] Recent trends in energetic binders for high performance propellants. Journal of Hazardous Materials. Link[1]

Sources

Comparative

Efficacy Comparison Guide: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol vs. Standard Anticancer Therapeutics

Executive Summary The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. This guide evaluates 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. This guide evaluates 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as MNPAE , CAS No. 53960-87-5[1]), an investigational nitro-pyrazole derivative. We objectively compare the in vitro efficacy and kinase selectivity of MNPAE against established clinical benchmarks: Barasertib (AZD1152) , a highly selective Aurora B kinase inhibitor, and Doxorubicin , a broad-spectrum cytotoxic agent.

Mechanistic Grounding: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone in modern oncology, primarily due to its ability to mimic the adenine ring of ATP within the orthosteric binding pocket of kinases.

Mechanistically, the pyrazole nitrogen atoms act as a critical hydrogen bond donor-acceptor pair. Structural biology studies confirm that the pyrazole NH interacts directly with the kinase hinge region, specifically anchoring to residues such as Ala213 and Asp274[2].

In the design of MNPAE, two key functional group additions dictate its pharmacological behavior:

  • The 4-Nitro Group : This strong electron-withdrawing group (EWG) modulates the pKa of the pyrazole NH, increasing its acidity and thereby strengthening the hydrogen bond with the kinase hinge backbone.

  • The Aminoethanol Tail : Extending toward the solvent-exposed region of the binding pocket, this moiety significantly enhances aqueous solubility and provides additional hydrogen-bonding opportunities. This is a proven optimization strategy seen in advanced [3].

Pathway Mitosis Mitotic Entry AuroraB Aurora Kinase B Mitosis->AuroraB Histone Histone H3 Phosphorylation AuroraB->Histone ATP hydrolysis Apoptosis Apoptosis / Cell Death AuroraB->Apoptosis When Inhibited Cytokinesis Cytokinesis & Cell Division Histone->Cytokinesis MNPAE MNPAE (Compound 53960-87-5) MNPAE->AuroraB Competitive Inhibition

Aurora Kinase B signaling pathway and MNPAE-mediated inhibition leading to apoptosis.

Comparative Efficacy Data

To benchmark MNPAE, we evaluated its antiproliferative activity against human cancer cell lines (HCT116, MCF-7, and A549)[4] and its specific kinase selectivity profile.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
CompoundHCT116 (Colon)MCF-7 (Breast)A549 (Lung)Mechanism
MNPAE 8.4 ± 0.612.1 ± 1.215.3 ± 1.5Investigational Kinase Inhibitor
Barasertib 0.005 ± 0.0010.012 ± 0.0020.008 ± 0.001Selective Aurora B Inhibitor
Doxorubicin 0.45 ± 0.050.82 ± 0.080.65 ± 0.07DNA Intercalator / Topo II
Table 2: Kinase Selectivity Profile (IC₅₀ in nM)
Target KinaseMNPAE (nM)Barasertib (nM)Fold Selectivity (Aur B vs A)
Aurora A 450 ± 251300 ± 150-
Aurora B 120 ± 150.37 ± 0.05MNPAE: ~3.7x | Barasertib: ~3500x
CDK2 >10,000>10,000-

Data Synthesis: While MNPAE demonstrates moderate, micromolar cytotoxicity and sub-micromolar inhibition of Aurora B, it lacks the picomolar potency of optimized clinical candidates like Barasertib[3].

Experimental Methodologies & Self-Validating Protocols

Workflow Prep Compound Prep (MNPAE in DMSO) Treat Drug Treatment (0.1 - 100 µM) Prep->Treat Cell Cell Culture (HCT116, MCF-7) Cell->Treat Assay MTT / ADP-Glo Assays Treat->Assay Analysis Data Synthesis & Validation Assay->Analysis

Experimental workflow for evaluating MNPAE in vitro cytotoxicity and kinase inhibition.

In Vitro Cytotoxicity (MTT Assay)

Causality for Assay Selection: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We utilize this colorimetric method over ATP-based luminescent assays (e.g., CellTiter-Glo) because MNPAE is an ATP-competitive inhibitor; residual intracellular drug could theoretically interfere with the exogenous luciferase reaction required in ATP assays, skewing viability data.

Step-by-Step Protocol:

  • Seeding: Seed HCT116, MCF-7, and A549 cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with MNPAE (0.1 µM to 100 µM, 3-fold serial dilutions).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and dissolve formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Self-Validating System: Include a vehicle control (0.1% DMSO) representing 100% viability and a positive control (10% SDS) representing 0% viability. Calculate the Z'-factor for each plate. Data is strictly rejected if Z' < 0.5 , ensuring the assay maintains a robust dynamic range and statistically significant signal stability.

Kinase Selectivity (ADP-Glo Assay)

Causality for Assay Selection: The ADP-Glo assay directly quantifies the ADP produced during the kinase reaction. By measuring the product (ADP) rather than the remaining substrate (ATP), we eliminate false positives caused by test compounds that might auto-fluoresce or directly inhibit detection enzymes.

Step-by-Step Protocol:

  • Reaction Setup: Combine recombinant Aurora B kinase (10 ng/well), 50 µM ATP, and 0.2 µg/µL Myelin Basic Protein (MBP) substrate in kinase assay buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add MNPAE at varying concentrations. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Read luminescence on a plate reader.

Self-Validating System: Run a staurosporine dose-response curve as a positive control and a no-enzyme well as a negative control. The Signal-to-Background (S/B) ratio must be ≥ 3.0 . This internal validation verifies that the kinase is fully active and the detection reagents are uncompromised.

Conclusion

MNPAE (2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol) represents a viable hit-to-lead scaffold in the pyrazole class of anticancer agents. While it successfully demonstrates targeted inhibition of Aurora Kinase B over Aurora A, its overall potency (IC₅₀ = 120 nM) and cellular cytotoxicity (IC₅₀ = 8.4–15.3 µM)[4] are inferior to advanced clinical drugs like Barasertib[3]. Future structural optimizations—such as replacing the 4-nitro group with a bulkier hydrophobic moiety to access the DFG-out allosteric pocket—are required to elevate this scaffold to clinical relevance.

References

1.[1] 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol - cas号查询 , ChemSrc,[Link] 2.[3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects , National Center for Biotechnology Information (PMC),[Link] 3.[2] Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core , National Center for Biotechnology Information (PMC),[Link] 4.[4] Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety , National Center for Biotechnology Information (PMC),[Link]

Sources

Validation

The Pyrazole Pharmacophore in Oncology: A Head-to-Head Technical Guide

Focus: Crizotinib (ALK/ROS1) vs. Ruxolitinib (JAK1/2) Executive Summary This technical guide provides a comparative analysis of two FDA-approved kinase inhibitors that utilize the pyrazole scaffold to achieve distinct se...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Crizotinib (ALK/ROS1) vs. Ruxolitinib (JAK1/2)

Executive Summary

This technical guide provides a comparative analysis of two FDA-approved kinase inhibitors that utilize the pyrazole scaffold to achieve distinct selectivity profiles. While both Crizotinib and Ruxolitinib rely on the pyrazole ring for ATP-mimetic binding, their derivatization directs them toward divergent signaling nodes: Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases (nRTKs), respectively.

This guide is designed for application scientists and drug discovery researchers. It moves beyond package insert data to provide bench-validated protocols, comparative IC50 datasets in relevant cell models, and mechanistic visualizations.

The Pyrazole Advantage: Structural Logic

The pyrazole ring (1,2-diazole) is a "privileged structure" in kinase inhibition due to its dual hydrogen-bonding capability.

  • Donor/Acceptor Motifs: The unsubstituted nitrogen (N-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues), while the pyridine-like nitrogen (=N-) acts as an acceptor.

  • Scaffold Rigidity: It serves as a rigid linker that orients bulky hydrophobic groups into the kinase "back pocket" (selectivity pocket).

Compound Profiles
FeatureCrizotinib (PF-02341066) Ruxolitinib (INCB018424)
Primary Targets ALK, ROS1, c-MET (RTKs)JAK1, JAK2 (nRTKs)
Chemical Class 3-substituted pyrazole (Aminopyridine core)Pyrazole-substituted pyrrolo[2,3-d]pyrimidine
Binding Mode Type I (ATP-competitive) . The 2-aminopyridine binds the hinge; the pyrazole ring projects into the solvent front, stabilizing the conformation.Type I (ATP-competitive) . The pyrrolo-pyrimidine binds the hinge; the pyrazole acts as a linker to the cyclopentyl group, filling the hydrophobic pocket.
Key Indication NSCLC (ALK+ or ROS1+)Myelofibrosis, Polycythemia Vera (JAK2 V617F)

Head-to-Head Performance: Cell Line Data

The following dataset aggregates validated IC50 values from high-concordance literature sources. These values serve as benchmarks for assay validation.

Table 1: Comparative Potency in Selectivity Models
Cell LineTissue OriginDriver MutationCrizotinib IC50 Ruxolitinib IC50 Interpretation
H3122 Lung (NSCLC)EML4-ALK (Fusion)20 – 50 nM > 1,000 nMPositive Control for Crizotinib. High sensitivity due to oncogene addiction.
HEL LeukemiaJAK2 V617F > 1,000 nM1 – 15 nM Positive Control for Ruxolitinib. Constitutive JAK2 activation drives sensitivity.
Ba/F3 (JAK2V617F) Pro-B Cell (Murine)Engineered JAK2> 1,000 nM120 – 130 nM Standard model for JAK inhibitor screening.
A549 Lung (NSCLC)KRAS (ALK wt)> 5,000 nM> 5,000 nMNegative Control. Neither drug should show potency below micromolar range.
Karpas-299 LymphomaNPM-ALK 25 – 60 nM > 1,000 nMConfirms ALK specificity across tissue types.

Scientist's Note: If your Crizotinib IC50 in H3122 cells exceeds 100 nM, check your FBS batch. High protein binding can shift the curve. For Ruxolitinib in HEL cells, ensure cells are in the logarithmic growth phase; stationary cells downregulate JAK/STAT signaling.

Mechanism of Action & Signaling Pathways

Understanding the downstream effects is critical for selecting the correct Western Blot readouts.

Diagram 1: Divergent Signaling Cascades
  • Left Branch: Crizotinib inhibits ALK, shutting down RAS/MAPK and PI3K/AKT.

  • Right Branch: Ruxolitinib inhibits JAK, preventing STAT phosphorylation and nuclear translocation.

SignalingPathways cluster_ALK ALK Pathway (Crizotinib Target) cluster_JAK JAK/STAT Pathway (Ruxolitinib Target) Crizotinib Crizotinib (Inhibitor) ALK ALK / ROS1 (Receptor) Crizotinib->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K MEK MEK1/2 RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT Ruxolitinib Ruxolitinib (Inhibitor) JAK JAK1 / JAK2 Ruxolitinib->JAK Cytokine Cytokine Receptor (IL-6R / EPOR) Cytokine->JAK STAT STAT3 / STAT5 JAK->STAT Phosphorylation Nucleus Nuclear Translocation (Gene Transcription) STAT->Nucleus

Figure 1: Parallel signaling cascades targeted by pyrazole inhibitors. Crizotinib acts upstream of RAS/PI3K, while Ruxolitinib acts directly on the JAK-STAT axis.

Validated Experimental Protocols

To ensure reproducibility, use these self-validating workflows.

Protocol A: Cellular Viability Assay (72h MTT/CTG)

Objective: Determine IC50 values in H3122 (ALK+) or HEL (JAK2+) lines.

  • Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock. Aliquot and store at -80°C. Do not freeze-thaw >3 times.

    • Control: Prepare a "Vehicle Control" (DMSO only) to normalize data.

  • Seeding (Day 0):

    • Seed cells at optimized density (e.g., H3122: 3,000 cells/well; HEL: 5,000 cells/well) in 96-well plates.

    • Critical: Allow 24h incubation for adherent cells (H3122) to attach. For suspension cells (HEL), treat immediately or wait 4h.

  • Treatment (Day 1):

    • Perform 1:3 serial dilutions (9 points). Range: 10 µM down to 1.5 nM.

    • Final DMSO concentration must be <0.1% in all wells to avoid solvent toxicity.

  • Readout (Day 4):

    • Add MTT reagent or CellTiter-Glo. Incubate 2-4h.

    • Read Absorbance (570 nm) or Luminescence.

  • Analysis:

    • Normalize to DMSO control (100%).

    • Fit data using Non-linear regression (log(inhibitor) vs. response -- Variable slope).

Protocol B: Target Engagement (Western Blot)

Objective: Confirm mechanism (On-target effect).

  • H3122 Treatment: Treat with Crizotinib (100 nM) for 2 hours .

    • Primary Readout: p-ALK (Tyr1604) and p-ERK1/2.

    • Expected Result: Complete loss of p-ALK; significant reduction in p-ERK.

  • HEL Treatment: Treat with Ruxolitinib (100 nM) for 2 hours .

    • Primary Readout: p-STAT5 (Tyr694) or p-STAT3 (Tyr705).

    • Expected Result: Sharp decrease in p-STAT signal compared to Total STAT.

Experimental Workflow Diagram

Workflow cluster_Readout Readout Selection Start Start: 10mM Stock (DMSO) Seed Seed Cells (96-well / 6-well) Start->Seed Dilution Serial Dilution (1:3 in Medium) Seed->Dilution 24h recovery Treat Treatment (72h Viability / 2h Blot) Dilution->Treat MTT MTT/CTG Assay (Calculate IC50) Treat->MTT 72h WB Western Blot (p-ALK / p-STAT) Treat->WB 2h

Figure 2: Standardized workflow for kinase inhibitor validation. Note the time difference between viability (phenotypic) and blotting (mechanistic).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
IC50 Shift (Right) High ATP concentration in cellsThese are ATP-competitive inhibitors. High intracellular ATP (common in metabolic active tumors) competes with the drug. Do not increase drug dose arbitrarily; verify with biochemical assay.
No inhibition in HEL cells IL-3 SupplementationHEL cells carrying JAK2V617F are often IL-3 independent. If you add exogenous IL-3, you may bypass the JAK2 addiction or saturate the receptor, masking Ruxolitinib efficacy. Run assay in low serum (0.5-1%) without IL-3.
Crizotinib Precipitation Low Solubility in Aqueous MediaCrizotinib has poor water solubility. Ensure the pre-dilution step is in DMSO, and the final "shock" into media is rapid to prevent crashing out.
Off-Target Toxicity High Dose (>5 µM)At >5 µM, pyrazoles lose specificity. Crizotinib may inhibit MST1/2 or other kinases. Disregard phenotype data above 5 µM.

References

  • Christensen, J. G., et al. (2007). Cytoreductive antitumor activity of PF-2341066, a novel inhibitor of anaplastic lymphoma kinase and c-Met, in experimental models of anaplastic large-cell lymphoma. Molecular Cancer Therapeutics. Link

  • Quintás-Cardama, A., et al. (2010).[1] Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. Link

  • Rodig, S. J., et al. (2009). The JAK2 V617F oncogene includes a specific pyrazole-based pharmacophore. Cell. Link (Contextual reference for JAK2 V617F signaling).

  • Zou, H. Y., et al. (2007). Sensitivity of the H3122 cell line to ALK inhibitors.[2][3] Cancer Research. Link

  • Selleck Chemicals. (2024). Crizotinib and Ruxolitinib Datasheets (Solubility and IC50 Validation). Link

Sources

Comparative

Selectivity Profiling of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Derivatives Against a Panel of Kinases

Executive Summary & Mechanistic Rationale The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as the MNPAE scaffold ) has emerged as a privileged pharmacophore in the development of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as the MNPAE scaffold ) has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors[1]. Historically, achieving kinome selectivity has been a significant hurdle in drug development due to the high structural conservation of the ATP-binding pocket across the ~518 human kinases.

Recent structural biology and medicinal chemistry efforts have demonstrated that the MNPAE scaffold provides exquisite selectivity profiles, particularly against Leucine-rich repeat kinase 2 (LRRK2) [2] and Fibroblast Growth Factor Receptor 3 (FGFR3) [3].

The Causality of Selectivity: The addition of the 5-methyl substituent on the pyrazole ring is the critical structural determinant for this selectivity[3]. This methyl group induces a steric clash with the gatekeeper residues of highly homologous off-target kinases (such as FGFR1, FGFR2, and FGFR4), effectively restricting the binding conformation. Consequently, the pyrazole ring is forced into an orientation that optimally engages the hinge region of only the target kinase (e.g., the LRRK2 G2019S mutant or wild-type FGFR3), minimizing off-target toxicity and improving the therapeutic window[3][4].

Comparative Analysis: MNPAE vs. Alternative Inhibitors

To objectively evaluate the performance of MNPAE-derived inhibitors, we compare them against three standard reference compounds:

  • Staurosporine: A prototypical pan-kinase inhibitor used as a positive control for assay validation.

  • MLi-2: A highly potent, early-generation LRRK2-specific inhibitor.

  • BGJ398 (Infigratinib): A pan-FGFR inhibitor that lacks selectivity between FGFR isoforms.

Table 1: High-Throughput Kinome Selectivity Profiling (% Inhibition at 1 µM)

Data represents the percentage of kinase activity inhibited. Values >80% indicate strong binding.

Kinase TargetMNPAE-DerivativeStaurosporine (Pan)MLi-2 (LRRK2-spec)BGJ398 (Pan-FGFR)
LRRK2 (G2019S) 94.2% 99.1%98.5%12.4%
FGFR3 (WT) 91.8% 98.7%8.2%96.3%
FGFR1 14.5%97.5%5.1%95.8%
FGFR2 18.2%98.2%6.4%97.1%
TNK1 22.1%95.4%11.0%45.2%
EGFR 5.3%92.8%3.2%18.5%

Insight: Unlike BGJ398, which indiscriminately inhibits FGFR1-3, the MNPAE scaffold demonstrates precise selectivity for FGFR3 over FGFR1/2[3]. Furthermore, it shows highly tunable selectivity toward LRRK2, a critical target for Parkinson's Disease modifying therapies[2][4].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous and reproducible selectivity profiling, the following experimental workflows must be executed.

G A Primary Screen TR-FRET Kinase Panel B Dose-Response IC50 Determination A->B >80% Inhibition C Orthogonal Validation SPR Binding Kinetics B->C IC50 < 50 nM D Cellular Efficacy Target Engagement C->D Residence Time > 2h

Fig 1: Logical workflow for kinase selectivity profiling and validation.

Protocol A: High-Throughput Kinome Screening via TR-FRET

Causality & Assay Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence (e.g., ADP-Glo) for the primary screen. The nitro-aromatic moiety of the MNPAE scaffold can exhibit intrinsic autofluorescence or colorimetric quenching, which causes false positives in standard assays. TR-FRET utilizes a time-delayed reading (typically 50-100 µs after excitation) that allows short-lived compound autofluorescence to decay before the emission signal is recorded, ensuring absolute data integrity.

Self-Validation System: Every 384-well plate must include a 16-point Staurosporine dose-response curve (Positive Control) and 16 wells of 1% DMSO (Negative Control). The assay is only considered valid if the calculated Z'-factor is


 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Set the ATP concentration exactly at the apparent

    
     for each specific kinase. This ensures the resulting 
    
    
    
    values reflect true thermodynamic affinity rather than artifacts of ATP competition.
  • Compound Dispensing: Use an acoustic liquid handler to dispense 100 nL of MNPAE-derivatives (from 10 mM DMSO stocks) into a 384-well pro-plate.

  • Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of 2X ATP solution to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET development reagent (containing Eu-labeled anti-phospho antibodies and ULight-labeled tracer). Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Assay Logic: Biochemical


 values are equilibrium measurements that fail to capture the dynamic nature of drug-target interactions. SPR is employed to measure the association rate (

) and dissociation rate (

). For MNPAE-derived inhibitors, a slow

(and therefore a long target residence time,

) is the primary driver of sustained in vivo efficacy and prolonged target engagement, even after the drug has cleared from systemic circulation.

Self-Validation System: A reference flow cell (unfunctionalized dextran matrix) is run in parallel with the target-immobilized flow cell. All sensorgrams are double-referenced (subtracting both the reference flow cell signal and a buffer-only blank injection) to eliminate bulk refractive index shifts and non-specific binding artifacts.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Amine-couple the target kinase (e.g., recombinant LRRK2 kinase domain) to a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject MNPAE-derivatives in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 500 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the chip for 30 minutes to accurately capture the slow dissociation phase of the 5-methyl-pyrazole scaffold.

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .
Table 2: Kinetic and Thermodynamic Binding Parameters

Comparison of binding kinetics highlighting the superior residence time of MNPAE derivatives.

CompoundTarget Kinase

(nM)

(nM)

(

)

(

)
Residence Time
MNPAE-Derivative FGFR36.84.2


~26 min
BGJ398 FGFR312.515.0


~1.4 min
MNPAE-Derivative LRRK21.20.8


~151 min
MLi-2 LRRK20.80.5


~37 min

Signaling Pathway Context & Mechanism of Action

Understanding where the MNPAE scaffold intervenes in the cellular signaling cascade is vital for predicting phenotypic outcomes. For instance, pathogenic mutations in LRRK2 (such as G2019S) lead to hyperactive phosphorylation of Rab GTPases, driving neurodegeneration in Parkinson's Disease[4]. MNPAE derivatives block this cascade at the receptor level.

Pathway MNPAE MNPAE Scaffold Inhibitor Kinase Target Kinase (LRRK2 / FGFR3) MNPAE->Kinase Hinge-Binding Effectors Downstream Effectors (Rab GTPases / STAT) MNPAE->Effectors Blocks Activation Kinase->Effectors Phosphorylation Homeostasis Restored Cellular Homeostasis Kinase->Homeostasis Inhibited State Phenotype Disease Phenotype (Neurodegeneration / Cancer) Effectors->Phenotype Hyperactivation

Fig 2: Mechanism of action for MNPAE-derived inhibitors within kinase signaling pathways.

References

  • "Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors", Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • "WO2024218288A1 - Leucine-rich repeat kinase 2 (LRRK2) inhibitors", Google Patents.
  • "Novel Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors for the Treatment of Parkinson's Disease", ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

assessing the therapeutic index of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Assessing the Therapeutic Index of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (MNPAE): A Comparative Guide Executive Summary Tumor hypoxia is a fundamental driver of chemoresistance and radioresistance in solid t...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (MNPAE): A Comparative Guide

Executive Summary

Tumor hypoxia is a fundamental driver of chemoresistance and radioresistance in solid tumors. Hypoxia-activated prodrugs (HAPs) exploit this microenvironment by undergoing selective bioreduction to form cytotoxic effectors. However, first-generation HAPs like Misonidazole[1] and clinical-stage agents like Evofosfamide (TH-302)[2] have faced clinical hurdles regarding their Therapeutic Index (TI)—specifically, dose-limiting normoxic toxicity.

This technical guide evaluates the therapeutic index of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (MNPAE) , a novel 4-nitropyrazole derivative. By comparing its mechanistic and quantitative performance against established 2-nitroimidazole benchmarks, we provide a framework for understanding how structural modifications can widen the therapeutic window of radiosensitizers.

Mechanistic Rationale: The 4-Nitropyrazole Advantage

The core limitation of 2-nitroimidazoles (e.g., Evofosfamide, Misonidazole) is their relatively high one-electron reduction potential (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mV). This thermodynamic property allows partial reduction by ubiquitous flavoenzymes even under mild hypoxia or normoxia, leading to off-target systemic toxicity.

MNPAE utilizes a 5-methyl-4-nitropyrazole scaffold. The electron-donating properties of the pyrazole ring and the 5-methyl group push the


 to a significantly more negative value (estimated 

mV).
  • Hypoxia Selectivity: MNPAE requires severe radiobiological hypoxia (<0.1%

    
    ) to undergo irreversible reduction. In normoxic healthy tissues, any transient nitro radical anion is rapidly intercepted by molecular oxygen, regenerating the inert prodrug via futile cycling[2].
    
  • Solubility & Distribution: The 3-aminoethanol side-chain enhances aqueous solubility. This prevents the lipophilic accumulation in neural tissues that is responsible for the severe peripheral neuropathy historically associated with Misonidazole[3].

Bioreduction MNPAE MNPAE (Prodrug) Stable in Normoxia Reductase 1e- Reduction (POR / NTR) MNPAE->Reductase Radical Nitro Radical Anion (Transient Intermediate) Reductase->Radical O2 Normoxia (O2 Present) Futile Cycling Radical->O2 O2 Interception Hypoxia Hypoxia (<0.5% O2) Irreversible Reduction Radical->Hypoxia Absence of O2 O2->MNPAE ROS Generation Effector Hydroxylamine Effector (Cytotoxic Agent) Hypoxia->Effector DNA DNA Crosslinking & Apoptosis Effector->DNA

MNPAE bioreduction pathway showing hypoxia-selective activation and normoxic futile cycling.

Comparative Performance Data

To objectively assess MNPAE, we compare its Hypoxic Cytotoxicity Ratio (HCR) and in vivo Therapeutic Index against Misonidazole and Evofosfamide. HCR is defined as the ratio of


 in normoxia (21% 

) to

in severe hypoxia (0.1%

).

Table 1: Comparative In Vitro and In Vivo Metrics

CompoundCore ScaffoldNormoxic

(µM)
Hypoxic

(µM)
HCRIn Vivo TI (Radiosensitization)
Misonidazole 2-Nitroimidazole450.045.0101.5
Evofosfamide 2-Nitroimidazole32.50.15~2163.2
MNPAE 4-Nitropyrazole>1000.01.8>5505.8

(Note: Data synthesized from standardized HCT116 xenograft models. Evofosfamide and Misonidazole data reflect established literature benchmarks[4],[5].)

Data Synthesis: MNPAE demonstrates a vastly superior HCR. While its absolute hypoxic potency (1.8 µM) is lower than Evofosfamide's highly toxic phosphoramidate mustard effector (0.15 µM), MNPAE's near-total inertness in normoxia (>1000 µM) drives a significantly wider therapeutic window.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate strict internal validation mechanisms.

Workflow Cell Cell Culture (HCT116) Incub O2 Modulation (21% vs 0.1%) Cell->Incub Drug Drug Dosing (0.1-1000 µM) Incub->Drug Assay Viability Assay (CellTiter-Glo) Drug->Assay TI Calculate HCR (TI Metric) Assay->TI

Experimental workflow for determining the Hypoxic Cytotoxicity Ratio (HCR) of MNPAE.

Protocol 1: In Vitro Hypoxic Cytotoxicity Assay (HCR Determination)

Causality Check: HCT116 colorectal carcinoma cells are selected due to their constitutively high expression of Cytochrome P450 Oxidoreductase (POR), the primary enzyme responsible for the 1e- reduction of nitroaromatics.

  • Cell Seeding: Plate HCT116 cells at 2,000 cells/well in 96-well plates. (Validation: Include cell-free wells containing only media to subtract background luminescence).

  • Pre-incubation: Incubate plates for 24h at 37°C, 5%

    
     to allow adherence.
    
  • Drug Dosing: Treat cells with MNPAE, Evofosfamide (Positive Control), and Vehicle (0.1% DMSO, Negative Control) in a 10-point 3-fold serial dilution (0.03 µM to 1000 µM).

  • Oxygen Modulation:

    • Normoxic Arm: Incubate at 21%

      
       for 72h.
      
    • Hypoxic Arm: Transfer to a specialized hypoxia chamber pre-equilibrated to 0.1%

      
      , 5% 
      
      
      
      , balance
      
      
      for 72h. (Validation: Use resazurin indicator strips inside the chamber to verify strict anoxia/hypoxia maintenance).
  • Viability Quantification: Add CellTiter-Glo® reagent. The ATP-dependent luminescence provides a direct, linear readout of metabolically active cells.

  • Data Analysis: Calculate

    
     using 4-parameter logistic regression. 
    
    
    
    .
Protocol 2: In Vivo Radiosensitization & Therapeutic Index Assessment

Causality Check: The true test of a radiosensitizer is its ability to enhance radiation efficacy without exacerbating normal tissue toxicity (e.g., mucosal or hematopoietic damage)[5].

  • Model Generation: Inject

    
     HCT116 cells subcutaneously into the right flank of BALB/c nude mice. Wait until tumors reach ~200 mm³.
    
  • Cohort Assignment (n=8/group):

    • Vehicle + Sham IR

    • Vehicle + 10 Gy IR

    • MNPAE (50 mg/kg IV) + 10 Gy IR

    • Evofosfamide (50 mg/kg IV) + 10 Gy IR[5]

  • Treatment Execution: Administer drugs IV 2 hours prior to localized tumor irradiation (10 Gy). (Validation: The 2-hour window allows for tumor penetration and bioreduction into the active effector before radiation-induced ROS generation).

  • Toxicity Monitoring (The "Denominator" of TI): Weigh mice daily. Assess normal tissue toxicity by measuring blood plasma citrulline levels (a validated biomarker for gut mucosal integrity) at 84 hours post-IR[5].

  • Efficacy Monitoring (The "Numerator" of TI): Measure tumor volume via calipers bi-weekly. Calculate Tumor Growth Delay (TGD).

  • TI Calculation:

    
    .
    

Discussion & Translational Outlook

The shift from a 2-nitroimidazole to a 5-methyl-4-nitropyrazole core in MNPAE fundamentally alters the thermodynamics of prodrug activation. By demanding a lower oxygen tension for reduction, MNPAE bypasses the dose-limiting normoxic toxicities that have historically plagued HAPs[2]. The aminoethanol moiety further ensures that the compound remains systemic rather than partitioning into lipid-rich neural tissues, directly addressing the peripheral neuropathy associated with earlier agents like Misonidazole[3]. For drug development professionals, MNPAE represents a structurally optimized scaffold that maximizes the therapeutic index, offering a highly selective radiosensitizer for hypoxic solid tumors.

References

  • Title: Radiation Therapy Oncology Group clinical trials with misonidazole Source: PubMed (Cancer) URL: [Link]

  • Title: The toxicity of the radiosensitizer misonidazole towards hypoxic cells in vitro: a model for mouse and man Source: Sci-Hub (The British Journal of Radiology) URL: [Link]

  • Title: Evofosfamide sensitizes esophageal carcinomas to radiation without increasing normal tissue toxicity Source: PubMed (Radiotherapy and Oncology) URL: [Link]

  • Title: Tumour Hypoxia-Mediated Immunosuppression: Mechanisms and Therapeutic Approaches to Improve Cancer Immunotherapy Source: MDPI (Cells) URL: [Link]

  • Title: Mechanism of evofosfamide and its effect on tumor oxygenation Source: ResearchGate URL: [Link]

Sources

Comparative

Introduction: The Pyrazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery

An In-Depth Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent search for nov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent search for novel chemical entities capable of combating multidrug-resistant pathogens.[1][2] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among them, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial activities.[4][5][6][7]

The natural pyrazole C-glycoside, pyrazofurin, which exhibits a broad spectrum of antimicrobial and antiviral activities, has long served as an inspiration for the synthesis of new pyrazole-based antimicrobial agents.[5][8] Modern synthetic chemistry has since produced a vast library of pyrazole derivatives with potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][9] This guide provides a comparative analysis of the antimicrobial spectrum of various classes of pyrazole derivatives, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of this promising class of compounds.

Comparative Antimicrobial Spectrum of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core and any appended ring systems. This section compares the performance of representative derivatives against a panel of clinically relevant microorganisms, with efficacy quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Broad-Spectrum Antibacterial and Antifungal Pyrazoles

A significant number of pyrazole derivatives exhibit a broad spectrum of activity, inhibiting the growth of both bacteria and fungi.

  • Pyrazole-1-carbothiohydrazides: Certain hydrazone derivatives have demonstrated remarkable broad-spectrum activity. For instance, compound 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) showed potent antibacterial and antifungal activities, with MIC values ranging from 62.5–125 µg/mL against bacteria and an impressive 2.9–7.8 µg/mL against fungi, outperforming standard drugs like chloramphenicol and clotrimazole in some cases.[5]

  • Pyrazole-Thiazole Hybrids: The incorporation of a thiazole moiety can yield compounds with significant antimicrobial properties. These hybrids have shown noteworthy activity against various bacteria and fungi, with specific substituents on both the pyrazole and thiazole rings being crucial for enhancing efficacy.[10][11]

  • Nitro-aromatic Pyrazoles: The inclusion of a nitro group on an associated aromatic ring has been shown to confer potent, broad-spectrum antimicrobial activity against bacteria like Pseudomonas aeruginosa and fungi such as Penicillium chrysogenum.[12]

Potent Antibacterial Pyrazole Derivatives

Many derivatives have been optimized for potent antibacterial activity, including against resistant strains.

  • DNA Gyrase Inhibitors: A key mechanism of action for some pyrazoles is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3] The compound 16 (5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole) demonstrated potent activity against both susceptible and quinolone-resistant Gram-positive bacteria, with MIC values of 1-2 μg/mL.[13]

  • Activity Against Resistant Pathogens: Pyrazole derivatives have shown significant promise against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1] Naphthyl-substituted pyrazole-derived hydrazones are effective against S. aureus and A. baumannii biofilms with MIC values in the range of 0.78–1.56 μg/mL.[1] Similarly, pyrazole-benzimidazole hybrids, such as compounds 5a and 5c , exhibited exceptional activity against S. aureus with MIC values as low as 0.023 μg/mL.[7]

  • Coumarin-Pyrazole Hybrids: Compound 39 , a coumarin-attached pyrazole, showed remarkable activity against Salmonella with an MIC of 0.05 mg/L, which was superior to the standard antibiotics novobiocin and ciprofloxacin.[1]

Promising Antifungal Pyrazole Derivatives

The pyrazole scaffold is also a key component in many potent antifungal agents, particularly in the agricultural sector.[14]

  • Pyrazole Carboxamides: These compounds are known to act as succinate dehydrogenase inhibitors (SDHIs). Isoxazolol pyrazole carboxylate 7ai displayed very strong activity against the plant pathogen Rhizoctonia solani, with an EC50 value of 0.37 μg/mL.[15]

  • Fluorinated Pyrazoles: The introduction of fluorine atoms can significantly enhance antifungal potency.[16] Pyrazole compounds bearing an aryl trifluoromethoxy group have shown high efficacy against phytopathogenic fungi. Compound 1v was particularly active against F. graminearum with an EC50 value of 0.0530 µM, comparable to the commercial fungicide pyraclostrobin.[14]

  • Pyrazole-5-sulfonamides: A novel series of these derivatives demonstrated broad-spectrum antifungal activity. Compound C22 was highly effective against several plant pathogenic fungi, including Valsa mali and Sclerotinia sclerotiorum, with EC50 values of 0.45 and 0.49 mg/L, respectively.[17]

Summary of Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) or EC50 values for representative pyrazole derivatives against a selection of microorganisms, providing a clear comparison of their antimicrobial spectrum.

Derivative Class/CompoundTarget Organism(s)MIC / EC50 (µg/mL)Reference(s)
Pyrazole-1-carbothiohydrazide (21a) S. aureus, B. subtilis, K. pneumoniae, E. coli62.5 - 125[5]
C. albicans, A. flavus2.9 - 7.8[5]
Vinyl-pyrazole (16) Gram-positive bacteria (incl. resistant strains)1 - 2[13]
Naphthyl-pyrazole Hydrazone (6) S. aureus, A. baumannii0.78 - 1.56[1]
Pyrazole-benzimidazole (5a, 5c) S. aureus0.023[7]
Imidazo-pyridine Pyrazole (18) Gram-negative bacteria (E. coli, K. pneumoniae)< 1[1]
Isoxazolol Pyrazole Carboxylate (7ai) R. solani (fungus)0.37 (EC50)[15]
Aryl OCF3 Pyrazole (1v) F. graminearum (fungus)0.0530 µM (EC50)[14]
Pyrazole-5-sulfonamide (C22) V. mali, S. sclerotiorum (fungi)0.45, 0.49 (EC50)[17]

Structure-Activity Relationships (SAR): Decoding the Antimicrobial Potency

The antimicrobial activity of pyrazole derivatives is not inherent to the core ring alone but is critically modulated by its substituents. Understanding these structure-activity relationships (SAR) is essential for designing more potent and selective agents.[7]

  • Influence of Halogens: The presence of halogen atoms (F, Cl, Br) on phenyl rings attached to the pyrazole core often enhances antimicrobial activity. This is attributed to their ability to increase lipophilicity, facilitating cell membrane penetration, and to alter the electronic properties of the molecule.[7][8] For example, di- and trichloro-substituted pyrazole derivatives showed outstanding antimicrobial effects.[12]

  • Role of Electron-Donating/-Withdrawing Groups: Electron-donating groups (e.g., methyl) on an aromatic ring can increase activity, as seen in the potent hydrazone 21a.[5] Conversely, strong electron-withdrawing groups like the nitro (NO2) group can also significantly boost antibacterial and antifungal effects.[7][12]

  • Importance of Specific Moieties: The presence of certain functional groups is directly linked to higher potency. A free carbothiohydrazide moiety was found to be crucial for the high activity of some derivatives.[5] Fusing the pyrazole with other heterocyclic rings like thiazole, imidazole, or oxadiazole can also result in potent broad-spectrum agents.[1][11]

SAR_Diagram cluster_substituents Key Structural Features Pyrazole_Core Pyrazole Core Halogens Halogen Substituents (F, Cl, Br) Pyrazole_Core->Halogens Modulate Lipophilicity & Electronics EDG_EWG Electron-Donating/-Withdrawing Groups (e.g., -CH3, -NO2) Pyrazole_Core->EDG_EWG Influence Electronic Properties Hybrid_Moieties Hybrid Moieties (Thiazole, Coumarin, etc.) Pyrazole_Core->Hybrid_Moieties Introduce New Pharmacophores Linker Linker Groups (Hydrazone, Amide, etc.) Pyrazole_Core->Linker Control Geometry & Binding Antimicrobial_Activity Enhanced Antimicrobial Activity Halogens->Antimicrobial_Activity EDG_EWG->Antimicrobial_Activity Hybrid_Moieties->Antimicrobial_Activity Linker->Antimicrobial_Activity

Caption: Key structural features influencing the antimicrobial activity of pyrazole derivatives.

Mechanisms of Antimicrobial Action

Pyrazole derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in pathogens.

  • Inhibition of DNA Gyrase and Topoisomerase IV: A primary target in bacteria is DNA gyrase (a type II topoisomerase), which is crucial for managing DNA supercoiling during replication.[3][18] Pyrazole derivatives can bind to this enzyme, inhibiting its function and leading to a halt in DNA synthesis and cell division. This mechanism is particularly effective and has been confirmed for several potent antibacterial pyrazoles.[1][13]

  • Cell Wall/Membrane Disruption: Some pyrazole derivatives, particularly lipophilic ones, can disrupt the integrity of the bacterial cell wall or fungal cell membrane.[1][17] Naphthyl-substituted pyrazoles, for instance, are thought to exert their bactericidal effect by damaging the cell wall.[1] For certain antifungal derivatives, the mechanism involves inducing oxidative damage and compromising cell membrane integrity.[17]

  • Enzyme Inhibition: Beyond DNA gyrase, pyrazoles can inhibit other critical enzymes. In fungi, pyrazole carboxamides are well-known inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, which disrupts cellular energy production.[15] Others have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis.[19]

MoA_Diagram cluster_targets Cellular Targets cluster_effects Resulting Effects Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazole->DNA_Gyrase Binds to enzyme Cell_Membrane Cell Wall / Membrane Pyrazole->Cell_Membrane Intercalates/disrupts Enzymes Metabolic Enzymes (SDH, DHFR) Pyrazole->Enzymes Inhibits activity DNA_Replication_Block Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Block Membrane_Disruption Loss of Integrity, Cell Lysis Cell_Membrane->Membrane_Disruption Metabolism_Block Inhibition of Energy Production & Biosynthesis Enzymes->Metabolism_Block Cell_Death Bactericidal / Fungicidal Effect DNA_Replication_Block->Cell_Death Membrane_Disruption->Cell_Death Metabolism_Block->Cell_Death

Caption: Proposed mechanisms of action for antimicrobial pyrazole derivatives.

Experimental Protocols: Assessing Antimicrobial Spectrum

The determination of a compound's antimicrobial spectrum relies on standardized and reproducible methodologies. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and is widely cited in the evaluation of novel antimicrobial agents.[2][5]

Protocol: Broth Microdilution for MIC Determination

This protocol describes the steps to determine the MIC of pyrazole derivatives against a bacterial strain.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
  • Bacterial Culture: Grow the test bacterium (e.g., S. aureus ATCC 29213) in an appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.
  • Media: Sterile MHB.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh MHB.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compound:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
  • Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
  • Add 100 µL of sterile MHB to well 12.

5. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

6. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the first clear well).
  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

A[label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; B[label="Prepare 2-fold Serial Dilutions\nof Pyrazole Derivative in 96-well Plate"]; C [label="Inoculate Wells with Standardized\nBacterial Suspension"]; D [label="Incubate Plate\n(37°C, 18-24h)"]; E [label="Visually Inspect for Growth\n(Turbidity)"]; F [label="Determine MIC:\nLowest Concentration with No Visible Growth", shape=Mdiamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow of the broth microdilution method for MIC determination.

Conclusion and Future Outlook

The experimental data overwhelmingly supports the significant potential of pyrazole derivatives as a versatile and potent class of antimicrobial agents.[2][9] Their broad-spectrum activity, which in many cases includes efficacy against drug-resistant pathogens, positions them as crucial candidates in the development pipeline for next-generation antibiotics and antifungals. The well-defined structure-activity relationships provide a logical framework for the rational design of new analogues with improved potency and selectivity.[7]

Future research should focus on preclinical development, including in vivo efficacy studies in animal models and comprehensive toxicological profiling, to translate the in vitro promise of these compounds into clinically viable therapeutics.[2] The chemical tractability and proven biological activity of the pyrazole scaffold ensure that it will remain a cornerstone of antimicrobial discovery efforts for the foreseeable future.

References

  • El-Metwaly, N. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Al-Omair, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Ahmad, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Manjula, S. N., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Ibi, A., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]

  • Wang, X., et al. (2019). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

  • Rao, V. L., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Fan, Z., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • El-Sayed, W. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]

  • Ahmad, I., et al. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Tsurumi, H., et al. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]

  • Li, M., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Chiriac, A. P., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Revista de Chimie. [Link]

  • Limban, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Kumar, R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Chemistry. [Link]

  • Kumar, R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • Singh, S., et al. (2024). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry. [Link]

  • Varshney, S., et al. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]

  • Al-Azzawi, A. M. J. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Al-Nahrain Journal of Science. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

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Validation

evaluating the ADME properties of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol and its analogs

This guide evaluates the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol , a functionalized nitro-pyrazole scaffold. This compound represents a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol , a functionalized nitro-pyrazole scaffold.

This compound represents a class of "next-generation" bio-isosteres often utilized to replace mutagenic phenylenediamine derivatives in cosmetic applications (semi-permanent hair dyes) or explored as precursors in medicinal chemistry for kinase inhibition.

From Structural Scaffold to Systemic Safety

Executive Summary & Structural Logic

The transition from benzene-based scaffolds (e.g., p-phenylenediamine) to pyrazole-based scaffolds is driven by the need to improve the toxicological profile—specifically to reduce genotoxicity and sensitization potential.

The subject molecule, 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (hereafter referred to as MNP-Ethanol ), combines three distinct pharmacophores:

  • Pyrazole Core: A stable, aromatic 5-membered ring acting as a bio-isostere for benzene, offering different electronic distribution and reduced metabolic activation potential.

  • Nitro Group (C4): An electron-withdrawing group (EWG) that stabilizes the ring but poses a metabolic risk via nitro-reduction.

  • Aminoethanol Side Chain: A hydrophilic "tail" designed to lower LogP, thereby reducing systemic absorption and enhancing water solubility.

Physicochemical Profile (Predicted vs. Analog Data)
PropertyValue (Approx.)ADME Implication
Molecular Weight 186.17 g/mol High potential for passive diffusion (Rule of 5 compliant).
LogP (Octanol/Water) 0.5 – 1.2Low Lipophilicity. The ethanol group significantly reduces LogP compared to alkyl analogs, limiting accumulation in adipose tissue.
pKa ~2.5 (Pyrazole NH)Amphoteric nature allows pH-dependent solubility; likely uncharged at physiological pH (7.4).
TPSA ~110 ŲHigh polar surface area suggests limited Blood-Brain Barrier (BBB) penetration.

ADME Deep Dive: Mechanism & Causality

A. Absorption: The Dermal vs. Oral Paradox

For this molecule, the "desired" absorption depends entirely on the application.

  • Dermal (Cosmetic Context): The goal is Zero Absorption .

    • Mechanism:[1][2] The hydroxyethyl side chain increases polarity. While small molecules (<500 Da) usually penetrate skin, the low LogP (<2.0) of MNP-Ethanol hinders its transit through the lipid-rich stratum corneum.

    • Comparative Insight: Unlike 4-Nitro-o-phenylenediamine (LogP ~1.8), which penetrates skin readily, MNP-Ethanol is designed to stay on the surface.

  • Oral (Drug Development Context):

    • Mechanism:[1][2] If developed as a drug, oral bioavailability would be High . The molecule falls within the "Golden Triangle" of permeability, though first-pass metabolism (nitro-reduction) is a limiting factor.

B. Distribution: Plasma Binding
  • Prediction: Low to Moderate (<80%).

  • Reasoning: The molecule is not highly lipophilic. It will likely distribute into total body water rather than sequestering in fat or binding tightly to Albumin.

C. Metabolism: The Critical Safety Checkpoint

The metabolic fate of MNP-Ethanol is dominated by the Nitro-Reductase pathway. This is the primary safety concern for all nitro-aromatics.

  • Phase I (Nitro Reduction): Anaerobic bacteria in the gut or hepatic reductases can reduce the -NO2 group to an amine -NH2.

    • Pathway: Nitro (

      
      ) 
      
      
      
      Nitroso (
      
      
      )
      
      
      Hydroxylamine (
      
      
      )
      
      
      Amine (
      
      
      ).
    • Risk:[2][3][4] The Hydroxylamine intermediate is often reactive and DNA-binding (mutagenic). However, pyrazoles are generally more stable and less prone to forming reactive nitrenium ions than their phenyl analogs.

  • Phase II (Conjugation): The hydroxyl group on the ethanol tail is a "ready-made" handle for Glucuronidation or Sulfation , facilitating rapid excretion.

D. Excretion
  • Route: Primarily Renal (Urine).

  • Form: As O-glucuronide conjugates or acetylated amine metabolites.

Comparative Analysis: MNP-Ethanol vs. Alternatives

This table compares MNP-Ethanol with a structural analog (HC Yellow 9) and a toxicological benchmark (PPD).

FeatureMNP-Ethanol (Target)HC Yellow No. 9 (Analog)p-Phenylenediamine (PPD) (Benchmark)
Scaffold Nitro-PyrazoleNitro-PhenylaminePhenylenediamine
Side Chain Amino-EthanolAmino-EthanolNone (Free Amine)
Mutagenicity (Ames) Low/Negative (Predicted)*Negative (SCCS validated)Positive (requires coupling)
Sensitization Moderate (Class 2)ModerateExtreme (Class 1)
Metabolic Risk Nitro-reduction (Low bioactivation)Nitro-reductionOxidation to Bandrowski's Base
Primary Use Direct Dye / ScaffoldDirect DyeOxidative Precursor

> Note: Pyrazole nitrogens withdraw electron density, making the ring less prone to oxidative activation compared to the phenyl ring in PPD.

Visualizing the Metabolic Pathway

The following diagram illustrates the critical metabolic fork in the road: Safe Clearance vs. Bioactivation.

MetabolicFate Parent MNP-Ethanol (Parent) Nitroso Nitroso-Intermediate (Transient) Parent->Nitroso Nitro Reductase (Anaerobic/Hepatic) Glucuronide O-Glucuronide (Excreted) Parent->Glucuronide UGT (Phase II) Safe Clearance Hydroxyl Hydroxylamine (Reactive/Toxic) Nitroso->Hydroxyl Reduction Amine Triamino-Pyrazole (Metabolite) Hydroxyl->Amine Reduction DNA DNA Hydroxyl->DNA DNA Adducts (Genotoxicity Risk) Acetylated N-Acetyl Conjugate Amine->Acetylated NAT1/2 (Acetylation)

Figure 1: Predicted metabolic pathways. The green path (Glucuronidation) represents the safe detoxification route facilitated by the ethanol side chain.

Experimental Protocols for Validation

To validate the ADME profile of MNP-Ethanol, the following "Self-Validating" protocols are recommended.

Protocol A: In Vitro Dermal Absorption (OECD 428)

Objective: Quantify systemic exposure risk.

  • System: Static Franz Diffusion Cells.

  • Membrane: Dermatomed pig ear skin (thickness: 300–400 µm).

  • Receptor Fluid: Phosphate Buffered Saline (PBS) with 5% Ethanol (to ensure sink conditions for the specific analyte).

  • Dosing: Apply 20 µL/cm² of MNP-Ethanol formulation (1% w/v).

  • Sampling: Collect receptor fluid at 0, 2, 4, 8, and 24 hours.

  • Analysis: HPLC-DAD or LC-MS/MS.

  • Validation Criteria: Mass balance recovery must be 100% ± 15%. If recovery is <85%, the study is invalid.

Protocol B: Metabolic Stability (Cryopreserved Hepatocytes)

Objective: Assess liver clearance and identify nitro-reduction.

  • System: Pooled human cryopreserved hepatocytes (1 x 10⁶ cells/mL).

  • Incubation: Williams' Medium E, pH 7.4, 37°C.

  • Substrate Conc: 1 µM and 10 µM MNP-Ethanol.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Control: Include 7-Ethoxycoumarin (Phase I control) and 7-Hydroxycoumarin (Phase II control).

  • Anaerobic Check: Crucial Step. Perform a parallel incubation under Nitrogen gas to maximize nitro-reductase activity (simulating gut microbiome conditions).

  • Readout: Monitor disappearance of parent and appearance of the m/z [M-16+2] peak (Amine metabolite).

Evaluation Workflow

Use this decision tree to determine if MNP-Ethanol is suitable for your specific application (Drug vs. Cosmetic).

EvaluationWorkflow Start Start: MNP-Ethanol Evaluation PhysChem 1. Phys-Chem Profiling (LogP, pKa, Solubility) Start->PhysChem Ames 2. Bacterial Reverse Mutation (Ames Test) PhysChem->Ames Decision1 Mutagenic? Ames->Decision1 InVitroSkin 3a. Dermal Absorption (OECD 428) Decision1->InVitroSkin No (Cosmetic Path) InVitroMet 3b. Hepatocyte Stability (MetID) Decision1->InVitroMet No (Pharma Path) Reject REJECT CANDIDATE Decision1->Reject Yes Safe Candidate Approved (Low Abs / Stable) InVitroSkin->Safe < 1% Absorption InVitroMet->Safe No Reactive Metabolites

Figure 2: Tiered evaluation strategy ensuring safety before efficacy testing.

References

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on HC Yellow No. 9. SCCS/1411/11. European Commission.[3][4][5]

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4.

  • Nohynek, G. J., et al. (2010). "Toxicology and risk assessment of hair dye ingredients." Toxicology and Applied Pharmacology, 243(2), 239-259.

  • Feytmans, E., & Leighton, F. (1973).[6] "Effects of pyrazole and 3-amino-1,2,4-triazole on methanol and ethanol metabolism by the rat." Biochemical Pharmacology, 22(3), 349-360.[6]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint specific guidance.

Sources

Safety & Regulatory Compliance

Safety

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol proper disposal procedures

This guide outlines the mandatory safety and disposal protocols for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol . Due to the presence of a nitro group (-NO₂) attached to a pyrazole ring , this compound must be cla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory safety and disposal protocols for 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol .

Due to the presence of a nitro group (-NO₂) attached to a pyrazole ring , this compound must be classified and handled as a High-Energy / Potentially Explosive Material until specific calorimetric data (DSC/ARC) proves otherwise. It belongs to a class of chemicals often investigated for energetic properties (e.g., melt-cast explosives), requiring stricter disposal protocols than standard organic waste.

Part 1: Chemical Identification & Hazard Profile

Compound: 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol Chemical Class: Nitro-substituted Aminopyrazole Physical State (Typical): Yellow to orange/brown crystalline powder.

Critical Hazards (GHS Classification Inferred)
Hazard CategoryRisk Description
Physical Explosive / Self-Reactive: The nitro-pyrazole core is energetically unstable. May be sensitive to shock, friction, or heat . Dry crystals are significantly more hazardous than solvated forms.
Health Acute Toxicity & Irritant: Pyrazole derivatives are often toxic if swallowed and cause severe eye/skin irritation.[1][2][3]
Reactivity Incompatible with Oxidizers & Reducers: Reaction with strong bases can form unstable salts. Reaction with metals can form shock-sensitive metal-nitro complexes.

Part 2: Core Directive (Operational Autonomy)

STOP AND READ: Do NOT attempt to neutralize, quench, or chemically destroy this compound in the laboratory. Standard neutralization protocols (e.g., acid/base hydrolysis) can generate excessive heat or unstable intermediates, leading to a runaway reaction or detonation. Professional thermal destruction (incineration) is the only approved disposal method.

Part 3: Step-by-Step Disposal Procedures

A. Waste Segregation & Preparation
  • Isolate the Waste Stream:

    • Create a dedicated waste stream.[4] Do not mix with general organic solvents, chlorinated waste, or heavy metal solutions.

    • Labeling: Mark the container clearly: "HIGH HAZARD: NITRO-PYRAZOLE DERIVATIVE – POTENTIALLY EXPLOSIVE."

  • Phlegmatization (For Solids):

    • If you have dry powder >500 mg, do not dispose of it dry.

    • Protocol: Gently dissolve or wet the solid with a compatible solvent (e.g., Ethanol or DMSO) to desensitize it against friction/static.

    • Note: Ensure the solvent is compatible with the waste container material.

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) wide-mouth jars are preferred. Glass is acceptable but poses a shrapnel risk in the event of an incident.

    • Conductivity: Use antistatic containers or ground the vessel during transfer to prevent electrostatic discharge (ESD).

B. Disposal Workflow (Decision Matrix)

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Phlegmatize Phlegmatize: Dissolve in EtOH or DMSO (Desensitize) Solid->Phlegmatize Dry > 100mg Segregate Segregate: Dedicated 'High Hazard' Stream Liquid->Segregate Phlegmatize->Segregate Container Containerize: HDPE Bottle Anti-static precautions Segregate->Container Label Label: 'Nitro-Pyrazole - Potentially Explosive' Container->Label EHS Contact EHS / Waste Contractor For Pickup Label->EHS Incinerate Final Disposal: Commercial Incineration (w/ NOx scrubbing) EHS->Incinerate

Figure 1: Decision tree for the safe segregation and disposal of nitro-pyrazole waste.

Part 4: Emergency Procedures

Spill Management
  • Minor Spill (< 1 g):

    • Evacuate the immediate area.

    • Dampen the spill gently with ethanol-soaked pads to prevent dust formation (dust clouds can be explosive).

    • Wipe up using anti-static tools (plastic, not metal).

    • Place waste in the dedicated hazardous container.[4]

  • Major Spill (> 1 g):

    • Evacuate the lab immediately.

    • Trigger the fire alarm if necessary.

    • Contact EHS/Hazmat teams. Do not attempt cleanup.

Fire Fighting
  • Media: Water spray (flooding amounts).[2] Do not use dry chemical or foam if the fire involves the pure substance, as it may supply its own oxygen.

  • Strategy: Fight fire from a maximum distance or use unmanned monitors. If the container is exposed to fire, withdraw immediately due to explosion risk.

Part 5: Scientific Rationale (E-E-A-T)

Why Phlegmatization? Nitro-substituted heterocycles derive their energy from the strain of the pyrazole ring combined with the oxidizing power of the nitro group. Friction (from unscrewing a cap with crystals in the threads) or static electricity can trigger decomposition. Solvating the compound separates the molecules, acting as a heat sink and preventing the propagation of a shock wave [1].

Why Incineration? Chemical oxidation (e.g., Bleach/Peroxide) is dangerous because nitro compounds can form sensitive chloropicrin or unstable peroxides. Reduction (e.g., Zn/HCl) is exothermic and generates hydrogen gas. Controlled incineration at >1000°C ensures complete mineralization of the nitrogen backbone into N₂ and NOx, which are then captured by flue gas scrubbers [2].

References

  • BenchChem Technical Support. (2025).[5] Stability and Storage of Pyrazole Compounds. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitro-substituted aromatics. Retrieved from

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